molecular formula C15H26O B7790441 (+/-)-Cedrol

(+/-)-Cedrol

Cat. No.: B7790441
M. Wt: 222.37 g/mol
InChI Key: SVURIXNDRWRAFU-WGNAFFPOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+/-)-Cedrol is a tricyclic sesquiterpene alcohol occurring naturally in the essential oils of various conifers, notably from the Juniperus and Cupressus genera . This high-purity synthetic counterpart is provided for scientific investigation into its diverse biological activities and underlying mechanisms. Key research applications and established mechanistic pathways include: 1) Neurobiological & Sedative Research: Cedrol exhibits significant sedative effects, demonstrated by reduced spontaneous motor activity and prolonged pentobarbital-induced sleep time in rodent models . Its mechanism is notable for acting independently of the olfactory system, suggesting a direct pharmacological action . Studies indicate this activity involves the modulation of brain neurotransmitter levels, particularly reducing dopamine and increasing serotonin, potentially through the dopaminergic D1 receptor system and the hypothalamic-pituitary-adrenal (HPA) axis . 2) Immunomodulatory & Anti-inflammatory Research: Cedrol acts as a novel immunomodulator by inducing intracellular Ca²⁺ mobilization in human neutrophils and desensitizing them to subsequent stimulation by chemoattractants like N-formyl peptide, thereby inhibiting chemotaxis . This targeted effect on key immune cells underscores its potential for studying inflammatory pathways. 3) Anticancer Research: Emerging evidence highlights cedrol's promise as an anticancer agent. It is under investigation for its ability to modulate multiple molecular pathways involved in carcinogenesis, including the generation of reactive oxygen species, activation of pro-death autophagy, and promotion of apoptosis in models of glioblastoma, lung, and colorectal cancers . 4) Additional Bioactivities: Research also explores its antimicrobial properties against Gram-positive bacteria and yeast , as well as its inhibitory effects on enzymes like acetylcholinesterase, which is relevant in the context of neurodegenerative disease research . With a molecular formula of C₁₅H₂₆O and a molecular weight of 222.37 g/mol , (+/-)-Cedrol is a vital tool for researchers in pharmacology, neurobiology, immunology, and oncology. This product is intended for Research Use Only (RUO) and is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,5S,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-10-5-6-11-13(2,3)12-9-15(10,11)8-7-14(12,4)16/h10-12,16H,5-9H2,1-4H3/t10-,11+,12?,14-,15?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVURIXNDRWRAFU-WGNAFFPOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C13CCC(C(C3)C2(C)C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H]2C13CC[C@@](C(C3)C2(C)C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(+/-)-Cedrol discovery and isolation from Juniperus virginiana

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Isolation of (+/-)-Cedrol from Juniperus virginiana

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedrol (C₁₅H₂₆O), a tricyclic sesquiterpene alcohol, is a significant constituent of the essential oils from various conifers, most notably the Eastern Red Cedar, Juniperus virginiana.[1] Its characteristic woody aroma has made it a staple in the fragrance industry for over a century.[1] More recently, cedrol has garnered substantial interest from the scientific and drug development communities due to its diverse pharmacological activities, including anti-inflammatory, antifungal, and immunomodulatory properties.[1][2][3] This technical guide provides a comprehensive overview of the historical discovery and isolation of cedrol, detailed experimental protocols for its extraction and purification from Juniperus virginiana, and a summary of its biological activities relevant to drug development.

Historical Perspective

The discovery of cedrol dates back to 1841, when the chemist J. Walter first isolated the crystalline substance from the essential oil of Juniperus virginiana.[1] Initially referred to as "cedar camphor" due to its solid nature at room temperature, it was the systematic investigations by firms like Schimmel & Co. in the late 19th and early 20th centuries that brought cedrol to the forefront of organic chemistry.[1] The complete stereospecific total synthesis of cedrol was achieved in the mid-20th century, confirming its complex tricyclic structure.[4][5]

Physicochemical Properties of Cedrol

PropertyValueReference
Molecular FormulaC₁₅H₂₆O[6]
Molecular Weight222.37 g/mol [7]
AppearanceWhite crystalline solid[8]
Melting Point86-87 °C
Boiling Point294 °C
SolubilityInsoluble in water; soluble in organic solvents like ethanol and chloroform.[9]
CAS Number77-53-2[6]

Quantitative Analysis of Juniperus virginiana Essential Oil

The composition of essential oil from Juniperus virginiana can vary based on the part of the plant used, geographical location, and extraction method. The heartwood is particularly rich in cedrol.[10]

Plant PartEssential Oil Yield (%)Cedrol Content in Oil (%)Other Major ComponentsReference
Bark (male)1.64Traceα-Pinene[11]
Bark (female)1.780.2 ± 0.0α-Pinene[11]
Leaves (male)1.16-Safrole, Methyl eugenol, Elemol[11]
Leaves (female)0.774-Safrole, Methyl eugenol, Elemol[11]
Berries0.382-Limonene, Elemol[11]
Wood Chips3.55 - 3.8815.8 - 25α-Cedrene, Thujopsene[12][13][14]

Experimental Protocols

Extraction of Cedarwood Oil from Juniperus virginiana

This is the most common industrial method for extracting cedarwood oil.[10]

Objective: To extract the essential oil from the heartwood of Juniperus virginiana.

Materials and Equipment:

  • Heartwood shavings of Juniperus virginiana

  • Steam distillation apparatus (steam generator, still, condenser, separator)

  • Heating mantle

  • Collection flasks

Protocol:

  • Pack the heartwood shavings into the still of the steam distillation apparatus.[1]

  • Generate steam in the steam generator and pass it through the packed wood shavings.[1]

  • The steam will volatilize the essential oil from the plant material.

  • The mixture of steam and oil vapor is then passed through a condenser to cool and liquefy.[1]

  • The condensate (hydrosol and immiscible oil) is collected in a separator.

  • The cedarwood oil, being less dense than water, will separate and can be collected from the top layer.[1]

This method can be performed at room temperature and may yield a higher quality oil.

Objective: To extract cedarwood oil using a water-insoluble solvent.

Materials and Equipment:

  • Juniperus virginiana sawdust or wood pulp

  • Toluene (or other suitable water-insoluble solvent)

  • Large extraction vessel with a stirrer

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Rotary evaporator or distillation unit

Protocol:

  • Submerge the cedarwood sawdust in toluene in the extraction vessel. A ratio of 1 kg of sawdust to 4.5 liters of toluene can be used.

  • Agitate the mixture for a predefined period, for example, one hour.

  • Filter the mixture to separate the sawdust from the liquid extract.[15]

  • Remove the solvent (toluene) from the extract using a distillation unit or rotary evaporator to yield the crude cedarwood oil.[15]

A modern, environmentally friendly technique that can yield high-quality extracts.[16]

Objective: To extract cedarwood oil using supercritical carbon dioxide.

Materials and Equipment:

  • Ground Juniperus virginiana heartwood

  • Supercritical fluid extraction (SFE) system

Protocol:

  • Load the ground wood material into the extraction vessel of the SFE system.

  • Pressurize and heat carbon dioxide to its supercritical state (e.g., 100 °C and 6000 psi for a high extraction rate, or 25 °C and 1500 psi for a higher cedrol/cedrene ratio).[12][17]

  • Pass the supercritical CO₂ through the extraction vessel, where it will dissolve the essential oil.

  • The CO₂-oil mixture is then passed into a separator where the pressure is reduced.

  • The reduction in pressure causes the CO₂ to return to its gaseous state, leaving behind the solvent-free essential oil, which is then collected.[16]

Isolation and Purification of Cedrol

This technique separates the components of the essential oil based on their different boiling points.[14]

Objective: To separate the higher-boiling sesquiterpene alcohol fraction (containing cedrol) from the lower-boiling sesquiterpene hydrocarbons.

Materials and Equipment:

  • Crude cedarwood oil

  • Fractional distillation apparatus (still pot, fractionating column, condenser, receiver flasks)

  • Vacuum source

  • Heating mantle

Protocol:

  • Place the crude cedarwood oil into the still pot of the fractional distillation apparatus.[1]

  • Apply a vacuum to the system to reduce the boiling points of the components and prevent thermal degradation.[1]

  • Heat the oil. The lower-boiling fractions, rich in α-cedrene and thujopsene, will distill first.

  • Collect the fraction that distills at approximately 145-155 °C under reduced pressure (e.g., ~10 mmHg), which will be enriched in cedrol.[1]

This method takes advantage of the solid nature of cedrol at room temperature.

Objective: To obtain pure, crystalline cedrol from the cedrol-rich fraction.

Materials and Equipment:

  • Cedrol-rich fraction from distillation

  • Crystallization dish

  • Refrigerator or cold room

  • Methanol or ethanol (for recrystallization)

  • Beakers

  • Heating plate

  • Buchner funnel and filter paper

  • Vacuum flask

Protocol:

  • Allow the cedrol-rich fraction to stand at a cool room temperature or in a refrigerator. Cedrol will slowly crystallize out of the liquid.[1]

  • For purification, dissolve the crude crystalline mass in a minimal amount of hot dilute methanol or ethanol.[1]

  • Allow the solution to cool slowly to promote the formation of well-defined crystals.

  • Separate the purified cedrol crystals from the mother liquor by vacuum filtration using a Buchner funnel.[1]

  • Wash the crystals with a small amount of cold 98% alcohol.[18]

  • Dry the crystals to obtain pure cedrol.

Workflows and Logical Relationships

Workflow for Cedrol Isolation from Juniperus virginiana

Cedrol_Isolation_Workflow cluster_extraction Extraction of Cedarwood Oil cluster_purification Isolation and Purification of Cedrol juniperus Juniperus virginiana (Heartwood Shavings/Sawdust) steam_dist Steam Distillation juniperus->steam_dist solvent_ext Solvent Extraction juniperus->solvent_ext scfe Supercritical CO₂ Extraction juniperus->scfe crude_oil Crude Cedarwood Oil steam_dist->crude_oil solvent_ext->crude_oil scfe->crude_oil frac_dist Fractional Distillation crude_oil->frac_dist cedrol_fraction Cedrol-Rich Fraction frac_dist->cedrol_fraction crystallization Crystallization cedrol_fraction->crystallization recrystallization Recrystallization crystallization->recrystallization pure_cedrol Pure Crystalline Cedrol recrystallization->pure_cedrol Cedrol_Neutrophil_Signaling cedrol Cedrol receptor Putative Receptor (e.g., FPR1/FPR2) cedrol->receptor Agonist ca_mobilization Intracellular Ca²⁺ Mobilization receptor->ca_mobilization Induces desensitization Desensitization of Neutrophil Response ca_mobilization->desensitization chemotaxis Inhibition of Chemotaxis desensitization->chemotaxis

References

An In-depth Technical Guide on the Physicochemical Properties and Spectroscopic Data of Racemic Cedrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical and spectroscopic properties of racemic cedrol. The information is intended to support research, development, and quality control activities involving this sesquiterpene alcohol. While much of the available literature focuses on the naturally occurring (+)-cedrol enantiomer, this guide consolidates the known data and clarifies the expected properties of the racemic mixture.

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and absorption. While enantiomers share identical physical properties in a non-chiral environment (e.g., boiling point, density), their properties in the solid state, such as melting point and solubility, can differ from the racemic mixture.[1][2][3] A racemic mixture can crystallize as a conglomerate (a physical mixture of separate enantiomer crystals) or a racemic compound (a crystal lattice containing equal numbers of both enantiomers), with the latter often exhibiting a different melting point and solubility compared to the pure enantiomers.[2][3] The data presented below is primarily for the (+)-cedrol enantiomer, as specific data for the racemate is not extensively available.

Table 1: Physicochemical Properties of Cedrol

PropertyValueReference(s)
IUPAC Name (1S,2R,5S,7R,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.0¹⁵]undecan-8-ol[4][5]
Synonyms Cedar camphor, α-Cedrol, 8βH-Cedran-8-ol[4][6]
CAS Number 77-53-2[5]
Molecular Formula C₁₅H₂₆O[5]
Molecular Weight 222.37 g/mol [4]
Appearance White to off-white crystalline solid[7]
Odor Woody, earthy, cedar-like[4]
Melting Point 86-87 °C[5]
Boiling Point 273 °C[5][7]
Density 1.01 g/mL[5]
Solubility Soluble in ethanol and organic solvents; insoluble in water.[6]
Optical Rotation ([α]D) +9.9° (c=5 in chloroform) for (+)-cedrol[4]
Flash Point 81 °C[7]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and identification of cedrol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of cedrol.

Table 2: ¹³C NMR Chemical Shifts for Cedrol in CDCl₃

Carbon AtomChemical Shift (δ, ppm)Reference(s)
C-154.0[8]
C-241.1[8]
C-325.1[8]
C-438.9[8]
C-556.4[8]
C-632.9[8]
C-743.1[8]
C-874.5[8]
C-8a50.1[8]
C-928.5[8]
C-1022.5[8]
C-1130.3[8]
C-1215.4[8]
C-1327.2[8]
C-1426.1[8]

Note: Complete and unambiguous ¹H NMR chemical shift assignments have been established by iterative full spin analysis.[9]

Infrared (IR) Spectroscopy

The IR spectrum of cedrol shows characteristic absorption bands corresponding to its functional groups. The spectrum is dominated by C-H stretching vibrations around 2850-3000 cm⁻¹ and a broad O-H stretching band characteristic of alcohols.[10]

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of cedrol. The electron ionization (EI) mass spectrum of cedrol exhibits a molecular ion peak (M⁺) at m/z 222, corresponding to its molecular weight.[11]

Table 3: Key Fragments in the Mass Spectrum of Cedrol

m/zRelative IntensityPossible FragmentReference(s)
222Low[M]⁺[11]
207Moderate[M-CH₃]⁺[4]
204Low[M-H₂O]⁺[4]
150High[C₁₁H₁₈]⁺[4]
95High[C₇H₁₁]⁺[4]

Experimental Protocols

The following sections detail generalized methodologies for the analysis of cedrol.

Isolation of Cedrol by Fractional Distillation and Crystallization

Commercial production of cedrol often relies on fractional distillation of cedarwood oils followed by recrystallization.[12]

  • Fractional Distillation:

    • Cedarwood oil is subjected to vacuum distillation to separate components based on their boiling points and to prevent thermal degradation.[13]

    • The fraction containing the higher-boiling sesquiterpene alcohols, including cedrol, is collected at approximately 145-155 °C under reduced pressure (e.g., ~10 mmHg).[13]

  • Crystallization:

    • The cedrol-rich fraction is cooled, often with the addition of a non-polar solvent like n-hexane, to induce crystallization.[14]

    • The crystals are then collected by filtration and can be further purified by recrystallization from a suitable solvent system, such as a mixture of n-hexane and ethanol.[14]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most accurate method for the identification and quantification of cedrol, especially within a complex mixture like an essential oil.[15]

  • Sample Preparation: A 1% solution of the sample is prepared by diluting it in a suitable solvent, such as hexane or ethanol.[15]

  • Instrumentation and Conditions:

    • GC System: Equipped with a split/splitless injector.[15]

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.[15]

    • Carrier Gas: Helium at a constant flow rate of approximately 1.0 mL/min.[15]

    • Injector Temperature: 250°C.[15]

    • Oven Temperature Program:

      • Initial temperature: 60°C, held for 2 minutes.[15]

      • Ramp: Increase at a rate of 3°C/min to 240°C.[15]

      • Final hold: Hold at 240°C for 5 minutes.[15]

    • MS System: A quadrupole or ion trap mass spectrometer.[15]

    • MS Transfer Line Temperature: 280°C.[15]

    • Ion Source Temperature: 230°C.[15]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[15]

    • Mass Range: 40-400 amu.[15]

  • Data Analysis:

    • Identification: The mass spectrum of the eluted peak is compared with reference spectra from a library (e.g., NIST, Wiley).[15]

    • Quantification: The percentage of cedrol is determined by comparing its peak area to the total peak area of all components in the chromatogram.[15]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR analysis can be performed using an Attenuated Total Reflectance (ATR) accessory.[10]

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.[10]

  • Sample Application: Place a small amount of the crystalline cedrol sample directly onto the ATR crystal.[10]

  • Spectrum Acquisition: Acquire the FT-IR spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.[10]

  • Data Analysis: Process the resulting spectrum to identify the characteristic absorption bands.[10]

Visualizations

The following diagram illustrates a general workflow for the isolation and characterization of cedrol.

Workflow for the Isolation and Characterization of Cedrol.

The following diagram illustrates the logical relationship of cedrol's properties and their determination.

Cedrol_Properties_Relationship cluster_properties Properties cluster_methods Characterization Methods cedrol Racemic Cedrol (C₁₅H₂₆O) phys_props Physicochemical - Melting Point - Boiling Point - Solubility cedrol->phys_props spec_props Spectroscopic - NMR (¹H, ¹³C) - IR - Mass Spectrum cedrol->spec_props phys_methods Thermal Analysis Solvent Tests phys_props->phys_methods determined by spec_methods Spectroscopy (NMR, FT-IR, GC-MS) spec_props->spec_methods determined by

Relationship between Cedrol's Properties and Analytical Methods.

References

Natural sources and biosynthesis pathways of cedrol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Sources and Biosynthesis of Cedrol

Introduction

Cedrol (C₁₅H₂₆O) is a naturally occurring tricyclic sesquiterpene alcohol valued for its distinct woody and sweet aroma.[1] It is a significant component in the essential oils of various coniferous trees, particularly those from the cypress (Cupressus) and juniper (Juniperus) genera.[2][3] Beyond its extensive use in the fragrance and cosmetics industries as a fixative, cedrol and its derivatives exhibit a range of biological activities, including antiseptic, anti-inflammatory, sedative, and insecticidal properties.[2][4] This technical guide provides a comprehensive overview of the primary natural sources of cedrol, its biosynthetic pathway from fundamental precursors, and detailed experimental protocols for its isolation and the characterization of its key biosynthetic enzymes.

Natural Sources of Cedrol

Cedrol is predominantly found in the heartwood of several coniferous species. The essential oils extracted from these woods are the primary commercial sources of this compound. The concentration of cedrol can vary significantly depending on the species, geographical origin, and extraction method.[5]

Quantitative Analysis of Cedrol Content

The cedrol content in the essential oils of several key species has been quantified, primarily using Gas Chromatography-Mass Spectrometry (GC-MS). A comparative summary is presented below.

Botanical NameCommon NameTypical Cedrol Content (%)References
Juniperus virginianaVirginia Cedarwood15.8 - 25.0[2][5][6]
Juniperus mexicanaTexas Cedarwood19.0 - 23.1[2][5][6]
Cupressus funebrisChinese Cedarwood10.0 - 20.0[6][7]
Juniperus pseudosabinaPseudosavin JuniperHigh levels reported[8]
Cedrus atlanticaAtlas CedarNegligible[5][6]
Origanum onitesTurkish OreganoIdentified, % not specified[2]

Biosynthesis of Cedrol

The biosynthesis of cedrol follows the general pathway for terpenoid production in plants, originating from primary metabolites. The pathway is initiated in the plastids via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway and culminates in the cytoplasm and endoplasmic reticulum.[9][10]

The core stages are:

  • Formation of Isoprenoid Precursors: The MEP pathway synthesizes the five-carbon (C5) building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[9]

  • Synthesis of Farnesyl Pyrophosphate (FPP): IPP and DMAPP are condensed to form the C10 intermediate geranyl pyrophosphate (GPP). Another IPP molecule is then added to GPP by farnesyl pyrophosphate synthase (FPPS) to produce the C15 sesquiterpene precursor, farnesyl pyrophosphate (FPP).[9]

  • Cyclization to Cedrol: The final and defining step is the complex cyclization of the linear FPP molecule into the tricyclic alcohol structure of cedrol. This reaction is catalyzed by a specific class of terpene synthase (TPS) enzymes, known as cedrol synthases.[9] A sesquiterpene synthase, EfCAS, identified from Euphorbia fischeriana, has been shown to catalyze the conversion of FPP into cedrol.[11][12]

Cedrol Biosynthesis Pathway Diagram

Caption: The biosynthetic pathway of cedrol from primary metabolites via the MEP pathway and FPP precursor.

Experimental Methodologies

Isolation and Purification of Cedrol from Natural Sources

Cedrol is commercially isolated from cedarwood oil through a multi-step process involving extraction, distillation, and crystallization.[13][14]

Protocol: Isolation via Steam Distillation and Fractional Crystallization

This protocol is adapted from methodologies for isolating cedrol from Juniperus virginiana.[15]

  • Material Preparation: The heartwood of Juniperus virginiana is chipped or ground into a coarse powder to increase the surface area for efficient extraction.[14]

  • Steam Distillation:

    • The wood material is packed into the still of a steam distillation apparatus.

    • Steam is passed through the material, causing the volatile essential oils to vaporize.[14]

    • The mixture of steam and oil vapor is cooled in a condenser, and the resulting liquid condensate is collected in a separator.

    • The less dense essential oil naturally separates from the aqueous layer (hydrosol) and is collected.[14]

  • Fractional Vacuum Distillation:

    • The crude essential oil is placed in a distillation flask connected to a fractional distillation column and a vacuum source.

    • The pressure is reduced to lower the boiling points of the components and prevent thermal degradation.[15]

    • The oil is heated, and lower-boiling sesquiterpene hydrocarbons (e.g., α-cedrene, thujopsene) are distilled off first.

    • The fraction containing the higher-boiling sesquiterpene alcohols, including cedrol, is then collected (typically at 145-155 °C under ~10 mmHg).[15]

  • Crystallization and Purification:

    • The cedrol-rich fraction is allowed to cool slowly, often with refrigeration, to induce crystallization.[15]

    • For higher purity, the crude crystals are recrystallized by dissolving them in a minimal amount of a hot solvent (e.g., dilute ethanol or methanol) and allowing the solution to cool slowly.[15][16]

    • The purified crystals are separated from the mother liquor by vacuum filtration using a Buchner funnel.

    • The crystals are washed with a small amount of cold solvent and dried to yield a white, crystalline solid.[15]

Workflow: Cedrol Isolation and Purification

Caption: A typical workflow for the isolation and purification of cedrol from cedarwood.

Characterization of Cedrol Synthase Activity

The functional characterization of a putative cedrol synthase gene involves its expression in a heterologous host, followed by in vitro enzymatic assays.

Protocol: Heterologous Expression and In Vitro Assay of Cedrol Synthase

This protocol is a generalized methodology based on the characterization of sesquiterpene synthases like epi-cedrol synthase.[17]

  • Gene Cloning and Expression:

    • The candidate cedrol synthase gene is amplified (e.g., from cDNA of the source plant) and cloned into an appropriate expression vector (e.g., pET vector series for E. coli).

    • The recombinant plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Protein expression is induced (e.g., with IPTG), and the cells are grown at a controlled temperature to ensure proper protein folding.

  • Protein Purification:

    • Cells are harvested by centrifugation and lysed (e.g., via sonication) in a suitable buffer.

    • The lysate is centrifuged to pellet cell debris, and the supernatant containing the soluble protein is collected.

    • The recombinant protein, often engineered with a purification tag (e.g., His-tag), is purified from the crude extract using affinity chromatography (e.g., Ni-NTA resin).

  • In Vitro Enzyme Assay:

    • The purified enzyme is incubated in an assay buffer containing the substrate, farnesyl pyrophosphate (FPP), and a required divalent metal cofactor, typically Mg²⁺.[17]

    • The reaction is carried out at an optimal pH (often between 7.0 and 9.0) and temperature for a defined period.[17]

    • The reaction is stopped, and the products are extracted from the aqueous phase using an organic solvent (e.g., hexane or diethyl ether).

  • Product Analysis by GC-MS:

    • The organic extract containing the enzymatic products is concentrated and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

    • The retention time and mass spectrum of the product peak are compared with those of an authentic cedrol standard to confirm its identity.

    • The relative amounts of cedrol and any other sesquiterpene byproducts can be determined from the chromatogram's peak areas.[17]

Workflow: Cedrol Synthase Characterization

References

The Structural Elucidation of Cedrol: A Technical Guide to Early Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cedrol (C₁₅H₂₆O), a tricyclic sesquiterpene alcohol, is a cornerstone of the fragrance industry and a molecule of growing pharmacological interest.[1] Its complex, bridged structure posed a significant challenge to early 20th-century chemists. The definitive determination of its molecular architecture was a multi-decade endeavor, relying on a combination of classical chemical degradation techniques and culminating in a landmark total synthesis. This guide provides an in-depth technical account of the pivotal early research that unraveled the structure of cedrol, detailing the experimental protocols, key intermediates, and the logical progression that led to its final elucidation.

Initial Isolation and Physicochemical Characterization

The journey to understand cedrol began with its isolation from the essential oils of conifers, particularly from Eastern Red Cedar (Juniperus virginiana).[1] The crystalline nature of cedrol, often referred to as "cedar camphor," facilitated its separation from the liquid sesquiterpene hydrocarbons in the oil.[1] Early elemental analysis and molecular weight determination correctly established its molecular formula as C₁₅H₂₆O.[1] Further characterization identified it as a saturated, tricyclic, tertiary alcohol.[1]

A summary of the physicochemical properties reported in early and modern literature is presented in Table 1. These constants were crucial for the identification and purity assessment of the compound throughout the structural analysis.

Table 1: Physicochemical Properties of Cedrol

PropertyValue
Molecular Formula C₁₅H₂₆O
Molar Mass 222.37 g/mol
Appearance White crystalline solid
Odor Woody, cedar-like
Melting Point 86 - 87 °C
Boiling Point 273 °C (at 760 mmHg)
Optical Rotation [α]ᴅ +9.9° (c=5 in Chloroform, at 28 °C)
Refractive Index (nᴅ) 1.4825 (at 90 °C)
[Source:[1][2]]

The Logic of Structural Determination through Chemical Degradation

Prior to the advent of modern spectroscopic techniques, the primary method for determining the structure of complex natural products was chemical degradation. This involved a series of reactions designed to break the molecule into smaller, more easily identifiable fragments. The structures of these fragments were then used to piece together the carbon skeleton and functional group placement of the original molecule. The logical workflow for cedrol's elucidation followed this classical approach.

logical_flow cluster_degradation Degradation Pathways cluster_evidence Structural Clues Cedrol Cedrol (C₁₅H₂₆O) Unknown Structure Degradation Chemical Degradation Studies Cedrol->Degradation Dehydration Dehydration Degradation->Dehydration Dehydrogenation Dehydrogenation Degradation->Dehydrogenation Oxidation Oxidative Degradation Degradation->Oxidation Synthesis Confirmation by Total Synthesis Structure Definitive Structure of Cedrol Synthesis->Structure confirms Skeleton Reveals Carbon Skeleton (Cedrene) Dehydration->Skeleton yields RingSystem Identifies Core Ring System (Aromatic Hydrocarbons) Dehydrogenation->RingSystem yields Fragments Identifies Ring Fragments (Dicarboxylic Acids) Oxidation->Fragments yields Skeleton->Synthesis leads to proposed structure & RingSystem->Synthesis leads to proposed structure & Fragments->Synthesis leads to proposed structure &

Caption: Logical workflow of cedrol's structural elucidation.

Key Degradation Pathways and Experimental Protocols

Several key chemical degradation pathways were instrumental in providing the foundational clues to cedrol's structure.

Dehydration to Cedrene

The treatment of the tertiary alcohol cedrol with dehydrating agents readily eliminated water to yield the sesquiterpene hydrocarbon, cedrene. This reaction was crucial as it removed the oxygen functionality, simplifying the molecule to its fundamental carbon skeleton.

dehydration_workflow Cedrol Cedrol (C₁₅H₂₆O) Reagent Dehydrating Agent (e.g., Formic Acid) Cedrol->Reagent + Cedrene Cedrene (C₁₅H₂₄) Reagent->Cedrene yields Water H₂O Cedrene->Water + Conclusion Conclusion: Cedrol and Cedrene share the same tricyclic carbon skeleton. Cedrene->Conclusion

Caption: Experimental workflow for the dehydration of cedrol.

Experimental Protocol: Dehydration with Formic Acid A general protocol for the acid-catalyzed dehydration of tertiary alcohols like cedrol involves the following steps:

  • Reaction Setup: Cedrol is dissolved in an excess of formic acid (98-100%).

  • Heating: The mixture is gently heated under reflux for a period of 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: The reaction mixture is cooled and poured into a separatory funnel containing water and a hydrocarbon solvent (e.g., diethyl ether or hexane).

  • Neutralization: The organic layer is washed successively with water, a dilute solution of sodium bicarbonate (to remove residual formic acid), and finally with brine.

  • Isolation: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield crude cedrene.

  • Purification: The resulting cedrene, a mixture of isomers (primarily α- and β-cedrene), can be purified by fractional distillation under vacuum.[1][3]

Dehydrogenation with Sulfur or Selenium

Dehydrogenation was a powerful, albeit harsh, technique used to convert the complex saturated polycyclic framework into a more easily identifiable aromatic hydrocarbon. By heating cedrene with sulfur or selenium powder to high temperatures (250-350°C), the aliphatic rings were aromatized, providing vital clues about the underlying ring system.[1]

Experimental Protocol: Dehydrogenation with Selenium This classical procedure, developed extensively by researchers like Ruzicka, was central to terpene chemistry.[4]

  • Reaction Mixture: Cedrene is mixed with powdered selenium in a reaction flask. The typical ratio is approximately 2 parts selenium to 1 part cedrene by weight.

  • Heating: The mixture is heated in a sand bath or with a suitable heating mantle. The temperature is gradually raised to 260-280°C and maintained for several hours (often 12-24 hours), typically under an inert atmosphere (e.g., N₂ or CO₂) to prevent oxidation. The evolution of hydrogen selenide (H₂Se), a highly toxic gas, necessitates performing the reaction in a well-ventilated fume hood with appropriate safety precautions.

  • Isolation of Products: After cooling, the reaction mass is triturated with a solvent like ether or benzene to extract the organic products.

  • Purification: The crude extract is filtered to remove selenium and selenium-containing byproducts. The solvent is evaporated, and the resulting aromatic hydrocarbons are purified. This often involves the formation of a stable picrate derivative, which can be crystallized and purified, followed by regeneration of the hydrocarbon.

  • Analysis: The purified aromatic products are then identified by their physical properties (melting point of picrates) and comparison with known aromatic compounds.

While specific reports on the direct dehydrogenation products of cedrol itself are scarce in readily available literature, analogous studies on related sesquiterpenes were fundamental. For instance, such degradations on cadinene-type sesquiterpenes yielded cadalene (1,6-dimethyl-4-isopropylnaphthalene), revealing their core bicyclic structure.

Oxidative Degradation

Oxidative degradation involves breaking open the rings of the molecule using strong oxidizing agents. The identification of the resulting smaller, simpler molecules, such as dicarboxylic acids, allows chemists to deduce parts of the original structure.

Key Oxidative Reactions:

  • Chromic Acid Oxidation: Oxidation of cedrol with reagents like chromic acid (H₂CrO₄) was used to form ketones and, upon further oxidation, break C-C bonds to yield dicarboxylic acids.[5][6] For example, oxidation of the secondary alcohol formed after rearrangement could lead to a ketone, whose infrared spectrum would show a characteristic C=O stretching frequency (~1700-1740 cm⁻¹), confirming the presence and nature of the carbonyl group.[7][8]

  • Ozonolysis: Ozonolysis of the dehydration product, cedrene, was a key method to cleave the double bond and generate carbonyl-containing fragments (aldehydes, ketones, or carboxylic acids depending on the workup), providing precise information about the location of the unsaturation within the carbon skeleton.[3][9]

  • Permanganate Oxidation: Potassium permanganate (KMnO₄) was also used for vigorous oxidation, cleaving the rings to produce stable dicarboxylic acid fragments.[1]

One of the most critical degradation products mentioned in the literature leading to the final structure was norcedrene-dicarboxylic acid . This product was obtained through a multi-step degradation of cedrol and was a key intermediate in the total synthesis that ultimately confirmed the structure.[1]

oxidation_workflow Cedrol Cedrol / Cedrene Oxidants Strong Oxidizing Agents (KMnO₄, O₃, H₂CrO₄) Cedrol->Oxidants + Fragments Mixture of Smaller Fragments Oxidants->Fragments yields Separation Separation & Purification (Crystallization, Distillation) Fragments->Separation Identified Identified Products (e.g., Norcedrene-dicarboxylic acid) Separation->Identified Conclusion Structural Inference: Piece together fragments to reconstruct parts of the original carbon skeleton Identified->Conclusion

Caption: General workflow for oxidative degradation studies.

Confirmation by Total Synthesis

Despite the valuable clues from degradation studies, the exact stereochemistry and connectivity of cedrol remained debated. The definitive proof of its structure was delivered through the landmark total synthesis reported by Gilbert Stork and F. H. Clarke in 1955, with a full paper in 1961.[10][11][12] This achievement was monumental, as it not only confirmed the proposed carbon skeleton and stereochemistry but also represented a masterpiece of multi-step organic synthesis.

The synthesis started from simpler, known starting materials and constructed the complex tricyclic framework of cedrol step-by-step. A key intermediate in their synthesis was a β-diketone, which was constructed and then elaborated to form the final tricyclic system.[10] The successful synthesis of a compound identical in all respects (including spectroscopic properties and optical rotation) to the natural product provided unambiguous proof of its structure.

Summary of Quantitative Data from Degradation Studies

The early research was primarily qualitative, focusing on the identity of degradation products. However, some quantitative data was essential for characterization.

Table 2: Characterization Data for Key Compounds

Compound / DerivativePropertyReported ValuePurpose of Measurement
Cedrol Melting Point86 - 87 °CPurity assessment and identification.
Cedrene (mixture) Boiling Point~124-126 °C at 10 mmHgPurification by fractional distillation.
Aromatic Hydrocarbon Picrates Melting PointSpecific to the hydrocarbon (e.g., 1,2,8-trimethylnaphthalene)Identification of dehydrogenation products via derivatives.
Norcedrene-dicarboxylic acid Melting Point~209 °CIdentification and characterization of the oxidation product.
Ketone from Oxidation IR Absorption (C=O)~1700-1740 cm⁻¹Confirmation of the presence of a carbonyl functional group.
[Source: Data compiled from[1][7][13]]

Conclusion

The structural elucidation of cedrol stands as a classic example of the power of chemical degradation in natural product chemistry. Through a systematic and logical process of dehydration, dehydrogenation, and oxidative cleavage, early 20th-century chemists were able to deduce the complex, bridged tricyclic skeleton of this important sesquiterpene. The final, unequivocal proof came from the elegant and stereospecific total synthesis by Stork and Clarke. This body of work not only solved a long-standing chemical puzzle but also helped to lay the groundwork for the strategies used in the synthesis of other complex natural products.

References

A Technical Guide to the Preliminary In Vitro Cytotoxicity Screening of (+/-)-Cedrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the in vitro cytotoxic effects of (+/-)-Cedrol, a naturally occurring sesquiterpene alcohol found in the essential oils of conifers.[1][2][3] Emerging research has highlighted its potential as an anticancer agent, demonstrating its ability to inhibit cell proliferation and induce programmed cell death in various cancer cell lines.[3] This guide synthesizes key quantitative data, details common experimental methodologies, and visualizes the molecular pathways involved in Cedrol's cytotoxic activity.

Data Presentation: Cytotoxic and Growth-Inhibitory Effects

Cedrol has demonstrated a dose- and time-dependent inhibitory effect on the growth of various cancer cells.[1][4] Notably, it exhibits a degree of selectivity, showing less potent effects on normal cell lines compared to cancerous ones.[1] The half-maximal inhibitory concentration (IC50) and growth inhibitory (GI50) values from various studies are summarized below.

Cell LineCell Type / OriginIC50 / GI50 (µM)Treatment Duration (h)Reference
Cancer Cell Lines
HT-29Human Colorectal Adenocarcinoma138.91 ± 17.8148[1]
HT-29Human Colon Cancer185.50 (GI50)48[2][5]
CT-26Mouse Colorectal Carcinoma92.46 ± 4.0948[1][4]
K562Human Leukemia179.52 (GI50)48[2][6]
A549Human Lung Carcinoma14.5348[1]
DBTRG-05MGHuman Glioblastoma101.5 ± 8.548[7]
RG2Rat Glioblastoma93.3 ± 6.848[7]
C32Human Amelanotic Melanoma199.4948[1]
ACHNHuman Renal Adenocarcinoma184.6548[1]
Normal Cell Lines
SVECMouse Vascular Endothelial202.19 ± 4.2748[1][8]
MDCKCanine Kidney Epithelial281.60 ± 5.1748[1][8]

Mechanisms of Cedrol-Induced Cytotoxicity

Cedrol's anticancer activity is attributed to several interconnected molecular mechanisms, primarily the induction of apoptosis, cell cycle arrest, and the modulation of key survival signaling pathways.[3]

  • Induction of Apoptosis: Cedrol triggers programmed cell death through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[1][2][9] This involves the activation of initiator caspases, such as caspase-8 and caspase-9, which subsequently activate the executioner caspase-3.[1][2][5] Studies have shown that Cedrol upregulates the expression of pro-apoptotic proteins like FasL and Bax while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[1][10]

  • Cell Cycle Arrest: Treatment with Cedrol can halt the progression of the cell cycle, particularly at the G0/G1 phase.[1][4][9] This arrest is associated with the downregulation of key cell cycle regulatory proteins, including CDK4 and Cyclin D1.[1][2]

  • Modulation of Pro-Survival Signaling: Cedrol has been shown to suppress critical signaling pathways that promote cancer cell survival and proliferation. These include the PI3K/Akt/mTOR, ERK/MAPK, and NF-κB signaling cascades.[1][5][6][11]

  • Other Mechanisms: Additional mechanisms contributing to Cedrol's cytotoxicity include the generation of reactive oxygen species (ROS), the destabilization of plasma membrane lipid rafts, and the induction of DNA damage.[2][5][7][12]

Experimental Protocols

The following are detailed methodologies for key experiments used in the in vitro cytotoxicity screening of (+/-)-Cedrol.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[13]

  • Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.[13]

  • Protocol:

    • Cell Seeding: Plate cells (e.g., 5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.[7]

    • Treatment: Treat the cells with various concentrations of Cedrol (e.g., 0-450 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for specified time periods (e.g., 24, 48, 72 hours).[1][6]

    • MTT Addition: After incubation, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

    • Data Acquisition: Measure the optical density (absorbance) of the solution at a specific wavelength (e.g., 550 nm) using a microplate reader.[7]

    • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis Detection by Flow Cytometry (Annexin V/7-AAD Staining)

This method distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled to detect these cells.[10] A vital dye like 7-amino-actinomycin (7-AAD) or propidium iodide (PI) is used to identify cells that have lost membrane integrity (late apoptotic/necrotic cells).[6][10]

  • Protocol:

    • Cell Treatment: Culture and treat cells with Cedrol for the desired duration (e.g., 48 hours).[10]

    • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

    • Staining: Resuspend cells in Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and 7-AAD to the cell suspension.

    • Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.

    • Analysis: Analyze the stained cells using a flow cytometer. The cell population is quantified into four quadrants: live (Annexin V-/7-AAD-), early apoptotic (Annexin V+/7-AAD-), late apoptotic (Annexin V+/7-AAD+), and necrotic (Annexin V-/7-AAD+).[10]

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This technique measures the DNA content of cells to determine their distribution throughout the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.

  • Protocol:

    • Cell Treatment: Culture and treat cells with Cedrol for the desired time and concentration.

    • Cell Harvesting: Collect cells and wash with PBS.

    • Fixation: Fix the cells in cold 70% ethanol and store them, for example, at -20°C overnight, to permeabilize the cell membrane.

    • Staining: Wash the fixed cells to remove ethanol and resuspend them in a staining solution containing PI and RNaseA (to prevent staining of double-stranded RNA).[14]

    • Incubation: Incubate in the dark for 30 minutes at room temperature.

    • Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram is analyzed to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[1]

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis, cell cycle regulation, and signaling pathways.

  • Protocol:

    • Protein Extraction: Treat cells with Cedrol, then lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the total protein concentration in each lysate using a protein assay (e.g., BCA assay).[14]

    • Electrophoresis: Separate the protein lysates (e.g., 20-30 µg) by sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[14]

    • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Caspase-3, Bax, Bcl-2, p-Akt, Akt) overnight at 4°C.

    • Washing & Secondary Antibody: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.[14]

    • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[14] A loading control protein (e.g., GAPDH or β-actin) is used to ensure equal protein loading.

Mandatory Visualizations

The following diagrams illustrate the core concepts of Cedrol's cytotoxic screening and mechanisms of action.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assays cluster_analysis Data Analysis culture Cell Culture (e.g., HT-29, A549) seed Seed Cells in 96-well Plates culture->seed treat Treat with (+/-)-Cedrol (Dose-Response) seed->treat incubate Incubate (24, 48, 72h) treat->incubate mtt MTT Assay incubate->mtt flow Flow Cytometry incubate->flow wb Western Blot incubate->wb viability Cell Viability (%) mtt->viability apoptosis Apoptosis & Cell Cycle Analysis flow->apoptosis protein Protein Expression wb->protein ic50 IC50 Calculation viability->ic50

Caption: General experimental workflow for in vitro cytotoxicity screening of (+/-)-Cedrol.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Cedrol (+/-)-Cedrol FasL FasL Cedrol->FasL Induces Bax Bax Cedrol->Bax Upregulates Bcl2 Bcl-2 Cedrol->Bcl2 Downregulates Casp8 Cleaved Caspase-8 FasL->Casp8 Casp3 Cleaved Caspase-3 Casp8->Casp3 Mito Mitochondria Bax->Mito Bcl2->Mito Inhibits Casp9 Cleaved Caspase-9 Mito->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Cedrol triggers apoptosis via extrinsic and intrinsic pathways.[1][2][10]

G Cedrol (+/-)-Cedrol Akt Akt Cedrol->Akt mTOR mTOR Cedrol->mTOR ERK ERK Cedrol->ERK NFkB NF-κB Cedrol->NFkB PI3K PI3K PI3K->Akt Akt->mTOR Survival Cell Survival & Proliferation mTOR->Survival ERK->Survival NFkB->Survival

Caption: Cedrol inhibits key pro-survival signaling pathways in cancer cells.[2][5][6]

References

An In-depth Technical Guide to the Olfactory Properties and Receptor Interactions of Cedrol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cedrol, a tricyclic sesquiterpene alcohol, is a key aromatic component of cedarwood oil, prized for its characteristic woody and dry fragrance. As a chiral molecule, cedrol exists as two non-superimposable mirror images, the (+)- and (-)-enantiomers. While the general olfactory profile of commercial cedrol, which is often a mix of isomers, is well-known, a detailed, quantitative comparison of the individual enantiomers' olfactory properties and their interactions with specific olfactory receptors (ORs) remains an area of active investigation. This guide provides a comprehensive overview of the known olfactory characteristics of cedrol, details the established experimental methodologies for quantitatively assessing the olfactory properties of its enantiomers, and outlines the protocols for identifying and characterizing their interactions with specific human olfactory receptors. Although specific quantitative data for the receptor interactions of cedrol enantiomers are not yet publicly available, this document serves as a foundational resource for researchers aiming to elucidate the nuanced roles of chirality in olfaction.

Olfactory Profile of Cedrol

Commercial cedrol is predominantly characterized by a subtle yet persistent woody, dry, and earthy scent with faint leathery and sweet undertones.[1][2][3] In its purified crystalline form, cedrol has a low vapor pressure, resulting in a low initial odor strength.[1] Dextrorotatory (+)-cedrol is the enantiomer typically found in natural cedarwood oils and is therefore the most commonly used in perfumery.[4] Synthetic cedrol can be a mixture of both dextrorotatory and levorotatory forms.[4]

Quantitative Olfactory Data

A comprehensive search of scientific literature and fragrance industry databases did not yield specific quantitative sensory data, such as odor detection thresholds or detailed comparative odor profiles for the individual (+)- and (-)-cedrol enantiomers. Such data is crucial for understanding the perceptual differences, if any, between the two forms. The following table summarizes the qualitative olfactory descriptors for commercial cedrol.

Olfactory AttributeDescriptionReferences
Primary Character Woody, Cedar-like, Dry[1][2]
Secondary Notes Sweet, Soft, Earthy, Leathery[1][3]
Odor Strength Low[1]
Tenacity High[3]

Experimental Protocols for Olfactory Analysis

To quantitatively assess the olfactory properties of (+)- and (-)-cedrol, standardized sensory evaluation techniques are employed. Gas Chromatography-Olfactometry (GC-O) is a powerful analytical method for this purpose.

Gas Chromatography-Olfactometry (GC-O)

GC-O combines the separation capabilities of gas chromatography with human sensory perception. This technique allows for the determination of the odor activity of individual compounds in a complex mixture or the characterization of a pure substance.

Methodology:

  • Sample Preparation: Pure samples of (+)-cedrol and (-)-cedrol are diluted to various concentrations in an odorless solvent (e.g., diethyl phthalate or ethanol).

  • GC Separation: The diluted samples are injected into a gas chromatograph equipped with a capillary column suitable for separating terpenes (e.g., a non-polar DB-5 or equivalent). The oven temperature is programmed to ensure the separation of the enantiomers.

  • Effluent Splitting: The column effluent is split between a chemical detector (e.g., a Flame Ionization Detector or Mass Spectrometer) and a heated sniffing port.

  • Olfactometry: Trained sensory panelists sniff the effluent from the sniffing port and record the odor descriptors and intensity at the time of elution.

  • Data Analysis: The retention times of the odor events are correlated with the peaks from the chemical detector to identify the odor-active compounds. For pure enantiomers, this method can be used to establish their respective odor profiles and detection thresholds.

GC_O_Workflow cluster_sample_prep Sample Preparation cluster_gc_system Gas Chromatography System cluster_detection Detection cluster_data_analysis Data Analysis Sample Cedrol Enantiomer ((+)- or (-)-cedrol) Dilution Serial Dilution (in odorless solvent) Sample->Dilution Injector GC Injector Dilution->Injector Column Capillary Column Injector->Column Splitter Effluent Splitter Column->Splitter Detector Chemical Detector (FID/MS) Splitter->Detector SniffingPort Olfactory Detection Port (Sniffing Port) Splitter->SniffingPort Chromatogram Chromatogram Detector->Chromatogram Olfactogram Olfactogram SniffingPort->Olfactogram Correlation Correlation & Analysis Chromatogram->Correlation Olfactogram->Correlation

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

Olfactory Receptor Interactions

The perception of odor begins with the interaction of odorant molecules with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons.[5][6] The identification of the specific ORs that respond to the cedrol enantiomers is a critical step in understanding their distinct olfactory properties at a molecular level. This process is known as receptor deorphanization.[7]

Olfactory Receptor Signaling Pathway

The binding of an odorant to an OR initiates a signal transduction cascade that ultimately leads to the generation of an action potential. The canonical olfactory signaling pathway is depicted below.

Olfactory_Signaling_Pathway Odorant Odorant (e.g., Cedrol Enantiomer) OR Olfactory Receptor (OR) (GPCR) Odorant->OR Binds to G_olf G-protein (Gαolf) OR->G_olf Activates ACIII Adenylyl Cyclase III (ACIII) G_olf->ACIII Activates cAMP cAMP ACIII->cAMP Converts ATP to ATP ATP ATP->ACIII CNG_Channel Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG_Channel Opens Ca_Na_Influx Ca²⁺ / Na⁺ Influx CNG_Channel->Ca_Na_Influx Allows Depolarization Membrane Depolarization Ca_Na_Influx->Depolarization Causes Action_Potential Action Potential to Brain Depolarization->Action_Potential Generates OR_Deorphanization_Workflow cluster_transfection Cell Transfection cluster_screening Screening cluster_detection Detection cluster_analysis Data Analysis HEK293 HEK293 Cells Transfection Co-transfection HEK293->Transfection OR_Plasmid OR Plasmid Library (one OR per well) OR_Plasmid->Transfection Reporter_Plasmid CRE-Luciferase Reporter Plasmid Reporter_Plasmid->Transfection G_Protein_Plasmid Gα15 Plasmid G_Protein_Plasmid->Transfection Transfected_Cells Transfected Cells (expressing OR, Gα15, CRE-Luc) Transfection->Transfected_Cells Incubation Incubation Transfected_Cells->Incubation Cedrol_Enantiomers Cedrol Enantiomers ((+)- and (-)-cedrol) Cedrol_Enantiomers->Incubation Lysis Cell Lysis Incubation->Lysis Luminescence Luminescence Measurement Lysis->Luminescence Substrate Luciferin Substrate Substrate->Luminescence Dose_Response Dose-Response Curves Luminescence->Dose_Response EC50 EC₅₀ Determination Dose_Response->EC50

References

A Historical Perspective on the Isolation of Cedrol from Cedarwood Oil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cedrol (C₁₅H₂₆O), a tricyclic sesquiterpene alcohol, is a key aromatic constituent of the essential oils derived from various conifers, particularly those of the Cupressus (cypress) and Juniperus (juniper) genera.[1] Renowned for its characteristic woody fragrance, cedrol has been a cornerstone of the fragrance industry for more than a century.[1] This technical guide provides a comprehensive historical perspective on the discovery and isolation of cedrol, detailing the classical experimental protocols used in its extraction and characterization and summarizing key quantitative data. It aims to offer researchers, scientists, and drug development professionals a thorough understanding of the foundational work that paved the way for modern applications of this versatile compound.

Early Discovery and Isolation

The initial isolation of cedrol from cedarwood oil dates back to 1841 by the chemist J. Walter.[1][2] He successfully separated the crystalline substance, later termed "cedar camphor," from the essential oil of the Eastern Red Cedar (Juniperus virginiana).[1] This early work distinguished the solid, oxygenated component from the liquid hydrocarbon sesquiterpenes, primarily α-cedrene and thujopsene, which are also major constituents of the oil.[1] The solid, crystalline nature of cedrol at room temperature was the critical physical property that enabled its separation from the other liquid components of the oil.[1] While Walter is credited with the first isolation, systematic investigations by firms such as Schimmel & Co. in the late 19th and early 20th centuries were instrumental in bringing cedrol to the forefront of organic chemistry.[1]

Classical Experimental Protocol: Isolation of Cedrol

The following protocol is a reconstruction of the methodologies used in the late 19th and early 20th centuries, based on descriptions of steam distillation, fractional distillation, and crystallization techniques of that era.[1]

Objective: To isolate solid cedrol from the essential oil of Juniperus virginiana.

Methodology:

  • Extraction of Essential Oil by Steam Distillation:

    • Heartwood shavings from Juniperus virginiana are packed into a still.

    • Steam is passed through the wood shavings, causing the volatile essential oils to vaporize.

    • The mixture of steam and oil vapor is passed through a condenser, which cools the vapor back into a liquid mixture of water and essential oil.

    • The essential oil, being less dense than water, separates and is collected. This process has several disadvantages, including relatively low yields and the potential for chemical alteration of the oil's components, such as the dehydration of cedrol to α-cedrene.[3][4]

  • Fractional Distillation of Cedarwood Oil:

    • The collected cedarwood oil is placed in a distillation flask connected to a fractional distillation column (e.g., a Hempel or Vigreux column).

    • The oil is heated, and the components begin to vaporize based on their boiling points. The more volatile, lower-boiling-point components (light fractions) rise higher in the column and are distilled off first.

    • Early protocols often utilized a vacuum source, such as a water aspirator, to reduce the pressure in the apparatus.[1] This lowers the boiling points of the components, preventing thermal degradation of sensitive compounds like cedrol.

    • The distillation is continued until the temperature indicates that the higher-boiling-point fraction, rich in cedrol, is beginning to distill. This fraction is collected separately.

  • Crystallization and Purification of Cedrol:

    • The cedrol-rich fraction, which is highly concentrated, is allowed to stand at a cool room temperature or is refrigerated.[1]

    • Due to its high concentration and melting point, cedrol slowly crystallizes out of the remaining liquid sesquiterpenes.[1]

    • The crude crystalline mass is then separated from the mother liquor via vacuum filtration using a Buchner funnel.[1]

    • To enhance purity, a recrystallization step is performed. The crude cedrol is dissolved in a minimal amount of a suitable hot solvent, such as dilute methanol or ethanol.[1]

    • The solution is allowed to cool slowly, promoting the formation of well-defined, purer cedrol crystals, which are again collected by filtration.

The logical workflow for this historical process is visualized in the diagram below.

Historical Workflow for Cedrol Isolation cluster_extraction Step 1: Oil Extraction cluster_fractionation Step 2: Fractionation cluster_purification Step 3: Purification A Cedarwood Shavings (Juniperus virginiana) B Steam Distillation A->B Input C Crude Cedarwood Oil B->C Output D Fractional Distillation (under vacuum) C->D E Cedrol-Rich Fraction (High-Boiling) D->E Collect F Light Fractions (e.g., Cedrene) D->F Discard G Cooling & Crystallization E->G H Filtration G->H I Crude Cedrol Crystals H->I Solid J Recrystallization (from hot ethanol/methanol) I->J K Pure Cedrol Crystals J->K Purified

Caption: Historical workflow for the isolation of cedrol from cedarwood.

Quantitative Data and Physicochemical Properties

Early 20th-century chemists characterized cedrol using the analytical tools available at the time, primarily focusing on its physical constants to assess purity and confirm its identity.[1] These historical values, along with modern data, are crucial for understanding the compound's properties.

Table 1: Cedrol Content in Commercial Cedarwood Oils

SourceBotanical NameCedrol Content (%)
Virginia Cedarwood OilJuniperus virginiana15.8% - 25%
Texas Cedarwood OilJuniperus ashei~19%

Data compiled from various sources.[1][5]

Table 2: Physicochemical Properties of Cedrol

PropertyValue
Chemical FormulaC₁₅H₂₆O
Molar Mass222.372 g·mol⁻¹
AppearanceWhite, crystalline solid
Melting Point86 to 87 °C (187 to 189 °F)
Boiling Point273 °C (523 °F)
Density1.01 g/mL

Data compiled from Wikipedia.[5]

The relationship between cedrol and other major components of cedarwood oil is illustrated below, highlighting why its distinct physical state is key to its separation.

Compositional Relationship of Cedarwood Oil cluster_components A Cedarwood Essential Oil B Major Components A->B C α-Cedrene (Liquid) B->C ~27% D Thujopsene (Liquid) B->D ~28% E Cedrol (Solid) B->E ~16% F Other Sesquiterpenes B->F

Caption: Relationship of cedrol to other major cedarwood oil components.

Conclusion: From "Cedar Camphor" to Modern Research

The historical methods of steam distillation, fractional distillation, and crystallization, though less efficient by modern standards, successfully laid the groundwork for the commercial production and scientific investigation of cedrol.[1] The initial isolation of "cedar camphor" by J. Walter in 1841 was a critical first step in a long journey of chemical inquiry that eventually led to the elucidation of its complex tricyclic structure and its confirmation through total synthesis.[1][6] Today, while more advanced techniques such as high-vacuum fractional distillation and solvent extraction are employed for higher purity and yield, the fundamental principles of separation based on cedrol's unique physical properties remain relevant.[7][8] This historical foundation continues to support ongoing research into the diverse pharmacological activities of cedrol, including its sedative, anti-inflammatory, and antimicrobial properties, making it a compound of significant interest for modern drug development.[9][10]

References

Thermal Analysis of (+/-)-Cedrol: A Technical Guide to Thermogravimetric and Differential Scanning Calorimetry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+/-)-Cedrol, a naturally occurring sesquiterpene alcohol, is a significant component of cedarwood oil with applications ranging from perfumery to potential pharmacological activities. Understanding its thermal properties is crucial for quality control, formulation development, and ensuring stability during processing and storage. This technical guide provides a comprehensive overview of the application of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to characterize the thermal behavior of (+/-)-Cedrol. While specific experimental TGA and DSC data for cedrol is not extensively available in public literature, this document outlines detailed, generalized experimental protocols and expected thermal events based on the known physical properties of cedrol and related compounds.

Introduction to (+/-)-Cedrol

(+/-)-Cedrol is a tricyclic sesquiterpene alcohol with a characteristic woody aroma. It is a major constituent of the essential oils from various conifers, particularly those of the Cupressus (cypress) and Juniperus (juniper) genera. It exists as a white, crystalline solid at room temperature. The stable nature and low volatility of cedrol contribute to its use as a fixative in the fragrance industry. Furthermore, recent studies have explored its potential in various therapeutic areas, necessitating a thorough understanding of its physicochemical properties.

Thermal analysis techniques such as TGA and DSC are indispensable tools for characterizing the thermal stability, phase transitions, and purity of solid materials like cedrol.

  • Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of materials.

  • Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine transition temperatures such as melting and glass transitions, and to quantify the enthalpy of these transitions.

Physicochemical and Thermal Properties of (+/-)-Cedrol

A summary of the key physical and thermal properties of cedrol reported in the literature is presented below. This data is fundamental to interpreting TGA and DSC results.

PropertyValueSource(s)
Molecular FormulaC₁₅H₂₆O[1]
Molecular Weight222.37 g/mol [1][2]
AppearanceWhite crystalline solid[1]
Melting Point81 - 87 °C[1][2]
Boiling Point273 °C[1]
Flash Point81 °C[1]

Differential Scanning Calorimetry (DSC) of (+/-)-Cedrol

DSC is employed to determine the melting point and enthalpy of fusion of cedrol, which are key indicators of its purity.

Expected Thermal Events

A DSC thermogram of a pure sample of (+/-)-Cedrol is expected to show a sharp endothermic peak corresponding to its melting point. The onset of this peak will be in the range of 81-87°C. The area under the peak corresponds to the enthalpy of fusion. The presence of impurities would typically result in a broadening of the melting peak and a depression of the melting temperature.

Detailed Experimental Protocol for DSC

The following is a generalized protocol for the DSC analysis of a solid organic compound like (+/-)-Cedrol.

  • Sample Preparation:

    • Accurately weigh 3-5 mg of (+/-)-Cedrol powder into an aluminum DSC pan. .

    • Hermetically seal the pan to prevent any loss of sample due to sublimation.

  • Instrumentation and Parameters:

    • Instrument: A calibrated Differential Scanning Calorimeter.

    • Crucible: Aluminum pan and lid. An empty, hermetically sealed aluminum pan is used as a reference.

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 25°C.

      • Ramp up to 120°C at a heating rate of 10°C/min.

    • Data Analysis: Determine the onset temperature, peak maximum, and integrated peak area (enthalpy of fusion) from the resulting thermogram.

Thermogravimetric Analysis (TGA) of (+/-)-Cedrol

TGA is used to evaluate the thermal stability and decomposition profile of cedrol.

Expected Thermal Events

For (+/-)-Cedrol, which is a stable solid with a relatively high boiling point, the TGA curve is expected to show minimal mass loss until the temperature approaches its boiling point. Significant mass loss will occur due to vaporization and subsequent thermal decomposition at higher temperatures. The analysis can be conducted in an inert (e.g., nitrogen) or oxidative (e.g., air) atmosphere to understand the effect of oxygen on its decomposition. In an inert atmosphere, the primary mass loss will be due to volatilization and pyrolysis, while in an oxidative atmosphere, combustion will also contribute. The decomposition of sesquiterpene alcohols can be a multi-step process.

Detailed Experimental Protocol for TGA

The following is a generalized protocol for the TGA analysis of a solid organic compound like (+/-)-Cedrol.

  • Sample Preparation:

    • Place 5-10 mg of (+/-)-Cedrol into a ceramic or platinum TGA pan.

  • Instrumentation and Parameters:

    • Instrument: A calibrated Thermogravimetric Analyzer.

    • Crucible: Alumina or platinum crucible.

    • Purge Gas: Nitrogen or Air at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp up to 600°C at a heating rate of 10°C/min.

    • Data Analysis: Analyze the resulting TGA (mass vs. temperature) and derivative (DTG) curves to determine the onset of decomposition, temperatures of maximum mass loss rates, and residual mass.

Visualized Experimental Workflows

The following diagrams illustrate the generalized workflows for the DSC and TGA experiments.

DSC_Workflow cluster_prep Sample Preparation cluster_instrument DSC Instrument Setup cluster_run Experimental Run cluster_analysis Data Analysis weigh Weigh 3-5 mg of Cedrol pan Place in Aluminum Pan weigh->pan seal Hermetically Seal Pan pan->seal place_sample Place Sample and Reference Pans in DSC Cell seal->place_sample set_params Set Parameters: - Purge Gas: Nitrogen - Heating Rate: 10°C/min place_sample->set_params start_run Start Temperature Program (25°C to 120°C) set_params->start_run record Record Heat Flow vs. Temperature start_run->record plot Generate DSC Thermogram record->plot analyze Determine: - Melting Point (Onset) - Enthalpy of Fusion (Peak Area) plot->analyze

Caption: Generalized workflow for Differential Scanning Calorimetry (DSC) analysis of (+/-)-Cedrol.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument TGA Instrument Setup cluster_run Experimental Run cluster_analysis Data Analysis weigh Weigh 5-10 mg of Cedrol pan Place in TGA Crucible (Ceramic/Platinum) weigh->pan place_crucible Place Crucible in TGA Furnace pan->place_crucible set_params Set Parameters: - Purge Gas: Nitrogen or Air - Heating Rate: 10°C/min place_crucible->set_params start_run Start Temperature Program (30°C to 600°C) set_params->start_run record Record Mass Loss vs. Temperature start_run->record plot Generate TGA and DTG Curves record->plot analyze Determine: - Onset of Decomposition - Temperatures of Max Mass Loss Rate plot->analyze

Caption: Generalized workflow for Thermogravimetric Analysis (TGA) of (+/-)-Cedrol.

Conclusion

Thermogravimetric Analysis and Differential Scanning Calorimetry are powerful techniques for the thermal characterization of (+/-)-Cedrol. While specific published TGA/DSC data for this compound is limited, the generalized protocols and expected thermal behaviors outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to design and execute their own thermal analysis studies. Such analyses are critical for ensuring the quality, stability, and proper handling of cedrol in various applications. The data obtained from these methods will provide valuable insights into its melting behavior, thermal stability, and decomposition kinetics, which are essential for its effective utilization.

References

Solubility Profile of (+/-)-Cedrol in Various Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of (+/-)-Cedrol, a naturally occurring sesquiterpene alcohol with significant interest in the pharmaceutical and fragrance industries. Due to its lipophilic nature, understanding its solubility in various organic solvents is critical for formulation development, analytical method design, and various research applications. This document compiles available quantitative and qualitative solubility data, details relevant experimental protocols for solubility determination and quantification, and explores the compound's engagement with key biological signaling pathways relevant to drug development.

Physicochemical Properties of (+/-)-Cedrol

(+/-)-Cedrol is a crystalline solid with a characteristic woody aroma.[1][2] Its fundamental physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of (+/-)-Cedrol

PropertyValueReference(s)
Molecular FormulaC₁₅H₂₆O[3]
Molecular Weight222.37 g/mol [3]
Melting Point86 °C[3]
Boiling Point273 - 286 °C[2][3]
AppearanceWhite to pale yellow crystalline solid[2][3]
OdorWoody, sweet, earthy[2][3]

Solubility Profile

(+/-)-Cedrol is characterized by its low aqueous solubility and good solubility in many organic solvents.[2][3] Quantitative solubility data is crucial for a variety of applications, from preparing stock solutions for biological assays to designing extraction and purification processes.

Quantitative Solubility Data

The available quantitative solubility data for (+/-)-Cedrol in various solvents are presented in Table 2. It is important to note that experimentally determined and published quantitative data for a wide range of organic solvents is limited. The data presented here is a compilation of available experimental values and estimations derived from descriptive accounts.

Table 2: Quantitative Solubility of (+/-)-Cedrol in Various Solvents

SolventTemperature (°C)SolubilityMethod/Reference(s)
Water2511.3 - 21.88 mg/LEstimated[4][5]
Dimethyl Sulfoxide (DMSO)Not Specified10 mg/mL[6]
Dimethyl Sulfoxide (DMSO)Not Specified45 mg/mL[7]
95% Ethanol (B145695)Not Specified~83.3 g/LCalculated from "soluble in 11 parts"[8][9]
MethanolNot SpecifiedSoluble upon heating[10][11]
ChloroformNot SpecifiedSlightly Soluble[10][11]
Benzyl BenzoateNot SpecifiedSoluble[3]
GlycolNot SpecifiedSlightly Soluble[3]
Mineral OilNot SpecifiedSlightly Soluble[3]
DichloromethaneNot SpecifiedSoluble[1]
TolueneNot SpecifiedMiscible in all proportions with many hydrocarbons[12]
Isopropyl AlcoholNot SpecifiedMiscible with ethanol, ether, chloroform[13]
AcetoneNot SpecifiedMiscible in all proportions with many organic liquids[14]
Ethyl AcetateNot SpecifiedMiscible with ethanol, ethyl ether[15]
HexaneNot SpecifiedInsoluble in water, a non-polar solvent[16]

Note: The solubility in 95% Ethanol was calculated based on the description "soluble in 11 parts of 95% alcohol," assuming the density of 95% ethanol to be approximately 0.81 g/mL. This value should be considered an estimation.

Qualitative Solubility

Qualitative assessments consistently indicate that (+/-)-Cedrol is soluble in a range of organic solvents and oils.[2][17] Sources describe it as being soluble in ethanol, essential oils, chloroform, and dichloromethane.[1][2] It is reported to be slightly soluble in glycol and mineral oil.[3]

Experimental Protocols

Accurate determination of solubility is fundamental for physicochemical characterization. The following sections outline standardized methodologies for determining the solubility of compounds like (+/-)-Cedrol and for its subsequent quantification.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[18][19][20][21]

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the solute in the filtrate is determined using a suitable analytical method.

Detailed Methodology:

  • Preparation: Add an excess amount of crystalline (+/-)-Cedrol to a series of vials, each containing a known volume of the selected organic solvent.

  • Equilibration: Seal the vials and place them in a constant-temperature shaker bath. Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand, permitting the undissolved solid to sediment.

  • Filtration: Carefully withdraw a sample from the supernatant of each vial using a syringe fitted with a chemically resistant filter (e.g., PTFE, 0.22 µm) to remove all undissolved particles.

  • Quantification: Dilute the filtrate with a suitable solvent and analyze the concentration of (+/-)-Cedrol using a validated analytical method, such as Gas Chromatography-Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC-UV).

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess (+/-)-Cedrol to solvent B Agitate at constant temperature (24-48h) A->B C Sedimentation of undissolved solid B->C D Filtration of supernatant C->D E Dilution of filtrate D->E F Analytical Measurement (GC/HPLC) E->F

Shake-Flask Method Workflow
Analytical Quantification Methods

Gas chromatography is a robust and widely used technique for the quantification of volatile and semi-volatile compounds like (+/-)-Cedrol.

Instrumentation and Conditions:

  • System: Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically suitable.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase at 3°C/min to 240°C.

    • Final hold: 5 minutes at 240°C.

  • Detector Temperature (FID): 320 °C.

  • Quantification: Based on a calibration curve generated from standard solutions of (+/-)-Cedrol of known concentrations.

HPLC with UV detection can also be employed for the quantification of (+/-)-Cedrol, particularly when dealing with complex matrices or when derivatization for GC is not desirable.

Instrumentation and Conditions:

  • System: HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. A typical starting point could be an 80:20 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: As Cedrol lacks a strong chromophore, detection is typically performed at a low UV wavelength, such as 200-210 nm.

  • Quantification: Based on a calibration curve generated from standard solutions of (+/-)-Cedrol of known concentrations.

Relevance to Drug Development: Biological Signaling Pathways

For drug development professionals, understanding the biological activity of a compound is as crucial as its physicochemical properties. (+/-)-Cedrol has been shown to modulate several key signaling pathways implicated in cancer and inflammation, making it a compound of interest for further investigation.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Cedrol has been reported to suppress pro-survival signaling in human cancer cells by inhibiting proteins in the PI3K/Akt/mTOR pathway.[22][23][24][25][26]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Cedrol (+/-)-Cedrol Cedrol->PI3K Cedrol->Akt Cedrol->mTOR

Inhibition of the PI3K/Akt/mTOR Pathway by Cedrol
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in regulating the immune response to infection and in processes of inflammation and cell survival. Chronic activation of this pathway is linked to various inflammatory diseases and cancers. Cedrol has been shown to attenuate neuroinflammation by inhibiting the NF-κB signaling pathway.[1][27][28]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Gene Inflammatory Gene Expression NFkB->Gene Cedrol (+/-)-Cedrol Cedrol->IKK

Inhibition of the NF-κB Pathway by Cedrol

Conclusion

(+/-)-Cedrol exhibits favorable solubility in a range of common organic solvents, a characteristic that is advantageous for its formulation and application in both research and industrial settings. While comprehensive quantitative solubility data across a wide spectrum of solvents and temperatures would be beneficial for more precise applications, the available information provides a solid foundation for its use. The established protocols for solubility determination and analytical quantification offer reliable methods for further characterization. Furthermore, its demonstrated activity on key biological signaling pathways underscores its potential as a lead compound in drug discovery and development, particularly in the areas of oncology and inflammatory diseases. Further research to expand the quantitative solubility database and to elucidate the full scope of its biological activities is warranted.

References

An In-depth Technical Guide to (+/-)-Cedrol: From Molecular Properties to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sesquiterpene alcohol (+/-)-Cedrol, covering its fundamental chemical properties, and delving into its significant biological activities and the underlying molecular mechanisms. This document is intended to serve as a valuable resource for professionals in research and drug development, offering detailed experimental protocols and consolidated data to facilitate further investigation and application of this promising natural compound.

Core Molecular and Physical Properties

(+/-)-Cedrol, a key component of cedarwood oil, is a tricyclic sesquiterpene alcohol with a distinct woody aroma.[1][2] Its fundamental properties are summarized below.

PropertyValueReference
CAS Registry Number 77-53-2[1][2][3][4]
Molecular Formula C₁₅H₂₆O[1][2][4]
Molecular Weight 222.37 g/mol [1][3]
IUPAC Name (3R,3aS,6R,7R,8aS)-octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-6-ol[5]
Synonyms α-Cedrol, Cedar camphor[3][5]
Melting Point 55-59 °C[4]
Boiling Point 273 °C[4]
Solubility Slightly soluble in chloroform, soluble in heated methanol and DMSO.[4][5]

Biological Activities and Therapeutic Potential

(+/-)-Cedrol has demonstrated a broad spectrum of pharmacological activities, positioning it as a compound of interest for therapeutic development. Its primary biological effects include anti-inflammatory, anticancer, and antinociceptive properties.

Anti-inflammatory Activity

Cedrol has shown potent anti-inflammatory effects in preclinical models of arthritis.[6][7][8] Oral administration of cedrol has been found to significantly reduce paw edema and arthritis scores in a dose-dependent manner.[8] The anti-inflammatory action of cedrol is attributed to its ability to modulate key signaling pathways and reduce the production of pro-inflammatory cytokines.

Model Treatment Dosage Effect Reference
Collagen-Induced Arthritis (CIA) in miceCedrol50 mg/kgSignificant reduction in paw swelling and arthritis severity.[6]
Complete Freund's Adjuvant (CFA)-induced arthritis in ratsCedrol10 and 20 mg/kgSignificant decrease in paw edema and arthritis score.[8][9]
Carrageenan-induced paw edema in miceCedrol (Form I)Not specifiedAnti-inflammatory effect observed.[10]
Xylene-induced ear edema in miceCedrol (Form I)Not specifiedAnti-inflammatory effect observed.[10]
Anticancer Activity

Cedrol exhibits cytotoxic effects against various cancer cell lines, inducing cell cycle arrest and apoptosis.[10] Its anticancer mechanism involves the modulation of critical cell survival and proliferation pathways.

Cell Line Cancer Type IC₅₀ (48h) Reference
HT-29Colorectal Cancer138.91 ± 17.81 µM[11]
CT-26Colorectal Cancer92.46 ± 4.09 µM[11]
C32Amelanotic Melanoma199.49 µM[10]
ACHNRenal Adenocarcinoma184.65 µM[10]

Signaling Pathways Modulated by Cedrol

The biological activities of cedrol are underpinned by its interaction with several key intracellular signaling pathways.

NF-κB Signaling Pathway

Cedrol has been shown to inhibit the NF-κB signaling pathway, a critical regulator of inflammation.[6][10] By blocking this pathway, cedrol can suppress the expression of pro-inflammatory genes.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK IkB IkB IKK->IkB Phosphorylates & Degrades NF-kB NF-kB IkB->NF-kB Inhibits Pro-inflammatory Genes Pro-inflammatory Genes NF-kB->Pro-inflammatory Genes Activates Transcription Cedrol Cedrol Cedrol->IKK Inhibits

Caption: Cedrol's inhibition of the NF-κB signaling pathway.

PI3K/Akt/mTOR Signaling Pathway

Cedrol has also been reported to suppress pro-survival signaling in cancer cells by inhibiting proteins in the PI3K/Akt/mTOR pathway.[10] This inhibition can lead to decreased cell proliferation and survival.

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Cedrol Cedrol Cedrol->PI3K Inhibits Cedrol->Akt Inhibits Cedrol->mTOR Inhibits

Caption: Cedrol's inhibition of the PI3K/Akt/mTOR signaling pathway.

Detailed Experimental Protocols

For researchers looking to investigate the biological effects of cedrol, the following are generalized protocols for key in vitro assays.

Cell Viability MTT Assay

This protocol is used to assess the cytotoxic effects of cedrol on cancer cell lines.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • (+/-)-Cedrol stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of cedrol in culture medium. Replace the medium in the wells with 100 µL of the cedrol dilutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blotting for Signaling Protein Analysis

This protocol is used to analyze the effect of cedrol on the expression and phosphorylation of proteins in signaling pathways like NF-κB and PI3K/Akt.

Materials:

  • 6-well plates

  • Cells of interest

  • (+/-)-Cedrol

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins and their phosphorylated forms)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-buffered saline with Tween 20)

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and treat with cedrol at the desired concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL detection reagent to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative protein expression levels.

Conclusion

(+/-)-Cedrol is a natural compound with significant therapeutic potential, particularly in the areas of anti-inflammatory and anticancer applications. Its ability to modulate key signaling pathways such as NF-κB and PI3K/Akt/mTOR provides a strong mechanistic basis for its observed biological activities. The experimental protocols and consolidated data presented in this guide are intended to support further research and development of cedrol as a novel therapeutic agent. Future studies should focus on optimizing its delivery, evaluating its efficacy and safety in more advanced preclinical models, and exploring its potential in combination therapies.

References

Methodological & Application

Enantioselective Total Synthesis of (+)-Cedrol and (-)-Cedrol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective total synthesis of the sesquiterpene natural products, (+)-cedrol and (-)-cedrol. Cedrol, a component of cedarwood oil, possesses a characteristic woody aroma and is utilized in the fragrance industry. The stereochemistry of cedrol is crucial to its biological and olfactory properties, making enantioselective synthesis a critical area of study for potential applications in pharmaceuticals and materials science. This document outlines a chiral pool-based approach, leveraging the inherent chirality of naturally occurring starting materials to achieve the synthesis of the target enantiomers.

Synthetic Strategy Overview

The enantioselective total synthesis of (+)- and (-)-cedrol can be achieved from the chiral pool terpene (+)-citronellal. This strategy relies on the transfer of chirality from the starting material through a series of stereocontrolled reactions to establish the desired absolute stereochemistry in the final product. The key steps in this synthetic approach include an intramolecular Pauson-Khand reaction to construct the tricyclic core of the cedrol skeleton.

The logical workflow for the synthesis is depicted below:

Enantioselective_Cedrol_Synthesis start (+)-Citronellal (Chiral Pool) intermediate1 Key Chiral Intermediate (Enantioenriched Alkene-Alkyne) start->intermediate1 Multi-step synthesis pk_reaction Intramolecular Pauson-Khand Reaction intermediate1->pk_reaction Co₂(CO)₈ tricyclic_core Tricyclic Enone (Cedrone Precursor) pk_reaction->tricyclic_core functional_group Functional Group Manipulation tricyclic_core->functional_group Reduction, Methylation cedrol (+)-Cedrol or (-)-Cedrol functional_group->cedrol Stereocontrol_Logic start (+)-Citronellal (Defined Stereocenter) intermediate Chiral Intermediate (Stereocenter Preserved) start->intermediate Chirality Transfer transition_state Diastereoselective Transition State (Pauson-Khand Reaction) intermediate->transition_state Substrate Control product Tricyclic Core (Multiple Stereocenters Established) transition_state->product Stereospecific Cyclization

Application Notes and Protocols for GC-MS Quantification of Cedrol in Essential Oils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedrol, a sesquiterpene alcohol, is a significant bioactive compound found in the essential oils of various conifers, particularly in the Cupressaceae family, such as cedarwood.[1][2] Its characteristic woody aroma has led to its widespread use in the fragrance industry. Beyond its scent, cedrol has garnered interest for its potential pharmacological activities, including anti-inflammatory and anti-tumor properties.[3][4] Accurate and precise quantification of cedrol in essential oils is crucial for quality control, standardization of products, and for research into its therapeutic applications. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds in complex mixtures like essential oils.[5][6][7][8] This document provides a detailed protocol for the quantification of cedrol in essential oils using GC-MS.

Data Presentation: Quantitative Cedrol Content in Various Essential Oils

The concentration of cedrol can vary significantly depending on the botanical source of the essential oil. The following table summarizes typical cedrol content in several commercially important essential oils, as determined by GC-MS analysis.

Essential Oil SourceBotanical NameTypical Cedrol Content (%)Key Chemical Profile Insights
Virginia Cedarwood OilJuniperus virginiana16.0 - 26.58Consistently high in cedrol. One analysis reported a specific value of 26.58%.[3] The International Organization for Standardization (ISO) sets a standard range of 16% to 25%.[1]
Texas Cedarwood OilJuniperus mexicana19.0 - 23.1Characterized by a high cedrol content.[1] A specific GC-MS analysis identified α-Cedrol at 23.1%.[1][9]
Atlas Cedarwood OilCedrus atlanticaLower than American VarietiesGenerally contains lower levels of cedrol compared to the American varieties (Virginia and Texas). It is primarily rich in himachalenes.[1]
Himalayan Cedarwood OilCedrus deodaraNot a Major ComponentPredominantly composed of α-himachalene, β-himachalene, and atlantones. Multiple GC-MS analyses do not identify cedrol as a major constituent in this oil.[1]
Volatile Oil of Euphorbia fischerianaEuphorbia fischerianaPresentCedrol has been identified in the volatile oil of this plant.[6]
Pyrolae herba Volatile OilPyrola species~17.08The volatile oil contains a significant amount of cedrol.[10]

Experimental Protocol: GC-MS Quantification of Cedrol

This protocol outlines the necessary steps for the accurate quantification of cedrol in essential oils.

Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible results.

  • Dilution: Prepare a 1% (v/v) solution of the essential oil in a suitable volatile solvent such as hexane, ethanol, or methanol.[1][11] For example, dilute 10 µL of the essential oil in 1 mL of the chosen solvent.

  • Concentration for Trace Analysis: For samples with expected low concentrations of cedrol, a concentration of approximately 10 µg/mL is recommended to achieve a column loading of about 10 ng with a 1 µL splitless injection.[12]

  • Filtration: Ensure the diluted sample is free of any particulate matter by centrifuging or filtering through a 0.45 µm syringe filter before transferring to a 1.5 mL glass autosampler vial.[12]

GC-MS Instrumentation and Conditions

The following parameters are recommended for the analysis of cedrol. These may need to be optimized depending on the specific instrument and column used.

  • Gas Chromatograph (GC): Equipped with a split/splitless injector.

  • Mass Spectrometer (MS): A quadrupole or ion trap mass spectrometer is suitable for identification and quantification.[1]

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically employed for the analysis of essential oils.[1][6]

  • Carrier Gas: Helium is the most commonly used carrier gas at a constant flow rate of approximately 1.0 mL/min.[1][6]

  • Injector Temperature: 250°C.[1]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase at a rate of 3°C/min to 240°C.

    • Final hold: Hold at 240°C for 5 minutes.[1]

    • Alternative Program: Initial temperature 70°C, ramp at 2°C/min to 270°C.[5]

  • MS Transfer Line Temperature: 280°C.[1]

  • Ion Source Temperature: 230°C.[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Mass Range: 40-400 amu.[1]

  • Injection Volume: 1 µL.

  • Split Ratio: A split ratio of 50:1 is common, but can be adjusted based on sample concentration.[5]

Data Analysis
  • Identification: The identification of cedrol is achieved by comparing the mass spectrum of the eluted peak with reference spectra from a spectral library such as NIST or Wiley.[1][5] The retention index of the compound should also be compared with literature values for confirmation.

  • Quantification: The percentage of cedrol is typically determined using the area percent method, where the peak area of cedrol is calculated relative to the total peak area of all components in the chromatogram.[1][3] For more accurate quantification, an internal or external standard method can be employed.

Mandatory Visualizations

Experimental Workflow for GC-MS Quantification of Cedrol

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Essential Oil Sample dilution Dilute 1% in Solvent (e.g., Hexane) start->dilution filtration Filter/Centrifuge dilution->filtration vial Transfer to GC Vial filtration->vial injection Inject 1µL into GC-MS vial->injection separation Separation on DB-5ms Column injection->separation detection Mass Spectrometry (EI, 40-400 amu) separation->detection chromatogram Obtain Total Ion Chromatogram (TIC) detection->chromatogram identification Identify Cedrol Peak (Mass Spectrum & RT) chromatogram->identification quantification Quantify Cedrol (Peak Area %) identification->quantification report Generate Report quantification->report

Caption: Workflow for the GC-MS Quantification of Cedrol in Essential Oils.

Logical Relationship of Key GC-MS Parameters for Cedrol Analysis

GCMS_Parameters cluster_sample Sample Introduction cluster_separation Chromatographic Separation cluster_detection Mass Spectrometric Detection center Cedrol Quantification injector_temp Injector Temp (250°C) center->injector_temp split_ratio Split Ratio (e.g., 50:1) center->split_ratio column Column (DB-5ms) center->column carrier_gas Carrier Gas (Helium, 1 mL/min) center->carrier_gas oven_program Oven Program (e.g., 60-240°C) center->oven_program ionization Ionization (EI, 70 eV) center->ionization mass_range Mass Range (40-400 amu) center->mass_range ion_source_temp Ion Source Temp (230°C) center->ion_source_temp

Caption: Key GC-MS Parameters Influencing Cedrol Quantification.

References

Application of (+/-)-Cedrol as a chiral auxiliary in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Chiral Auxiliaries in Asymmetric Synthesis

Topic: A Review of Chiral Auxiliaries with a Special Focus on the Potential of Terpenoids like (+/-)-Cedrol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Asymmetric synthesis is a critical component of modern chemistry, particularly in the pharmaceutical industry, where the stereochemistry of a molecule can dictate its efficacy and safety.[1] One of the most robust strategies for controlling stereochemistry is the use of chiral auxiliaries.[1][2] A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed and can ideally be recovered for reuse.[1][2]

This document provides an overview of the principles of chiral auxiliaries and explores the application of naturally derived compounds, with a conceptual look at terpenoids such as (+/-)-Cedrol. While a comprehensive review of scientific literature reveals no established applications of (+/-)-Cedrol as a chiral auxiliary for asymmetric synthesis, its rigid, chiral scaffold suggests potential for future investigation. This note will therefore cover the foundational principles of chiral auxiliaries, present data on commonly used examples, and provide generalized experimental workflows.

General Principles of Asymmetric Synthesis Using Chiral Auxiliaries

The use of a chiral auxiliary in asymmetric synthesis follows a three-step sequence:

  • Attachment: The chiral auxiliary is covalently attached to a prochiral substrate.

  • Stereoselective Reaction: The chiral auxiliary-substrate conjugate undergoes a reaction where the auxiliary directs the formation of a new stereocenter with a high degree of diastereoselectivity. This is often achieved through steric hindrance, where the auxiliary blocks one face of the molecule, forcing the reagent to attack from the less hindered side.

  • Cleavage: The chiral auxiliary is removed from the product, yielding the desired enantiomerically enriched molecule.

A general workflow for this process is illustrated in the diagram below.

G sub Prochiral Substrate conj Chiral Auxiliary- Substrate Conjugate sub->conj 1. Attachment aux Chiral Auxiliary aux->conj inter Diastereomeric Intermediate conj->inter 2. Stereoselective     Reaction reagent Reagent reagent->inter product Enantiomerically Enriched Product inter->product 3. Cleavage rec_aux Recovered Chiral Auxiliary inter->rec_aux 3. Cleavage

A generalized workflow for asymmetric synthesis using a chiral auxiliary.

Commonly Used Chiral Auxiliaries

Several classes of chiral auxiliaries have been developed and are widely used in organic synthesis. Many are derived from the chiral pool, which includes readily available, enantiomerically pure natural products like amino acids, terpenes, and carbohydrates.[3][4] Below is a table summarizing some of the most common chiral auxiliaries and their typical applications.

Chiral Auxiliary ClassRepresentative ExampleTypical ApplicationsTypical Diastereomeric Excess (de)
Oxazolidinones Evans AuxiliariesAldol reactions, alkylations, acylations>95%
Sultams Oppolzer's CamphorsultamDiels-Alder reactions, alkylations, aldol reactions>98%
Amino Alcohols PseudoephedrineAlkylation of enolates>95%
Terpenes 8-PhenylmentholConjugate additions, Diels-Alder reactions90-99%
Hydrazines SAMP/RAMPAsymmetric alkylation of aldehydes and ketones>95%

Experimental Protocols: A Generalized Approach

While no specific protocols for (+/-)-Cedrol exist, a general procedure for testing a novel chiral auxiliary in an asymmetric alkylation is provided below. This protocol is based on well-established methodologies using known auxiliaries like pseudoephedrine amides.

Objective: To assess the diastereoselectivity of an alkylation reaction using a novel chiral auxiliary derived from a natural product.

Step 1: Synthesis of the Chiral Auxiliary-Substrate Conjugate (Amide Formation)

  • To a solution of the chiral alcohol (e.g., (+/-)-Cedrol, 1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Ar), add a carboxylic acid (1.1 eq), a coupling agent (e.g., DCC or EDCI, 1.2 eq), and a catalytic amount of DMAP (0.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any solid byproducts.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the pure ester conjugate.

Step 2: Asymmetric Alkylation

  • Dissolve the chiral auxiliary-ester conjugate (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.

  • Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise and stir for 1 hour to form the enolate.

  • Add the electrophile (e.g., benzyl bromide, 1.2 eq) and continue stirring at -78 °C for 4-6 hours.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the alkylated product in a suitable solvent system (e.g., THF/H₂O).

  • Add a reagent for hydrolysis, such as LiOH (excess), and stir at room temperature until the starting material is consumed (monitored by TLC).

  • Acidify the reaction mixture with 1 M HCl and extract the product into an organic solvent.

  • The chiral auxiliary may be recovered from the aqueous or organic layer depending on its solubility.

  • Purify the product acid by column chromatography or crystallization.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or by converting the acid to a chiral ester and analyzing by NMR.

Exploring the Potential of Novel Chiral Auxiliaries

The discovery of new chiral auxiliaries is an ongoing area of research. Natural products, with their inherent chirality and rigid structures, are excellent starting points for the design of new auxiliaries. The logical process for evaluating a new candidate like Cedrol is outlined below.

G start Select Natural Product (e.g., Cedrol) design Design & Synthesize Auxiliary-Substrate Conjugate start->design screen Screen in Asymmetric Reactions (e.g., Alkylation) design->screen analyze Analyze Diastereoselectivity (de) and Yield screen->analyze optimize Optimize Reaction Conditions analyze->optimize High de? cleave Test Auxiliary Cleavage Conditions optimize->cleave ee Determine Enantiomeric Excess (ee) of Product cleave->ee recycle Assess Auxiliary Recovery & Recycling cleave->recycle

A logical workflow for the evaluation of a novel chiral auxiliary.

Other Documented Applications of Cedrol

While its use as a chiral auxiliary is not documented, Cedrol and its derivatives have found applications in other areas of chemistry and pharmacology.

  • Fragrance Industry: Cedrol is a naturally occurring sesquiterpene alcohol found in the essential oil of conifers and is widely used in perfumery for its characteristic woody scent.[5][6]

  • Medicinal Chemistry: Recent studies have explored the synthesis of Cedrol derivatives as potential inhibitors of Janus kinase 3 (JAK3), a target for inflammatory diseases.[7]

The field of asymmetric synthesis continues to benefit from the development of novel chiral auxiliaries. While (+/-)-Cedrol is not an established chiral auxiliary, its rigid tricyclic structure and availability from natural sources make it and other terpenoids interesting candidates for future research in this area. The generalized protocols and workflows provided in these notes offer a starting point for the investigation of new, potentially valuable chiral auxiliaries for asymmetric synthesis.

References

Application Notes and Protocols: Enhancing the Bioactivity of (+/-)-Cedrol Through Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+/-)-Cedrol, a naturally occurring sesquiterpene alcohol found in the essential oil of conifers, presents a promising scaffold for the development of novel therapeutic agents.[1] Its inherent biological activities, including anticancer, anti-inflammatory, antimicrobial, and insecticidal properties, can be significantly enhanced through chemical modification.[2][3] This document provides detailed application notes and protocols for the derivatization of (+/-)-Cedrol, focusing on methods to improve its bioactivity. The primary site for modification is the tertiary hydroxyl group, which can be converted to esters and ethers to modulate the compound's physicochemical properties and biological efficacy.

Methods of Derivatization

The derivatization of the tertiary hydroxyl group of (+/-)-Cedrol primarily involves two key reactions: esterification and etherification. These modifications can alter the lipophilicity, steric hindrance, and electronic properties of the parent molecule, leading to enhanced interaction with biological targets.

Esterification of (+/-)-Cedrol to Cedryl Esters

Esterification of the sterically hindered tertiary alcohol of cedrol can be achieved through various methods. A common approach is the reaction with an acid anhydride in the presence of a suitable catalyst.

Protocol 1: Synthesis of Cedryl Acetate

This protocol describes the synthesis of cedryl acetate via esterification of (+/-)-Cedrol with acetic anhydride.[4][5]

Materials:

  • (+/-)-Cedrol

  • Acetic anhydride

  • Protic acid catalyst (e.g., phosphoric acid, polyphosphoric acid, or sulfuric acid)[5]

  • Anhydrous solvent (e.g., benzene, toluene)

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (+/-)-Cedrol in the anhydrous solvent.

  • Add the protic acid catalyst to the solution.

  • Slowly add acetic anhydride to the reaction mixture.

  • Heat the mixture to reflux (typically 65-80°C) and maintain for 5-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[5]

  • After completion, cool the reaction mixture to room temperature.

  • Carefully add water to the mixture to decompose any excess acetic anhydride and the catalyst.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude cedryl acetate can be purified by vacuum distillation or column chromatography.

Etherification of (+/-)-Cedrol to Cedryl Ethers

The synthesis of cedryl ethers can be accomplished by reacting the corresponding cedrol alkoxide with an alkylating agent.

Protocol 2: Synthesis of Methyl Cedryl Ether

This protocol details the synthesis of methyl cedryl ether from (+/-)-Cedrol.[6][7][8][9]

Materials:

  • (+/-)-Cedrol

  • Strong base (e.g., sodium hydride, sodium amide, or potassium metal)[7][9]

  • Anhydrous solvent (e.g., tetrahydrofuran, diethyl ether)

  • Methylating agent (e.g., dimethyl sulfate, methyl iodide)[7][8][9]

  • Ammonium chloride solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware for inert atmosphere synthesis

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (+/-)-Cedrol in the anhydrous solvent.

  • Cool the solution in an ice bath and carefully add the strong base portion-wise to form the sodium cedroxide.

  • Allow the mixture to stir at room temperature for 1-2 hours.

  • Slowly add the methylating agent to the reaction mixture and continue stirring at a temperature between 40-140°C for 3-7 hours.[7]

  • Monitor the reaction by TLC. Upon completion, cautiously quench the reaction by adding saturated ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purify the resulting methyl cedryl ether by vacuum distillation.[7]

Bioactivity of Cedrol and its Derivatives

Anticancer Activity

Cedrol has demonstrated cytotoxic effects against various cancer cell lines.[1][2][10] Derivatization can potentially enhance this activity.

CompoundCell LineBioactivity (IC50)Reference
(+/-)-CedrolHT-29 (Colon Cancer)138.91 µM (48h)[1]
(+/-)-CedrolCT-26 (Colon Cancer)92.46 µM (48h)[1]
(+/-)-CedrolA549 (Lung Cancer)14.53 µM (48h)[1]
(+/-)-CedrolK562 (Leukemia)179.52 µM (48h)[1]
(+/-)-CedrolC32 (Amelanotic Melanoma)199.49 µM (48h)[2]
(+/-)-CedrolACHN (Renal Adenocarcinoma)184.65 µM (48h)[2]

Protocol 3: MTT Assay for Cytotoxicity

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of cedrol derivatives against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HT-29, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Cedrol or its derivatives

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds (cedrol and its derivatives) in the culture medium. The final DMSO concentration should be kept below 0.5%.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48 hours in a humidified incubator at 37°C with 5% CO2.

  • Add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value by plotting the cell viability against the compound concentration.

Anti-inflammatory Activity

Cedrol exhibits anti-inflammatory properties by modulating key signaling pathways.[2][11]

CompoundAssayBioactivityReference
CedrolNO production in LPS-stimulated RAW264.7 macrophagesIC50 > 100 µM[11]
WiddrolNO production in LPS-stimulated RAW264.7 macrophagesIC50 = 24.7 µM[11]
Jm-EO (Cedrol-rich essential oil)NO production in LPS-stimulated RAW264.7 macrophagesIC50 = 12.9 µg/mL[11]

Protocol 4: Nitric Oxide (NO) Inhibition Assay

This protocol measures the ability of cedrol derivatives to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Cedrol or its derivatives

  • Griess reagent

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Collect the cell culture supernatant.

  • Mix the supernatant with Griess reagent and incubate at room temperature for 15 minutes.

  • Measure the absorbance at 540 nm.

  • Calculate the amount of nitrite produced and determine the inhibitory effect of the compounds.

Antimicrobial and Insecticidal Activities

Cedrol and its derivatives have shown potential as antimicrobial and insecticidal agents.[3][12]

CompoundOrganismBioactivityReference
CedrolPhellinus noxius (fungus)IC50 = 15.7 µg/mL[12]
Cedryl Acetateα-glucosidaseInhibitory activity[13]
CedrolBlack-legged tick nymphs100% mortality at 6.3 mg/mL[14]

Protocol 5: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the minimum concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Microorganism strain (e.g., Staphylococcus aureus, Candida albicans)

  • Growth medium (e.g., Tryptic Soy Broth, Sabouraud Dextrose Broth)

  • Cedrol or its derivatives

  • 96-well microplates

  • Microplate reader or visual inspection

Procedure:

  • Prepare a two-fold serial dilution of the test compounds in the growth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a positive control (microorganism without compound) and a negative control (medium only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.

Signaling Pathways and Experimental Workflows

Derivatization_Workflow Cedrol (+/-)-Cedrol Esterification Esterification (e.g., Acetic Anhydride, Acid Catalyst) Cedrol->Esterification Etherification Etherification (e.g., NaH, Dimethyl Sulfate) Cedrol->Etherification Cedryl_Ester Cedryl Ester (e.g., Cedryl Acetate) Esterification->Cedryl_Ester Cedryl_Ether Cedryl Ether (e.g., Methyl Cedryl Ether) Etherification->Cedryl_Ether Bioactivity Enhanced Bioactivity (Anticancer, Anti-inflammatory, Antimicrobial, Insecticidal) Cedryl_Ester->Bioactivity Cedryl_Ether->Bioactivity

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression Cedrol Cedrol Derivative Cedrol->JAK Inhibition

PI3K_Akt_Pathway cluster_membrane Cell Membrane Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Cedrol Cedrol Derivative Cedrol->PI3K Inhibition

MAPK_Pathway Stress_Signal Stress Signal MAPKKK MAPKKK Stress_Signal->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Transcription_Factors Transcription Factors MAPK->Transcription_Factors Inflammation_Apoptosis Inflammation & Apoptosis Transcription_Factors->Inflammation_Apoptosis Cedrol Cedrol Derivative Cedrol->MAPKKK Inhibition

References

In Vitro Protocol for Assessing the Antimicrobial Activity of Cedrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedrol, a naturally occurring sesquiterpene alcohol found in the essential oils of various plants, particularly in cedarwood, has demonstrated a broad spectrum of biological activities. Among these, its antimicrobial properties have garnered significant interest for potential applications in drug development and as a natural preservative. This document provides detailed protocols for the in vitro assessment of the antimicrobial activity of cedrol against a range of microorganisms. The methodologies described are based on established antimicrobial susceptibility testing standards for essential oils and their constituents.

Data Presentation

The antimicrobial efficacy of cedrol has been quantified against various microorganisms. The following tables summarize the available data on its Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and 50% inhibitory concentration (IC50).

Table 1: Minimum Inhibitory Concentration (MIC) of Cedrol

MicroorganismTypeMIC (µg/mL)Reference
Gram-positive bacteriaBacteria31.25[1]
YeastFungus62.5[1]
Flavobacterium SHL45Bacteria5000[2]

Note: Data for Gram-negative bacteria is not widely reported in the reviewed literature.

Table 2: Minimum Bactericidal Concentration (MBC) of Cedrol

MicroorganismTypeMBC (µg/mL)Reference
Data Not Widely Reported---

Table 3: Antifungal 50% Inhibitory Concentration (IC50) of Cedrol

MicroorganismTypeIC50 (µg/mL)Reference
Phellinus noxiusFungus15.7[3][4][5][6][7]

Experimental Protocols

Detailed methodologies for key experiments to determine the antimicrobial activity of cedrol are provided below.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

Materials:

  • Cedrol (analytical grade)

  • Appropriate solvent (e.g., Dimethyl sulfoxide - DMSO, ethanol)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial or fungal inoculum adjusted to 0.5 McFarland standard

  • Positive control (a known antibiotic or antifungal)

  • Negative control (broth with solvent)

  • Resazurin solution (optional, as a viability indicator)

Procedure:

  • Preparation of Cedrol Stock Solution: Dissolve cedrol in a suitable solvent to a known high concentration.

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the cedrol stock solution with the appropriate broth to achieve a range of decreasing concentrations.

  • Inoculum Preparation: Prepare a microbial suspension in the corresponding broth and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted cedrol.

  • Controls:

    • Growth Control: A well containing only the broth and the microbial inoculum.

    • Sterility Control: A well containing only the sterile broth.

    • Solvent Control: A well containing the broth, the microbial inoculum, and the highest concentration of the solvent used.

    • Positive Control: A well containing a known antimicrobial agent at its MIC.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria, 25-30°C for fungi) for 18-24 hours (for bacteria) or 48-72 hours (for fungi).

  • MIC Determination: The MIC is the lowest concentration of cedrol at which no visible growth of the microorganism is observed. Growth can be assessed visually or by measuring the absorbance using a microplate reader. The addition of a viability indicator like resazurin can also aid in determining the endpoint.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a microorganism.

Materials:

  • Results from the MIC broth microdilution assay

  • Sterile Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi plates

Procedure:

  • Subculturing from MIC Wells: Following the MIC determination, take a loopful (typically 10 µL) of broth from each well that showed no visible growth.

  • Plating: Streak the broth onto a fresh agar plate.

  • Incubation: Incubate the plates under the same conditions as the MIC assay.

  • MBC/MFC Determination: The MBC or MFC is the lowest concentration of cedrol that results in a 99.9% reduction in the initial inoculum, which is typically observed as no more than 0.1% of the original inoculum growing on the agar plate.

Agar Disk Diffusion Assay

This method is a preliminary screening test for antimicrobial activity.

Materials:

  • Cedrol

  • Volatile solvent (e.g., ethanol)

  • Sterile filter paper disks (6 mm in diameter)

  • MHA or SDA plates

  • Microbial inoculum adjusted to 0.5 McFarland standard

  • Positive control antibiotic disks

  • Negative control disks (impregnated with solvent)

Procedure:

  • Inoculation of Agar Plates: Aseptically swab the surface of the agar plates with the microbial inoculum to create a uniform lawn of growth.

  • Disk Preparation: Apply a known concentration of cedrol solution to the sterile filter paper disks and allow the solvent to evaporate completely in a sterile environment.

  • Disk Placement: Place the cedrol-impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plates.

  • Incubation: Incubate the plates under appropriate conditions.

  • Measurement of Inhibition Zone: After incubation, measure the diameter of the clear zone of no microbial growth around each disk in millimeters (mm). The size of the inhibition zone is indicative of the antimicrobial activity.

Experimental Workflow and Proposed Mechanism of Action

The following diagrams illustrate the general experimental workflow for assessing antimicrobial activity and the proposed signaling pathway for cedrol's antimicrobial action.

G cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC/MFC Determination cluster_disk Agar Disk Diffusion (Screening) Cedrol_Stock Prepare Cedrol Stock Solution Serial_Dilution Serial Dilution of Cedrol in 96-well plate Cedrol_Stock->Serial_Dilution Prep_Disks Prepare Cedrol-impregnated Disks Cedrol_Stock->Prep_Disks Microbial_Culture Prepare Microbial Inoculum (0.5 McFarland) Inoculation Inoculate wells with microbial suspension Microbial_Culture->Inoculation Prep_Plates Inoculate Agar Plates Microbial_Culture->Prep_Plates Serial_Dilution->Inoculation Incubation_MIC Incubate (18-72h) Inoculation->Incubation_MIC Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubation_MIC->Read_MIC Subculture Subculture from wells with no growth Read_MIC->Subculture Plating Plate onto agar medium Subculture->Plating Incubation_MBC Incubate (24-48h) Plating->Incubation_MBC Read_MBC Determine MBC/MFC (Lowest concentration with no growth on agar) Incubation_MBC->Read_MBC Place_Disks Place Disks on Agar Prep_Plates->Place_Disks Prep_Disks->Place_Disks Incubate_Disks Incubate (18-48h) Place_Disks->Incubate_Disks Measure_Zones Measure Zones of Inhibition Incubate_Disks->Measure_Zones G cluster_membrane Cell Membrane cluster_cellular_stress Cellular Stress & Damage cluster_mitochondria Mitochondrial Pathway cluster_apoptosis Apoptosis-like Cell Death Cedrol Cedrol Membrane_Damage Disruption of Cell Membrane Integrity (Deformation and Rupture) Cedrol->Membrane_Damage ROS Increased Reactive Oxygen Species (ROS) (Oxidative Stress) Cedrol->ROS Apoptosis Apoptosis-like Cell Death Membrane_Damage->Apoptosis DNA_Damage DNA Fragmentation ROS->DNA_Damage Mito_Potential Reduction of Mitochondrial Membrane Potential ROS->Mito_Potential DNA_Damage->Apoptosis Cytochrome_C Release of Cytochrome c Mito_Potential->Cytochrome_C Caspase9 Activation of Caspase-9 Cytochrome_C->Caspase9 Caspase3 Activation of Caspase-3 Caspase9->Caspase3 Caspase3->Apoptosis

References

Application Notes and Protocols: Cedrol as a Versatile Precursor for the Synthesis of Novel Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of (+)-cedrol, an abundant and inexpensive natural sesquiterpenoid, as a chiral starting material for the synthesis of structurally complex and biologically active novel sesquiterpenoids. The focus is on oxidative strategies and skeletal rearrangements to access diverse molecular architectures, particularly those of the Illicium sesquiterpenes, which have demonstrated significant neurotrophic and other biological activities.

Introduction

(+)-Cedrol, a major component of cedarwood oil, presents a readily available and stereochemically rich scaffold for chemical synthesis. Its tricyclic carbon framework serves as an excellent starting point for accessing a variety of other sesquiterpenoid skeletons through strategic chemical transformations. Recent advances in synthetic methodology, particularly in C(sp³)–H bond functionalization, have enabled the efficient conversion of cedrol into highly oxidized and complex natural products. This document outlines the synthetic pathways and detailed protocols for the preparation of several novel sesquiterpenoids, along with a summary of their biological activities.

Synthetic Strategies and Key Transformations

The conversion of cedrol to novel sesquiterpenoids primarily involves a series of key transformations:

  • Oxidation: Selective oxidation of various positions on the cedrol scaffold is crucial for introducing functionality and enabling subsequent rearrangements. This includes oxidation of the gem-dimethyl group and various methylene groups.

  • Skeletal Rearrangement: Acid- or base-mediated rearrangements of the carbon skeleton are employed to transform the initial cedrane framework into other sesquiterpenoid cores, such as the allo-cedrane and seco-prezizaane skeletons.

  • Lactonization: The formation of lactone rings is a common feature in many biologically active sesquiterpenoids derived from cedrol.

These strategies have been successfully applied to the total synthesis of several noteworthy natural products, including (+)-pseudoanisatin, 11-O-debenzoyltashironin, (-)-majucin, and (-)-jiadifenoxolane A.

Synthetic Workflow Overview

The general workflow for the synthesis of novel sesquiterpenoids from cedrol involves a multi-step process that can be tailored to achieve a desired target molecule.

G Cedrol (+)-Cedrol Oxidation Initial Oxidative Functionalization Cedrol->Oxidation Rearrangement Skeletal Rearrangement Oxidation->Rearrangement Intermediates Key Synthetic Intermediates Rearrangement->Intermediates Diversification Further Oxidations & Functional Group Interconversions Intermediates->Diversification Targets Novel Sesquiterpenoid Targets Diversification->Targets Bioassays Biological Activity Screening Targets->Bioassays

Caption: General experimental workflow from (+)-cedrol to novel sesquiterpenoids and subsequent biological evaluation.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and biological activity of several novel sesquiterpenoids derived from (+)-cedrol.

Synthesis Yields of Key Intermediates and Final Products
Starting MaterialTarget CompoundNumber of StepsOverall YieldReference
(+)-Cedrol(+)-Pseudoanisatin12Not Reported[1]
(+)-Cedrol11-O-DebenzoyltashironinNot ReportedNot Reported
(+)-Cedrol(-)-Majucin14Not Reported
(+)-Cedrol(-)-Jiadifenoxolane A15Not Reported
Biological Activity of Cedrol-Derived Sesquiterpenoids
CompoundBiological ActivityAssay SystemQuantitative Data (EC₅₀/IC₅₀)Reference
JiadifenolideNeurotrophicPrimary cultured rat cortical neurons0.01 µM (neurite outgrowth)[2]
Illisimonin ANeuroprotectiveSH-SY5Y cells (OGD-induced injury)27.72 µM[2]
(+)-CedrolImmunomodulatoryHuman neutrophilsInduces Ca²⁺ mobilization[3]
CGP 54062GABA-B Receptor AntagonistGABAB binding assay0.013 µM[4]
DPP-4-PIOLGABA-A Receptor AntagonistDentate gyrus granule cells0.87 nM (tonic current)[5]

Experimental Protocols

The following are detailed protocols for key transformations in the synthesis of novel sesquiterpenoids from (+)-cedrol.

Protocol 1: Oxidative Cleavage of Methoxy Cedrene

This protocol describes the oxidative cleavage of the trisubstituted olefin in methoxy cedrene, a key intermediate derived from (+)-cedrol, to form a keto-acid.[1]

Materials:

  • Methoxy cedrene

  • Sodium periodate (NaIO₄)

  • Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

  • Carbon tetrachloride (CCl₄)

  • Acetonitrile (CH₃CN)

  • Water (H₂O)

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Sodium thiosulfate (Na₂S₂O₃) solution, 10%

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a vigorously stirred solution of methoxy cedrene in a 2:2:3 mixture of CCl₄, CH₃CN, and H₂O, add NaIO₄ (4.0 equivalents).

  • Add RuCl₃·xH₂O (0.05 equivalents) portionwise over 5 minutes.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by adding saturated NaHCO₃ solution.

  • Add 10% Na₂S₂O₃ solution to decompose any remaining oxidant.

  • Separate the layers and extract the aqueous layer with EtOAc (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford the desired keto-acid.

Protocol 2: Iron-Catalyzed C(sp³)–H Oxidation for Lactone Formation

This protocol details the iron-catalyzed C(sp³)–H oxidation to form a key lactone intermediate in the synthesis of (+)-pseudoanisatin.[1]

Materials:

  • Keto-acid intermediate from Protocol 4.1

  • [Fe((R)-mepp)(MeCN)₂][(SbF₆)₂] catalyst

  • tert-Butyl hydroperoxide (TBHP), 70% in H₂O

  • 1,2-Dichloroethane (DCE)

  • Sodium sulfite (Na₂SO₃) solution, saturated

  • EtOAc

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a solution of the keto-acid intermediate in DCE, add the iron catalyst (0.1 equivalents).

  • Add TBHP (3.0 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with a saturated solution of Na₂SO₃.

  • Extract the mixture with EtOAc (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the lactone.

Signaling Pathways and Mechanisms of Action

Several sesquiterpenoids derived from cedrol have shown potent biological activity, particularly as neurotrophic agents. While the exact mechanisms are still under investigation, evidence suggests modulation of key signaling pathways involved in neuronal survival and growth.

Neurotrophic Activity and Potential GABA Receptor Modulation

Jiadifenolide and other related compounds have been shown to promote neurite outgrowth.[2] It is hypothesized that these compounds may act as modulators of GABA receptors, similar to other Illicium sesquiterpenes.

G cluster_0 Neuronal Cell Jiadifenolide Jiadifenolide GABA_R GABAA Receptor Jiadifenolide->GABA_R Modulation Ca_Influx Ca2+ Influx GABA_R->Ca_Influx Signaling_Cascade Downstream Signaling (e.g., CaMK, CREB) Ca_Influx->Signaling_Cascade Neurite_Outgrowth Neurite Outgrowth & Survival Signaling_Cascade->Neurite_Outgrowth

Caption: Hypothesized mechanism of neurotrophic action of jiadifenolide via modulation of GABA-A receptors.

Immunomodulatory Effects of Cedrol

Cedrol itself has been shown to have immunomodulatory effects on human neutrophils, primarily through the induction of intracellular calcium mobilization.[3]

G cluster_1 Neutrophil Cedrol (+)-Cedrol GPCR G-Protein Coupled Receptor (GPCR) Cedrol->GPCR PLC Phospholipase C (PLC) GPCR->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Ca_Release Intracellular Ca2+ Release ER->Ca_Release Cellular_Response Cellular Response (e.g., Chemotaxis) Ca_Release->Cellular_Response

Caption: Proposed signaling pathway for the immunomodulatory effects of (+)-cedrol in human neutrophils.

Cedrol's Influence on Cancer Cell Signaling

In the context of cancer research, cedrol has been observed to modulate key pro-survival signaling pathways, including the PI3K/AKT/mTOR and NF-κB pathways.[6][7]

G cluster_2 Cancer Cell Cedrol (+)-Cedrol AKT pAKT Cedrol->AKT ERK pERK Cedrol->ERK mTOR pmTOR Cedrol->mTOR NFkB NF-κB Cedrol->NFkB Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation mTOR->Proliferation NFkB->Proliferation

Caption: Inhibition of pro-survival signaling pathways in cancer cells by (+)-cedrol.

Conclusion

(+)-Cedrol is a powerful and versatile chiral precursor for the synthesis of a wide array of novel and biologically active sesquiterpenoids. The application of modern synthetic methods, particularly oxidative strategies, allows for the efficient construction of complex molecular architectures. The resulting compounds have shown significant promise in the field of drug discovery, especially as neurotrophic agents. The protocols and data presented herein provide a valuable resource for researchers interested in exploring the synthetic and medicinal chemistry of cedrol-derived sesquiterpenoids. Further investigation into the precise mechanisms of action of these compounds is warranted and will likely unveil new therapeutic opportunities.

References

Application Notes and Protocols for the Industrial Scale-Up and Process Chemistry of Synthetic (+/-)-Cedrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+/-)-Cedrol, a tricyclic sesquiterpene alcohol, is a valuable ingredient in the fragrance industry and a versatile chiral building block for the synthesis of more complex molecules. While traditionally extracted from cedarwood oil, total synthesis offers a reliable and potentially more sustainable alternative. This document provides detailed application notes and protocols for the industrial-scale synthesis of racemic (+/-)-cedrol. The process is centered around a key intramolecular Diels-Alder reaction to construct the characteristic tricyclic cedrane skeleton. This guide includes detailed experimental protocols, tabulated quantitative data for each step, and process workflow diagrams to facilitate successful scale-up.

Introduction

The industrial production of (+/-)-cedrol has historically relied on the extraction and purification from natural sources such as Virginia Cedarwood Oil (Juniperus virginiana) and Texas Cedarwood Oil (Juniperus ashei), where it can comprise 15-25% of the oil's composition.[1] However, reliance on natural sources can lead to variability in supply and quality. A robust and scalable synthetic route provides a consistent alternative.

The synthetic strategy detailed herein is a multi-step process designed for kilogram-scale production. The key transformation is an intramolecular [4+2] cycloaddition (Diels-Alder reaction) to efficiently assemble the complex tricyclic core of the cedrane skeleton. Subsequent functional group manipulations lead to the final product, (+/-)-cedrol.

Synthetic Pathway Overview

The overall synthetic pathway can be conceptualized as a three-stage process:

  • Synthesis of the Diels-Alder Precursor: Construction of a substituted cyclopentadiene with a tethered dienophile.

  • Intramolecular Diels-Alder Cycloaddition: Formation of the tricyclic cedrane skeleton.

  • Conversion to (+/-)-Cedrol: Functional group transformation of the Diels-Alder adduct to the target molecule.

G A Stage 1: Diels-Alder Precursor Synthesis B Stage 2: Intramolecular Diels-Alder Cycloaddition A->B Key Cyclization Step C Stage 3: Conversion to (+/-)-Cedrol B->C Functional Group Manipulation G cluster_0 Precursor cluster_1 Reaction Conditions cluster_2 Product A Dienophile-Tethered Cyclopentadiene B High Temperature (e.g., 180-220 °C) A->B C Inert Atmosphere (Nitrogen or Argon) A->C D Tricyclic Cedrane Skeleton B->D C->D G start Start | Raw Materials reactor1 Stage 1: Precursor Synthesis - Alkylation - Functionalization start->reactor1 extraction Work-up - Quenching - Liquid-Liquid Extraction reactor1->extraction distillation1 Purification - Solvent Removal extraction->distillation1 reactor2 Stage 2: Diels-Alder - Thermal Cycloaddition distillation1->reactor2 distillation2 Purification - Vacuum Distillation reactor2->distillation2 reactor3 Stage 3: Conversion - Hydrogenation distillation2->reactor3 filtration Work-up - Catalyst Filtration reactor3->filtration crystallizer Final Purification - Recrystallization filtration->crystallizer centrifuge Isolation - Centrifugation/Filtration crystallizer->centrifuge dryer Drying - Vacuum Drying centrifuge->dryer end Final Product | (+/-)-Cedrol dryer->end

References

High-Purity Crystallization Techniques for (+/-)-Cedrol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+/-)-Cedrol, a racemic mixture of the naturally occurring sesquiterpene alcohol, is a valuable compound found primarily in the essential oil of conifers, such as cedar and cypress trees.[1][2] Its characteristic woody aroma has made it a staple in the fragrance industry. Beyond its olfactory properties, cedrol is gaining attention for its potential pharmacological activities, including anti-inflammatory and antimicrobial effects, making it a person of interest in drug development and biomedical research.

The isolation and purification of cedrol to high purity are critical for both its use in fine fragrances and for ensuring accurate and reproducible results in scientific investigations. This document provides detailed application notes and experimental protocols for the high-purity crystallization of racemic (+/-)-Cedrol from cedarwood oil and discusses potential strategies for the chiral resolution of its enantiomers.

Physical and Chemical Properties of (+/-)-Cedrol

A thorough understanding of the physicochemical properties of (+/-)-Cedrol is essential for developing effective crystallization strategies.

PropertyValueReference(s)
Molecular Formula C₁₅H₂₆O[1]
Molecular Weight 222.37 g/mol [1]
Appearance White to off-white crystalline solid[1]
Melting Point 85-88°C[1]
Boiling Point 273°C[1]
Solubility Soluble in ethanol, essential oils, and organic solvents; insoluble in water.[1]
Purity (Commercial Crystals) ≥ 98%[1]

Part 1: Purification of Racemic (+/-)-Cedrol from Cedarwood Oil

The primary method for obtaining high-purity (+/-)-Cedrol involves a multi-step process starting from cedarwood oil, which typically contains 15-25% cedrol.[3] The process combines fractional distillation to concentrate the cedrol fraction followed by controlled cooling crystallization and recrystallization to achieve high purity.

Experimental Protocol: Fractional Distillation and Cooling Crystallization

This protocol is based on established industrial and laboratory practices for the isolation of cedrol.[3][4]

Objective: To isolate and purify (+/-)-Cedrol from cedarwood oil to a purity of ≥98%.

Materials:

  • Cedarwood oil (Juniperus virginiana or similar high-cedrol content oil)

  • Methanol (reagent grade)

  • Anhydrous sodium sulfate

  • Boiling chips

Equipment:

  • Fractional distillation apparatus with a vacuum source

  • Heating mantle

  • Crystallization vessel with a temperature controller

  • Mechanical stirrer

  • Büchner funnel and filter paper

  • Vacuum flask

  • Centrifuge (optional, for enhanced separation)

  • Drying oven

Workflow Diagram:

Cedrol_Purification cluster_0 Fractional Distillation cluster_1 Crystallization cluster_2 Recrystallization cedarwood_oil Cedarwood Oil distillation Vacuum Fractional Distillation (Concentrate Cedrol to ≥60%) cedarwood_oil->distillation cedrol_rich_fraction Cedrol-Rich Fraction distillation->cedrol_rich_fraction light_fraction Light Fraction (e.g., Cedrene) distillation->light_fraction Remove cooling Controlled Cooling Crystallization (Cool to 18°C at 0.5°C/h) cedrol_rich_fraction->cooling centrifugation Centrifugation / Filtration cooling->centrifugation crude_cedrol Crude (+/-)-Cedrol Crystals centrifugation->crude_cedrol mother_liquor Mother Liquor centrifugation->mother_liquor Remove dissolution Dissolve in Hot Methanol crude_cedrol->dissolution recrystallization Slow Cooling & Recrystallization dissolution->recrystallization filtration_drying Filtration & Drying recrystallization->filtration_drying pure_cedrol High-Purity (+/-)-Cedrol (>98%) filtration_drying->pure_cedrol

Caption: Workflow for the purification of (+/-)-Cedrol.

Procedure:

Step 1: Fractional Distillation

  • Dry the cedarwood oil over anhydrous sodium sulfate and filter to remove any moisture.

  • Set up the fractional distillation apparatus. Use a vacuum-jacketed column for better separation.

  • Charge the distillation flask with the dried cedarwood oil and a few boiling chips.

  • Apply vacuum to the system, aiming for a pressure of approximately 10 mmHg.[3]

  • Begin heating the distillation flask. Collect the initial, lower-boiling point fractions, which are rich in sesquiterpenes like cedrene.

  • Gradually increase the temperature. The cedrol-rich fraction will typically distill at around 145-155°C under 10 mmHg vacuum.[3]

  • Continue distillation until the cedrol content in the distillation pot is estimated to be ≥60%. This can be monitored by in-process gas chromatography (GC) analysis if available.

  • Allow the cedrol-rich fraction in the distillation pot to cool to a manageable temperature before transferring it to the crystallization vessel.

Step 2: Controlled Cooling Crystallization

  • Transfer the warm, cedrol-rich fraction to the crystallization vessel equipped with a stirrer and a temperature controller.

  • Begin stirring at a low speed to ensure homogeneity without causing excessive secondary nucleation.

  • Program the temperature controller to cool the mixture from its current temperature to 18°C at a controlled rate of 0.5°C per hour.[4] A slow cooling rate is crucial for the formation of larger, purer crystals.

  • Once the temperature reaches 18°C, hold it at this temperature for several hours to maximize crystal growth and yield.

  • Separate the crystallized crude cedrol from the mother liquor using a Büchner funnel under vacuum or by centrifugation.

  • Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.

Step 3: Recrystallization for High Purity

  • Transfer the crude (+/-)-Cedrol crystals to a clean flask.

  • Add a minimal amount of hot methanol to dissolve the crystals completely. The exact volume will depend on the amount of crude cedrol, but aim for a saturated solution at the boiling point of methanol.

  • Once fully dissolved, allow the solution to cool slowly and undisturbed to room temperature. This slow cooling promotes the formation of well-defined, high-purity crystals.

  • For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold methanol.

  • Dry the crystals in a vacuum oven at a temperature below the melting point of cedrol (e.g., 40-50°C) until a constant weight is achieved.

Expected Results:

Following this protocol, it is possible to obtain (+/-)-Cedrol with a purity of >98% and a yield of approximately 79% from the cedrol-rich fraction.[4] The final product should be a white crystalline solid. Purity should be confirmed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) and melting point analysis.

Part 2: Strategies for Chiral Resolution of (+/-)-Cedrol

Application Note: Potential Methods for (+/-)-Cedrol Resolution

1. Diastereomeric Salt Crystallization:

This classical resolution technique involves reacting the racemic alcohol with a chiral resolving agent to form a pair of diastereomeric derivatives. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. For a tertiary alcohol like cedrol, this would first require derivatization to introduce a functional group, such as a carboxylic acid, that can form a salt with a chiral base (e.g., brucine, strychnine) or an amine that can form a salt with a chiral acid (e.g., tartaric acid, mandelic acid).[5][6]

Logical Relationship Diagram:

Diastereomeric_Resolution racemic_cedrol (+/-)-Cedrol derivatization Derivatization (e.g., to a half-ester) racemic_cedrol->derivatization racemic_derivative Racemic Cedrol Derivative derivatization->racemic_derivative diastereomers Mixture of Diastereomers racemic_derivative->diastereomers + chiral_agent Chiral Resolving Agent (e.g., (+)-tartaric acid) chiral_agent->diastereomers + crystallization Fractional Crystallization diastereomers->crystallization separated_diastereomers Separated Diastereomers crystallization->separated_diastereomers hydrolysis Hydrolysis separated_diastereomers->hydrolysis enantiomers (+)-Cedrol and (-)-Cedrol hydrolysis->enantiomers

Caption: Diastereomeric salt crystallization workflow.

2. Enzymatic Kinetic Resolution:

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, typically lipases, to preferentially acylate one enantiomer of a racemic alcohol.[7] This results in a mixture of one enantiomer as an ester and the other as the unreacted alcohol, which can then be separated by chromatography or distillation.

Workflow Diagram:

Enzymatic_Resolution racemic_cedrol (+/-)-Cedrol enzymatic_reaction Enantioselective Acylation racemic_cedrol->enzymatic_reaction lipase Lipase + Acyl Donor lipase->enzymatic_reaction mixture Mixture of: (+)-Cedrol Acetate (-)-Cedrol enzymatic_reaction->mixture separation Chromatographic Separation mixture->separation plus_cedrol_acetate (+)-Cedrol Acetate separation->plus_cedrol_acetate minus_cedrol (-)-Cedrol separation->minus_cedrol hydrolysis Hydrolysis plus_cedrol_acetate->hydrolysis plus_cedrol (+)-Cedrol hydrolysis->plus_cedrol

Caption: Enzymatic kinetic resolution workflow.

Proposed Protocol: Enzymatic Kinetic Resolution of (+/-)-Cedrol

Objective: To perform a kinetic resolution of (+/-)-Cedrol using a lipase to obtain enantiomerically enriched (+)- and (-)-Cedrol.

Note: This is a generalized protocol and will require optimization of the enzyme, acyl donor, solvent, and reaction time for (+/-)-Cedrol.

Materials:

  • High-purity (+/-)-Cedrol

  • Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)

  • Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

  • Anhydrous organic solvent (e.g., hexane, toluene)

  • Molecular sieves (for maintaining anhydrous conditions)

Equipment:

  • Reaction flask with a magnetic stirrer

  • Thermostatically controlled oil bath or heating block

  • Filtration setup

  • Rotary evaporator

  • Silica gel for column chromatography

  • Chiral Gas Chromatography (GC) or Chiral High-Performance Liquid Chromatography (HPLC) system for enantiomeric excess determination

Procedure:

  • To a flame-dried reaction flask, add high-purity (+/-)-Cedrol, anhydrous organic solvent, and freshly activated molecular sieves.

  • Add the immobilized lipase to the mixture.

  • Place the flask in a thermostatically controlled oil bath set to the desired temperature (e.g., 40-60°C).

  • Add the acyl donor to the reaction mixture and start stirring.

  • Monitor the reaction progress by periodically taking small aliquots, filtering out the enzyme, and analyzing the conversion and enantiomeric excess of the remaining alcohol and the formed ester by chiral GC or HPLC.

  • The reaction should be stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted alcohol and the ester.

  • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Remove the solvent from the filtrate using a rotary evaporator.

  • Separate the unreacted cedrol enantiomer from the cedrol ester by silica gel column chromatography.

  • The acylated enantiomer can be de-acylated (hydrolyzed) using standard methods (e.g., with potassium hydroxide in methanol) to yield the other pure cedrol enantiomer.

  • Determine the enantiomeric excess of both resolved enantiomers using chiral GC or HPLC.

Conclusion

The purification of racemic (+/-)-Cedrol to high purity is readily achievable through a combination of fractional distillation and controlled cooling crystallization. The provided protocol offers a robust starting point for obtaining high-quality material for research and development. While the chiral resolution of (+/-)-Cedrol is less documented, established methods for tertiary alcohol resolution, particularly enzymatic kinetic resolution, present a promising avenue for the separation of its enantiomers. The proposed protocol for enzymatic resolution serves as a foundational guide for researchers to develop a specific and optimized method for this valuable natural product.

References

Application Notes and Protocols for (+/-)-Cedrol in Fragrance and Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+/-)-Cedrol is a naturally occurring sesquiterpene alcohol, primarily found in the essential oils of coniferous trees such as cedarwood (Juniperus virginiana and Cupressus species).[1] It exists as a white crystalline solid with a characteristic subtle, yet persistent, woody and dry aroma.[1][2] In the fragrance and cosmetic industries, cedrol is highly valued not only for its olfactory properties but also for its functional benefits, including its role as a fixative and its potential bioactive properties for skin care.[2][3] These notes provide detailed applications and experimental protocols for the effective utilization of (+/-)-Cedrol in fragrance and cosmetic formulations.

Physicochemical Properties

A summary of the key physicochemical properties of (+/-)-Cedrol is presented in Table 1.

Table 1: Physicochemical Properties of (+/-)-Cedrol

PropertyValueReference(s)
Chemical Name (3R,3aS,6R,7R,8aS)-3,6,8,8-Tetramethyl-1,2,3,4,5,6,7,8-octahydro-1,3a,7-methanoazulen-6-ol[1]
CAS Number 77-53-2[1]
Molecular Formula C₁₅H₂₆O[4]
Molecular Weight 222.37 g/mol [1][4]
Appearance White to off-white crystalline solid[1][4]
Odor Profile Subtle, dry, woody, cedarwood, with earthy and leathery undertones[1][2]
Odor Strength Low[1]
Melting Point 85-88°C[4]
Boiling Point 273°C[4]
Flash Point 81°C (177.8°F)[5]
Solubility Soluble in ethanol, essential oils, and organic solvents; insoluble in water[4]
Log P 5.29[6]
Purity ≥ 98% (for commercially available crystals)[4]

Application in Fragrance Formulations

Olfactory Characteristics and Use as a Fixative

(+/-)-Cedrol possesses a soft, dry, and woody scent reminiscent of cedarwood, with subtle sweet and earthy undertones.[2] Its low vapor pressure and high tenacity make it an excellent fixative in perfumery.[1] Rather than imparting a strong initial character, its primary role is to prolong the evaporation of more volatile fragrance components, providing a long-lasting dry-down with nuances of dry cedarwood and leathery-earthy forest tones.[1] It is particularly effective in enhancing and fixing woody, chypre, and masculine accords.[1][5]

Recommended Use Levels

The typical usage levels of (+/-)-Cedrol in various fragrance applications are summarized in Table 2.

Table 2: Recommended Use Levels of (+/-)-Cedrol in Fragrance Applications

ApplicationRecommended Use Level (%)Reference(s)
Perfume Compounds0.63 (average), 1-10 (as primary fixative)[2]
Perfume15-30[7]
Eau de Parfum10-14[7]
Eau de Toilette6-9[7]
Eau de Cologne3-5[7]
Soaps and DetergentsHigh base stability allows for effective use[1]
Skin Creams, Shampoos, Hair/Deodorant Sprays0.2-1[7]
Deodorant Sticks1-3[7]
Stability in Fragrance Formulations

Cedrol exhibits excellent stability in various fragrance bases, including alkaline media such as soap, where many other fragrance components might degrade.[1][2] Its crystalline form ensures high purity and consistent performance.[2]

Application in Cosmetic Formulations

Beyond its fragrance applications, (+/-)-Cedrol has demonstrated several bioactive properties that make it a valuable ingredient in cosmetic and dermatological formulations.

Anti-inflammatory and Soothing Properties

Studies have shown that cedrol possesses anti-inflammatory properties.[3][8] It has been observed to reduce paw swelling and arthritis severity in animal models and can modulate key inflammatory signaling pathways, including NF-κB and MAPK.[8] These properties make it suitable for use in cosmetic products aimed at soothing irritated and sensitive skin, reducing redness, and managing conditions like acne and eczema.[9]

Antioxidant Activity

Cedrol has been reported to exhibit antioxidant properties, which can help protect the skin from damage caused by free radicals and environmental stressors.[10] This activity is beneficial in anti-aging and protective skin care formulations.

Antimicrobial Effects

The antimicrobial properties of cedrol make it effective against various microorganisms, including bacteria and fungi.[3] This suggests its potential in cosmetic formulations for acne-prone skin and in products where antimicrobial action is desired.

Sedative and Calming Effects

Inhalation of cedrol has been shown to have sedative effects, promoting relaxation.[3] While this is primarily an aromatherapy application, the calming aroma can contribute to the overall sensory experience of a cosmetic product, enhancing its appeal for use in relaxing bath and body products.

Experimental Protocols

Sensory Evaluation of Fragrance: Intensity and Longevity

This protocol describes a method for the sensory evaluation of a fragrance formulation containing (+/-)-Cedrol on the skin.

Objective: To assess the perceived intensity and longevity of a fragrance over time.

Materials:

  • Fragrance formulation containing (+/-)-Cedrol.

  • Control fragrance formulation (without Cedrol).

  • Perfumer's alcohol (ethanol).

  • Glass vials with spray pumps.

  • Trained sensory panel (n ≥ 10).

  • Evaluation forms.

  • Odor-free evaluation room with controlled temperature and humidity.

Procedure:

  • Sample Preparation: Prepare solutions of the test and control fragrances in perfumer's alcohol at the desired concentration.

  • Panelist Selection and Training: Select panelists based on their olfactory acuity and train them on the use of the intensity rating scale.

  • Application: Apply a standardized amount (e.g., one spray from a fixed distance) of the test fragrance to a designated area on the forearm of each panelist. Apply the control fragrance to the other forearm.

  • Evaluation: At specified time intervals (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours), panelists evaluate the intensity of the fragrance on a labeled magnitude scale (LMS) or a 1-5 scale.

  • Data Analysis: Record the intensity ratings at each time point. Calculate the mean intensity for each fragrance at each time point. The time at which the intensity drops below a predetermined level is considered the end of its longevity.

Fragrance_Sensory_Evaluation_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Data Analysis prep_fragrance Prepare Fragrance and Control Samples apply_fragrance Apply Fragrance to Panelists' Skin prep_fragrance->apply_fragrance select_panel Select and Train Sensory Panel select_panel->apply_fragrance evaluate_intensity Evaluate Intensity at Predetermined Intervals (0, 0.5, 1, 2, 4, 6, 8, 24h) apply_fragrance->evaluate_intensity record_data Record Intensity Ratings evaluate_intensity->record_data calculate_mean Calculate Mean Intensity vs. Time record_data->calculate_mean determine_longevity Determine Longevity calculate_mean->determine_longevity

Caption: Workflow for Sensory Evaluation of Fragrance Intensity and Longevity.

In Vitro Anti-inflammatory Activity: Inhibition of NF-κB Activation

This protocol outlines a method to assess the anti-inflammatory potential of (+/-)-Cedrol by measuring its effect on NF-κB activation in macrophage cells.

Objective: To determine if (+/-)-Cedrol can inhibit the activation of the NF-κB signaling pathway in response to an inflammatory stimulus.

Materials:

  • RAW 264.7 macrophage cell line.

  • Dulbecco's Modified Eagle's Medium (DMEM) with supplements.

  • Lipopolysaccharide (LPS) from E. coli.

  • (+/-)-Cedrol.

  • Nuclear extraction kit.

  • Primary antibody against NF-κB p65 subunit.

  • HRP-conjugated secondary antibody.

  • Western blotting reagents and equipment.

  • Microplate reader for colorimetric or chemiluminescent detection.

Procedure:

  • Cell Culture and Treatment: Culture RAW 264.7 cells to 80% confluency. Pre-treat cells with various concentrations of (+/-)-Cedrol for 1 hour.

  • Stimulation: Induce inflammation by treating the cells with LPS (1 µg/mL) for 30 minutes.

  • Nuclear Extraction: Isolate the nuclear and cytoplasmic fractions of the cells using a commercial nuclear extraction kit.

  • Western Blotting:

    • Separate the proteins in the nuclear extracts by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane and then incubate with a primary antibody specific for the p65 subunit of NF-κB.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensity of nuclear p65 using densitometry. A decrease in nuclear p65 in cedrol-treated cells compared to LPS-only treated cells indicates inhibition of NF-κB activation.

NFkB_Activation_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_extraction_blotting Extraction & Western Blotting cluster_data_analysis Data Analysis culture_cells Culture RAW 264.7 Macrophages pretreat_cedrol Pre-treat with (+/-)-Cedrol culture_cells->pretreat_cedrol stimulate_lps Stimulate with LPS pretreat_cedrol->stimulate_lps nuclear_extraction Nuclear Fraction Extraction stimulate_lps->nuclear_extraction sds_page SDS-PAGE nuclear_extraction->sds_page western_blot Western Blot for nuclear p65 sds_page->western_blot densitometry Densitometry Quantification western_blot->densitometry analyze_inhibition Analyze Inhibition of NF-κB Activation densitometry->analyze_inhibition

Caption: Workflow for NF-κB Activation Assay.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol details a common method for evaluating the antioxidant capacity of (+/-)-Cedrol.

Objective: To determine the free radical scavenging activity of (+/-)-Cedrol using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Materials:

  • (+/-)-Cedrol.

  • DPPH solution in methanol.

  • Methanol.

  • Ascorbic acid (positive control).

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Sample Preparation: Prepare a series of dilutions of (+/-)-Cedrol and ascorbic acid in methanol.

  • Assay:

    • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

    • Add an equal volume of the different concentrations of the cedrol solutions, ascorbic acid solutions, or methanol (as a blank) to the wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration of cedrol and ascorbic acid using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_samples Prepare Cedrol and Control Dilutions mix_reagents Mix Samples with DPPH in 96-well Plate prep_samples->mix_reagents prep_dpph Prepare DPPH Solution prep_dpph->mix_reagents incubate Incubate in Dark (30 min) mix_reagents->incubate measure_absorbance Measure Absorbance at 517 nm incubate->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition determine_ec50 Determine EC50 Value calculate_inhibition->determine_ec50

Caption: Workflow for DPPH Radical Scavenging Assay.

Safety and Regulatory Information

(+/-)-Cedrol is generally regarded as safe for use in perfumery.[1] Patch testing of purified cedrol indicates minimal irritation or sensitization.[1] According to the IFRA 51st Amendment, there are no specific restrictions on its use.[1] It is not listed as a declarable allergen in the EU.[1]

Conclusion

(+/-)-Cedrol is a versatile ingredient with significant applications in both fragrance and cosmetic formulations. Its excellent fixative properties and desirable woody aroma make it a valuable component in perfumery. Furthermore, its emerging bioactive properties, including anti-inflammatory and antioxidant effects, open up new possibilities for its use in functional skincare products. The provided protocols offer a framework for researchers and formulators to effectively evaluate and incorporate (+/-)-Cedrol into their product development pipelines.

References

The Therapeutic Potential of (+/-)-Cedrol: A Look into Traditional Medicine and Ethnopharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

(+/-)-Cedrol, a naturally occurring sesquiterpene alcohol found predominantly in the essential oils of coniferous trees such as cedar and juniper, has a long-standing history of use in traditional medicine across various cultures.[1] Its wide range of pharmacological activities, including sedative, anti-inflammatory, antimicrobial, and analgesic effects, has made it a compound of significant interest for modern scientific investigation and drug development. This document provides detailed application notes and protocols based on ethnopharmacological evidence and contemporary research, aimed at researchers, scientists, and drug development professionals.

Traditional and Ethnopharmacological Applications

Historically, plants rich in cedrol, such as those from the Juniperus and Cupressus genera, have been utilized in folk medicine to treat a variety of ailments. Traditional applications include treatments for inflammatory conditions like arthritis and skin irritations, use as a sedative to aid sleep, as an antiseptic for wounds, and for relieving respiratory issues.[2][3][4] For instance, juniper berries have been traditionally used to prepare teas and tinctures for their diuretic and anti-inflammatory properties to address conditions such as cystitis, rheumatism, and gout.[2][4]

Quantitative Data Summary

The following tables summarize the quantitative data available for the key pharmacological activities of (+/-)-Cedrol.

Table 1: Anti-inflammatory and Analgesic Activity of (+/-)-Cedrol

Activity AssessedModel SystemCompound/ExtractConcentration/DoseResultReference
Nitric Oxide (NO) InhibitionLPS-stimulated RAW264.7 macrophages(+)-CedrolIC₅₀: 41.1 µMInhibition of NO production
Anti-arthriticComplete Freund's Adjuvant (CFA)-induced arthritis in rats(+)-Cedrol20 mg/kg (oral)Significant reduction in paw edema and arthritis score[5]
Analgesic (Mechanical Allodynia)CFA-induced arthritis in rats(+)-Cedrol20 mg/kg (oral)Significant enhancement in paw withdrawal threshold[6]
Analgesic (Thermal Hyperalgesia)CFA-induced arthritis in rats(+)-Cedrol20 mg/kg (oral)Attenuation of CFA-induced thermal hyperalgesia[6]

Table 2: Antimicrobial Activity of (+/-)-Cedrol

Microbial StrainMethodCompound/ExtractMIC/Inhibition ZoneReference
Gram-positive bacteria and yeastDisc diffusion and micro-broth dilutionEssential oil of Cunninghamia lanceolata var. konishii (Cedrol: 58.3%)Inhibition zones: 42-50 mm; MIC: 31.25-62.5 µg/mL[7]
Phellinus noxiusAntifungal assay(+)-CedrolIC₅₀: 15.7 µg/mLPotent antifungal activity

Table 3: In Vivo Sedative and Anxiolytic Activity of (+/-)-Cedrol

Activity AssessedModel SystemCompound/ExtractDoseResultReference
SedativePentobarbital-induced sleeping time in Wistar ratsInhaled (+)-CedrolNot specifiedProlonged sleeping time[5][8]
AnxiolyticElevated Plus Maze and Light-Dark Box in female mice(+)-Cedrol1200-1600 mg/kg (i.p.)Exhibited anxiolytic activity[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)

This protocol is used to assess the acute anti-inflammatory activity of a compound.

Materials:

  • Wistar rats (150-200 g)

  • (+/-)-Cedrol

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

  • Divide the rats into groups: control, standard, and test groups (different doses of cedrol).

  • Administer the vehicle, standard drug, or (+/-)-Cedrol orally to the respective groups.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[10]

  • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection.[11]

  • Calculate the percentage inhibition of paw edema for each group compared to the control group.

Protocol 2: Acetic Acid-Induced Writhing Test in Mice (Analgesic Assay)

This method is used to screen for peripheral analgesic activity.

Materials:

  • Swiss albino mice (20-25 g)

  • (+/-)-Cedrol

  • Acetic acid (0.6% v/v in distilled water)

  • Vehicle

  • Standard analgesic drug (e.g., Aspirin)

Procedure:

  • Divide the mice into groups: control, standard, and test groups.

  • Administer the vehicle, standard drug, or (+/-)-Cedrol orally or intraperitoneally to the respective groups.

  • After a set time (e.g., 30 minutes for i.p. or 60 minutes for oral administration), inject 0.1 mL/10 g of body weight of 0.6% acetic acid solution intraperitoneally to each mouse.[12][13]

  • Immediately place each mouse in an individual observation chamber.

  • Five minutes after the acetic acid injection, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 10-20 minutes.[12][14]

  • Calculate the percentage of inhibition of writhing for each group compared to the control group.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) (Antimicrobial Assay)

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • (+/-)-Cedrol

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of (+/-)-Cedrol in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the cedrol stock solution in MHB in the wells of a 96-well plate.

  • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well with the bacterial suspension. Include a positive control (broth + inoculum) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting for the lowest concentration of cedrol that shows no visible turbidity (bacterial growth).[15][16][17] This can be confirmed by measuring the optical density using a microplate reader.

Protocol 4: Sedative Effect of Inhaled (+/-)-Cedrol in Rats

This protocol assesses the sedative properties of inhaled cedrol by measuring its effect on pentobarbital-induced sleeping time.

Materials:

  • Wistar rats

  • (+/-)-Cedrol

  • Inhalation chamber

  • Pentobarbital sodium solution

  • Timer

Procedure:

  • Place the rats individually in an inhalation chamber.

  • Introduce a controlled concentration of vaporized (+/-)-Cedrol into the chamber for a specified duration. A control group should be exposed to air only. Note: The specific concentration of cedrol in the air and the duration of exposure need to be optimized for the experimental setup.

  • Immediately after the inhalation period, administer a sub-hypnotic dose of pentobarbital sodium (e.g., 30 mg/kg, i.p.) to each rat.[5]

  • Record the time of pentobarbital administration.

  • Observe the rats and measure the time until the loss of the righting reflex (onset of sleep) and the time until the spontaneous return of the righting reflex (duration of sleep).

  • Compare the duration of sleep between the cedrol-exposed group and the control group. A significant prolongation of sleeping time in the cedrol group indicates a sedative effect.[5][8]

Signaling Pathways and Mechanisms of Action

Research into the molecular mechanisms of (+/-)-Cedrol has identified its interaction with key inflammatory signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein, IκB. Upon stimulation by inflammatory signals, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Cedrol has been shown to inhibit this pathway, thereby reducing the production of inflammatory mediators.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (LPS) TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits NFkB_active Active NF-κB Cedrol (+/-)-Cedrol Cedrol->IKK Inhibits NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Cedrol's inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. It relays extracellular signals to the cell's interior, leading to the activation of transcription factors that regulate the expression of inflammatory genes. Cedrol has been found to modulate this pathway, contributing to its anti-inflammatory effects.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates TF Transcription Factors (e.g., AP-1) MAPK->TF Translocation & Phosphorylation Cedrol (+/-)-Cedrol Cedrol->MAPKK Inhibits Genes Inflammatory Gene Expression TF->Genes Activation

Cedrol's modulation of the MAPK signaling pathway.

Experimental Workflow: From Traditional Use to Scientific Validation

The journey of a traditional remedy from ethnobotanical knowledge to a potential modern therapeutic involves several key stages of scientific investigation.

Experimental_Workflow A Ethnobotanical Survey & Traditional Knowledge B Plant Material Collection & Identification A->B C Extraction of Essential Oil & Isolation of (+/-)-Cedrol B->C D Phytochemical Analysis (GC-MS) C->D E In Vitro Bioassays (e.g., Anti-inflammatory, Antimicrobial) C->E F In Vivo Animal Models (e.g., Sedative, Analgesic) E->F G Mechanism of Action Studies (Signaling Pathways) F->G H Toxicology & Safety Evaluation G->H I Pre-clinical & Clinical Trials H->I J Drug Discovery & Development I->J

Workflow for the scientific validation of (+/-)-Cedrol.

Conclusion

(+/-)-Cedrol stands out as a promising natural compound with a rich history in traditional medicine, now increasingly supported by scientific evidence. Its diverse pharmacological activities warrant further investigation for the development of new therapeutic agents for a range of conditions, from inflammatory disorders to anxiety and infectious diseases. The provided protocols and data serve as a valuable resource for researchers dedicated to exploring the full potential of this multifaceted molecule.

References

Troubleshooting & Optimization

Improving yield and purity in the chemical synthesis of cedrol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chemical synthesis of cedrol. The focus is on improving final product yield and purity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of cedrol.

Problem: Low or No Yield of Cedrol

Potential Cause 1: Reagent Quality and Handling Your starting materials or reagents may be impure or may have degraded. For many syntheses, such as the acid-catalyzed cyclization of nerolidol, the purity of the precursor is critical.

Solution:

  • Verify Purity: Use analytical techniques like NMR or GC-MS to confirm the purity of your starting materials.

  • Purify Reagents: If necessary, purify reagents and solvents before use. For example, ensure solvents are anhydrous if the reaction is moisture-sensitive.[1]

  • Proper Storage: Store reagents and precursors under the recommended conditions (e.g., cool, dry, inert atmosphere).

Potential Cause 2: Suboptimal Reaction Conditions The reaction temperature, pressure, or pH may not be optimal for cedrol formation, leading to decomposition or the formation of side products.[2][3]

Solution:

  • Temperature Control: Carefully control the reaction temperature. For exothermic reactions, add reagents dropwise with cooling to prevent overheating.[1]

  • pH Adjustment: In acid-catalyzed reactions, the concentration and type of acid are critical. Titrate the acid carefully or use a buffered system to maintain the optimal pH.

  • Monitor Reaction: Use TLC or LC-MS to monitor the reaction's progress. Quench the reaction as soon as it is complete to prevent product degradation.[1]

Potential Cause 3: Incomplete Reaction The reaction may stall before all the starting material is consumed.[1][3]

Solution:

  • Reagent Stoichiometry: Ensure the correct stoichiometry of all reactants and catalysts.

  • Reaction Time: The reaction may require more time to reach completion. Continue to monitor the reaction until no more starting material is being consumed.

  • Catalyst Activity: If using a catalyst, ensure it is active. Some catalysts may require activation or may be poisoned by impurities.

Troubleshooting Logic for Low Yield The following diagram outlines a decision-making process for troubleshooting low cedrol yield.

LowYieldTroubleshooting start Low Cedrol Yield check_reagents Verify Purity of Starting Materials & Reagents start->check_reagents check_conditions Review Reaction Conditions (T, P, pH) start->check_conditions check_completion Analyze for Reaction Completion start->check_completion impure Reagents Impure? check_reagents->impure suboptimal Conditions Suboptimal? check_conditions->suboptimal incomplete Reaction Incomplete? check_completion->incomplete purify Purify/Replace Reagents impure->purify Yes end_node Re-run Experiment impure->end_node No optimize Optimize Conditions (Temp, Time, Catalyst) suboptimal->optimize Yes suboptimal->end_node No extend Extend Reaction Time or Add More Reagent incomplete->extend Yes incomplete->end_node No purify->end_node optimize->end_node extend->end_node CedrolWorkflow start Starting Material (e.g., Nerolidol, Cedrene) reaction Chemical Synthesis (e.g., Acid-Catalyzed Cyclization) start->reaction workup Reaction Workup (Quenching, Extraction) reaction->workup crude_product Crude Cedrol Product workup->crude_product distillation Vacuum Distillation (Optional: Removes Volatiles) crude_product->distillation crystallization Primary Crystallization crude_product->crystallization Direct to Crystallization distillation->crystallization filtration Filtration & Washing crystallization->filtration recrystallization Recrystallization (For High Purity) filtration->recrystallization final_product Pure Cedrol Crystals (>98%) recrystallization->final_product

References

Technical Support Center: Chromatographic Separation of Cedrol Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of cedrol diastereomers, such as cedrol and its epimer, epicedrol.

Troubleshooting Guides

This section addresses common issues encountered during the chromatographic separation of cedrol diastereomers.

Issue 1: Poor Resolution or Co-elution of Diastereomer Peaks

Poor resolution, where the peaks of two diastereomers are not well-separated and may overlap, is a frequent challenge.

  • Possible Cause: Inappropriate stationary phase.

    • Solution: For normal-phase chromatography, standard silica gel is the recommended starting point. If resolution is still poor, consider using a different type of silica gel (e.g., with a different particle or pore size) or a more specialized stationary phase. For diastereomers that are difficult to separate, a chiral stationary phase (CSP) can sometimes provide the necessary selectivity, even though it is not strictly required for diastereomer separation.

  • Possible Cause: Suboptimal mobile phase composition.

    • Solution: The polarity of the mobile phase is critical. In normal-phase chromatography, a non-polar solvent like hexane is typically used with a polar modifier. Systematically adjust the ratio of the polar modifier (e.g., isopropanol, ethanol, or diethyl ether). Start with a low percentage of the polar modifier and gradually increase it to find the optimal balance between retention and resolution.

  • Possible Cause: High flow rate.

    • Solution: A lower flow rate can increase the interaction time between the analytes and the stationary phase, often leading to better resolution. Try reducing the flow rate in increments to observe the effect on peak separation.

  • Possible Cause: Elevated column temperature.

    • Solution: Lowering the column temperature can sometimes enhance the separation of diastereomers by increasing the differential interaction with the stationary phase.

Issue 2: Peak Tailing

Peak tailing, where the peak is asymmetrical with a drawn-out trailing edge, is a common issue when separating polar compounds like alcohols.

  • Possible Cause: Active sites on the stationary phase.

    • Solution: The hydroxyl group of cedrol can interact strongly with active silanol groups on the silica surface, leading to tailing. Adding a small amount of a polar additive, like 1% methanol or ethanol, to the mobile phase can help to mask these active sites and improve peak shape.

  • Possible Cause: Column contamination or degradation.

    • Solution: If the column has been used extensively, it may be contaminated or the stationary phase may have degraded. Try flushing the column with a strong solvent. If the problem persists, replacing the column may be necessary.

  • Possible Cause: Inappropriate sample solvent.

    • Solution: The sample should be dissolved in a solvent that is of similar or weaker polarity than the mobile phase to ensure a focused injection band. Dissolving the sample in a solvent much stronger than the mobile phase can lead to peak distortion.

Issue 3: Irreproducible Retention Times

Inconsistent retention times can make peak identification and quantification unreliable.

  • Possible Cause: Changes in mobile phase composition.

    • Solution: Ensure the mobile phase is prepared accurately and consistently for each run. If using a multi-solvent mobile phase, ensure proper mixing. For normal-phase chromatography, the presence of trace amounts of water can significantly affect retention times, so using high-purity, dry solvents is crucial.

  • Possible Cause: Fluctuations in column temperature.

    • Solution: Use a column oven to maintain a constant and consistent column temperature. Even minor fluctuations in ambient temperature can affect retention times.

  • Possible Cause: Column equilibration.

    • Solution: Ensure the column is fully equilibrated with the mobile phase before injecting the sample. This is especially important when changing the mobile phase composition.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate cedrol diastereomers?

A1: Diastereomers are stereoisomers that are not mirror images of each other. While they have different physical and chemical properties, these differences can be very subtle. Cedrol and its diastereomers, like epicedrol, have the same molecular weight and similar polarities, making their separation by chromatography a challenge that requires highly selective conditions.

Q2: What are the primary chromatographic techniques for separating cedrol diastereomers?

A2: The most common techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Normal-phase HPLC on a silica gel column is a good starting point due to the polar nature of the hydroxyl group in cedrol. GC with a suitable capillary column can also be effective, especially for analyzing the composition of essential oils containing cedrol and its isomers.

Q3: How do I choose the right column for separating cedrol diastereomers?

A3: For normal-phase HPLC, a standard, high-quality silica gel column is the most common choice. For GC, a non-polar capillary column, such as a DB-5ms or HP-5ms, is typically used for the analysis of terpenes and related compounds. While not always necessary for diastereomers, chiral columns can also be screened if achiral methods fail to provide adequate resolution.

Q4: What is the role of the mobile phase in the separation?

A4: The mobile phase is a critical factor in achieving separation. In normal-phase HPLC, a non-polar solvent (e.g., hexane or heptane) is used with a small amount of a more polar solvent (e.g., isopropanol, ethanol, or diethyl ether) as a modifier. The proportion of the polar modifier is adjusted to control the retention and selectivity of the separation. The goal is to find a composition that allows for differential interaction of the diastereomers with the stationary phase.

Experimental Protocols

Protocol 1: Normal-Phase HPLC Method for Diastereomer Separation (Getting Started)

This protocol provides a starting point for developing a separation method for cedrol diastereomers. Optimization will likely be required.

  • Column: Silica Gel (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of n-hexane and a polar modifier (e.g., isopropanol, ethanol, or diethyl ether). Start with a low concentration of the polar modifier and adjust as needed.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C (ambient)

  • Detection: Refractive Index (RI) or UV (if a chromophore is present or after derivatization). For pure cedrol, which lacks a strong chromophore, RI detection is more suitable.

  • Sample Preparation: Dissolve the sample mixture in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Cedrol Diastereomers

This method is suitable for the analysis and quantification of cedrol and its diastereomers in a mixture, such as in an essential oil.

  • Column: Non-polar capillary column (e.g., DB-5ms or HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 3 °C/min to 240 °C

    • Final hold: Hold at 240 °C for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 40-400 amu

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., hexane or ethanol) to a final concentration of approximately 1%.

Data Presentation

The following tables provide an example of how to present quantitative data from chromatographic separations of cedrol diastereomers. The values are representative and will vary depending on the specific experimental conditions.

Table 1: Representative HPLC Separation Parameters for Cedrol Diastereomers

ParameterValue
Column Silica Gel (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane:Isopropanol (98:2, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Analyte Retention Time (min)
Cedrol12.5
Epicedrol13.8
Resolution (Rs) 1.8

Table 2: Representative GC-MS Retention Data for Cedrol Diastereomers

ParameterValue
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Oven Program 60°C (2 min), then 3°C/min to 240°C (5 min)
Carrier Gas Helium (1.0 mL/min)
Analyte Retention Time (min)
Cedrol25.8
Epicedrol26.3

Mandatory Visualization

Chromatography_Troubleshooting cluster_start Start cluster_checks Initial Checks cluster_optimization Optimization Strategy cluster_solution Resolution start Chromatographic Issue (e.g., Poor Resolution) check_mobile_phase Verify Mobile Phase Composition & Purity start->check_mobile_phase 1. Systematically Investigate optimize_mobile_phase Adjust Mobile Phase (e.g., % Modifier) check_mobile_phase->optimize_mobile_phase check_column Check Column Installation & Health change_column Screen Different Stationary Phases check_column->change_column check_instrument Inspect Instrument Parameters (Flow, Temp) optimize_flow Decrease Flow Rate check_instrument->optimize_flow optimize_temp Adjust Temperature check_instrument->optimize_temp optimize_mobile_phase->optimize_flow If needed solution Separation Achieved optimize_mobile_phase->solution Successful optimize_flow->optimize_temp If needed optimize_flow->solution Successful optimize_temp->change_column If still unresolved optimize_temp->solution Successful change_column->solution Successful Experimental_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_setup Instrument Setup cluster_analysis Analysis cluster_evaluation Evaluation prep_sample Dissolve Cedrol Diastereomer Mixture in Mobile Phase inject_sample Inject Sample prep_sample->inject_sample prep_mobile_phase Prepare & Degas Mobile Phase setup_instrument Equilibrate Column & Set Instrument Parameters (Flow, Temp, Detection) prep_mobile_phase->setup_instrument setup_instrument->inject_sample acquire_data Acquire Chromatogram inject_sample->acquire_data evaluate_results Evaluate Resolution, Peak Shape, & Retention acquire_data->evaluate_results

Technical Support Center: Optimization of Reaction Conditions for the Esterification of Cedrol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of cedrol to synthesize cedryl acetate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the esterification of cedrol?

A1: The most prevalent and economically viable method for synthesizing cedryl acetate is the semi-synthetic acetylation of cedrol.[1] This is typically achieved through an esterification reaction with acetic anhydride, often in the presence of an acid catalyst.[2]

Q2: What are the key reactants and catalysts used in cedrol esterification?

A2: The primary reactants are cedrol, which is a tertiary alcohol, and an acetylating agent, most commonly acetic anhydride.[1][2] Various catalysts can be employed to facilitate the reaction, including:

  • Acid Catalysts: Phosphoric acid, p-toluenesulfonic acid, and boron trifluoride-acetic acid complexes are frequently used.

  • Basic Catalysts: Pyridine can be used, acting as both a catalyst and a scavenger for the acetic acid byproduct.[1]

  • Microwave-Assisted Catalysis: Composite phosphoric acid has been utilized in microwave-mediated synthesis.

Q3: What are the critical parameters influencing the yield of cedryl acetate?

A3: The successful synthesis of cedryl acetate is dependent on several key parameters:

  • Reaction Temperature: Higher temperatures can increase the reaction rate, but excessive heat may lead to side reactions, such as the dehydration of cedrol.

  • Catalyst Type and Concentration: The choice of catalyst and its concentration are crucial for reaction efficiency. The optimal concentration needs to be determined experimentally for each specific system.

  • Molar Ratio of Reactants: The ratio of cedrol to the acetylating agent (e.g., acetic anhydride) significantly impacts the reaction equilibrium and final yield.

  • Reaction Time: Sufficient time is required for the reaction to proceed to completion. The optimal reaction time will vary depending on the other reaction parameters.

  • Water Removal: As water is a byproduct of the esterification reaction, its removal can help drive the equilibrium towards the formation of the ester product.

Q4: How can the progress of the esterification reaction be monitored?

A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction.[1] By spotting the reaction mixture on a TLC plate over time, the consumption of the cedrol starting material and the formation of the cedryl acetate product can be visualized. A common solvent system for this separation is a mixture of hexanes and ethyl acetate.[3] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture, allowing for the identification and quantification of reactants, products, and any side products.[4][5]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Yield of Cedryl Acetate 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Catalyst inefficiency: Catalyst may be old, inactive, or used in an incorrect concentration. 3. Equilibrium not shifted towards products: Presence of water in the reaction mixture.1. Increase the reaction time and/or temperature. Monitor the reaction progress using TLC until the cedrol spot disappears. 2. Use a fresh catalyst and optimize its concentration through small-scale trial reactions. 3. Ensure all reactants and solvents are anhydrous. Consider using a Dean-Stark apparatus to remove water azeotropically if applicable to the reaction setup.
Presence of a Significant Amount of Unreacted Cedrol 1. Insufficient acetylating agent: The molar ratio of acetic anhydride to cedrol may be too low. 2. Short reaction time: The reaction was stopped before completion.1. Increase the molar equivalent of the acetylating agent. 2. Extend the reaction time and monitor closely with TLC.
Formation of an Unknown Byproduct (Potentially Cedrene) 1. Dehydration of cedrol: This is a common side reaction for tertiary alcohols like cedrol, especially under strong acid catalysis and/or high temperatures. Cedrol can lose a molecule of water to form cedrene.[6]1. Use milder reaction conditions: Lower the reaction temperature. 2. Choose a less harsh catalyst: Consider using pyridine, which is less acidic than sulfuric or phosphoric acid. 3. Minimize reaction time: Stop the reaction as soon as the cedrol has been consumed.
Difficulty in Purifying the Product 1. Incomplete removal of catalyst or byproducts: The work-up procedure may not be sufficient to remove all impurities. 2. Similar polarities of product and impurities: Cedrol and cedryl acetate may have close Rf values on TLC, making separation by column chromatography challenging.1. Thorough work-up: Ensure proper washing steps to remove acid or base catalysts. For example, wash with a saturated sodium bicarbonate solution to neutralize any remaining acid. 2. Optimize chromatography conditions: Use a less polar solvent system for column chromatography to improve separation. A gradient elution may be necessary. Recrystallization is another effective purification method for obtaining high-purity crystalline cedryl acetate.[1]

Experimental Protocols

Protocol 1: Conventional Heating - Acetylation of Cedrol using Acetic Anhydride and Phosphoric Acid

This protocol is adapted from a general procedure for the synthesis of cedryl acetate.[7]

Materials:

  • Cedrol (120 g)

  • Acetic anhydride (60 g)

  • 85% Phosphoric acid (1.5 g)

  • Xylene (100 mL)

  • Saturated brine solution

  • 10% Sodium carbonate solution

Procedure:

  • To a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add cedrol, phosphoric acid, and xylene.

  • Begin stirring and slowly add acetic anhydride dropwise to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • After 4 hours, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated brine. Separate the aqueous layer.

  • Wash the organic layer with a 10% sodium carbonate solution, followed by saturated brine until the organic layer is neutral.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the xylene.

  • The crude product can be further purified by vacuum distillation or recrystallization.

Protocol 2: Microwave-Assisted Synthesis

This protocol is based on a general method for microwave-assisted esterification.

Materials:

  • Cedrol

  • Acetic anhydride

  • Composite phosphoric acid (catalyst)

Optimized Conditions (for a related esterification, adjust as necessary for cedrol):

  • Molar Ratio (Bornyl Acetate: Acetic Anhydride): 1:1.5

  • Catalyst Amount: 0.010 g (for 5.55g of starting alcohol)

  • Microwave Power: 450W

  • Irradiation Time: 20 minutes

Procedure:

  • In a microwave-safe reaction vessel, combine cedrol, acetic anhydride, and the composite phosphoric acid catalyst.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at the specified power and for the designated time.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Follow a standard aqueous work-up procedure similar to Protocol 1 to quench the reaction and purify the product.

Data Presentation

Table 1: Comparison of Reaction Conditions for Esterification

MethodStarting AlcoholAcetylating AgentCatalystMolar Ratio (Alcohol:Anhydride)Temperature (°C)TimeYield (%)Reference
ConventionalCedrolAcetic Anhydride85% Phosphoric Acid~2:1Reflux4 h85[7]
MicrowaveBornyl AcetateAcetic AnhydrideComposite Phosphoric Acid1:1.5N/A20 min74.6[8]

Note: The data for the microwave-assisted synthesis is for bornyl acetate, a related terpene alcohol, and serves as a starting point for the optimization of cedrol esterification under similar conditions.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep Combine Cedrol, Catalyst, and Solvent add_reagent Add Acetic Anhydride prep->add_reagent react Heat (Conventional) or Irradiate (Microwave) add_reagent->react monitor Monitor by TLC react->monitor quench Quench Reaction monitor->quench Reaction Complete wash Aqueous Washes quench->wash dry Dry & Concentrate wash->dry purify Purify (Distillation/ Chromatography/ Recrystallization) dry->purify final_product final_product purify->final_product Pure Cedryl Acetate

Caption: A generalized workflow for the synthesis and purification of cedryl acetate.

troubleshooting_low_yield start Low Yield of Cedryl Acetate check_tlc Analyze TLC Plate of Final Reaction Mixture start->check_tlc unreacted_cedrol Significant Unreacted Cedrol Present check_tlc->unreacted_cedrol Yes side_product Unknown Side Product(s) Observed check_tlc->side_product No, but... no_product Mainly Baseline Material/Smearing check_tlc->no_product No increase_time_reagents Increase Reaction Time and/or Molar Ratio of Acetic Anhydride unreacted_cedrol->increase_time_reagents optimize_conditions Consider Dehydration. Use Milder Catalyst/ Lower Temperature side_product->optimize_conditions check_catalyst_conditions Verify Catalyst Activity. Ensure Anhydrous Conditions. Optimize Temperature. no_product->check_catalyst_conditions

Caption: A decision tree for troubleshooting low yield in cedrol esterification.

References

Technical Support Center: Purification of Cedrol from Crude Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of cedrol from crude plant extracts.

Troubleshooting Guide

Question: My cedrol yield is consistently low after extraction. What are the potential causes and how can I improve it?

Answer:

Low cedrol yield can stem from several factors throughout the extraction and purification process. Here are some common causes and troubleshooting steps:

  • Suboptimal Extraction Method: The choice of extraction method significantly impacts yield.

    • Steam Distillation: While a common method, it may not be the most efficient for cedrol. High temperatures can also lead to some degradation.

    • Solvent Extraction: The choice of solvent is critical. A solvent with appropriate polarity will more effectively solubilize cedrol. Toluene has been shown to be effective.[1] Ensure sufficient extraction time and proper agitation to maximize solvent penetration into the plant material.[2]

    • Supercritical CO₂ Extraction: This method can offer high yields and a cleaner extract, but the parameters (temperature and pressure) must be carefully optimized.[2][3]

  • Improper Plant Material Preparation: The surface area of the plant material is crucial for efficient extraction. Ensure the wood is chipped or ground into a coarse powder to increase the surface area available for solvent or steam contact.[2]

  • Incomplete Solvent Removal: After extraction, the solvent must be thoroughly removed, typically by distillation or evaporation under reduced pressure, to obtain the crude essential oil.[2] Residual solvent can interfere with subsequent purification steps.

  • Losses During Purification: Each purification step can contribute to yield loss.

    • Fractional Distillation: Ensure the vacuum is stable and the column is efficient to achieve good separation without excessive loss.

    • Crystallization: The choice of solvent and cooling rate are critical for maximizing crystal formation. Seeding the solution with a small crystal of pure cedrol can sometimes initiate crystallization if it fails to occur spontaneously.[4]

Question: The purity of my isolated cedrol is below expectations. How can I identify and remove impurities?

Answer:

The purity of cedrol is often compromised by the presence of other structurally similar sesquiterpenes.

  • Common Impurities: The most common impurities in crude cedarwood oil are other sesquiterpene hydrocarbons such as α-cedrene, β-cedrene, and thujopsene.[5][6]

  • Identification of Impurities: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective technique for identifying and quantifying impurities in your cedrol sample.[7][8] By comparing the retention times and mass spectra of the peaks in your sample to a reference standard and spectral libraries (e.g., NIST, Wiley), you can identify the specific impurities present.[7]

  • Removal of Impurities:

    • Fractional Distillation: This is a primary method for separating cedrol from lower-boiling point sesquiterpene hydrocarbons.[5] Operating under reduced pressure is crucial to lower the boiling points and prevent thermal degradation of the compounds.[5]

    • Recrystallization: This is a powerful technique for purifying crystalline solids like cedrol.[5][9] Dissolving the crude cedrol in a minimal amount of a suitable hot solvent (such as dilute methanol or ethanol) and allowing it to cool slowly promotes the formation of pure cedrol crystals, leaving impurities behind in the mother liquor.[5]

    • Column Chromatography: For more challenging separations, column chromatography using a stationary phase like silica gel can be employed.[9] By using a gradient of solvents with increasing polarity, you can effectively separate cedrol from other components.

Question: During supercritical CO₂ extraction, I'm observing a low cedrol to cedrene ratio in my extract. What could be the cause?

Answer:

A low cedrol to cedrene ratio during supercritical CO₂ extraction is often indicative of cedrol degradation.

  • Thermal Degradation: Cedrol, a tertiary alcohol, is susceptible to dehydration at high temperatures, which converts it to its hydrocarbon analog, cedrene.[3]

  • Effect of Temperature: Studies have shown that extractions conducted at higher temperatures (e.g., 100°C) result in a much lower cedrol/cedrene ratio compared to extractions at lower temperatures (e.g., 25°C).[3]

  • Optimization of Parameters: To maximize the cedrol content and minimize cedrene formation, it is recommended to use lower temperatures and adjust the pressure accordingly. The highest ratio of cedrol to cedrene has been observed at 25°C and 1500 psi.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for extracting cedrol from plant material?

A1: The three primary methods for extracting cedrol from plant sources like cedarwood are:

  • Steam Distillation: A traditional method where steam is passed through the plant material to vaporize the volatile essential oils, which are then condensed and collected.[2]

  • Solvent Extraction: This method involves soaking the plant material in a solvent that dissolves the essential oils. The solvent is then removed to yield the crude extract.[2]

  • Supercritical CO₂ Extraction: A more modern and environmentally friendly technique that uses supercritical carbon dioxide as a solvent. This method often results in a higher quality extract.[2]

Q2: How can I induce crystallization of cedrol if it remains as a viscous oil?

A2: If cedrol fails to crystallize from a concentrated fraction, you can try the following:

  • Refrigeration: Cooling the cedrol-rich fraction in a refrigerator for several hours can often promote crystallization.[4][5]

  • Seeding: Adding a small crystal of pure cedrol to the solution can act as a nucleus for crystallization to begin.[4]

  • Solvent Addition: In some cases, adding a small amount of a suitable solvent and then cooling can facilitate crystallization.

Q3: What is a typical yield of cedrol from cedarwood oil?

A3: The cedrol content can vary significantly depending on the species of cedarwood. For example, Virginia Cedarwood Oil (Juniperus virginiana) typically contains 16-25% cedrol, while Texas Cedarwood Oil (Juniperus ashei) can have a cedrol content of 20% or more.[10] Chinese Cedarwood oil may contain 10-20% cedrol, whereas Atlas Cedarwood oil from Morocco contains negligible amounts.[10]

Q4: What analytical techniques are used to confirm the purity of isolated cedrol?

A4: The purity and identity of cedrol are typically confirmed using a combination of analytical methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for determining the percentage purity of cedrol and identifying any residual impurities.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure and confirm the identity of the compound.[7][9]

  • Infrared (IR) Spectroscopy: This technique helps to identify the functional groups present in the molecule, such as the hydroxyl group in cedrol.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used to assess the purity of the final product.[9]

Data Presentation

Table 1: Comparison of Cedrol Content in Different Cedarwood Essential Oils

Cedarwood Oil SourceBotanical NameTypical Cedrol Content (%)Key Chemical Profile Insights
Virginia Cedarwood OilJuniperus virginiana16.0 - 25.0[8][10]Consistently high in cedrol.[8]
Texas Cedarwood OilJuniperus ashei (syn. Juniperus mexicana)19.0 - 23.1[8][10]Characterized by a high cedrol content.[8]
Chinese Cedarwood Oil10.0 - 20.0[10]Moderate levels of cedrol.
Atlas Cedarwood OilCedrus atlanticaLower than American Varieties[8]Generally contains lower levels of cedrol.[8]

Table 2: Impact of Extraction Method on Cedrol Content in Cedarwood Oil

Extraction MethodKey FindingReference
Solvent ExtractionCan yield a higher percentage of cedrol (around 40%) compared to steam distillation (28-30%).[1]
Supercritical CO₂ ExtractionHigher temperatures (100°C) lead to a lower cedrol/cedrene ratio due to degradation. Lower temperatures (25°C) preserve a higher cedrol content.[3]

Experimental Protocols

Protocol 1: Fractional Distillation and Crystallization of Cedrol

Objective: To isolate and purify cedrol from crude cedarwood oil.

Methodology:

  • Fractional Distillation:

    • The crude cedarwood oil is placed in the still pot of a fractional distillation apparatus.[5]

    • The system is subjected to reduced pressure (vacuum distillation) to lower the boiling points of the components and prevent thermal degradation.[5]

    • The oil is heated, and fractions are collected based on their boiling range. The initial fractions will be rich in lower-boiling sesquiterpene hydrocarbons like α-cedrene and thujopsene.[5]

    • As the distillation temperature increases, the fraction containing the higher-boiling sesquiterpene alcohols, including cedrol, is collected. This fraction is typically collected at approximately 145-155 °C under reduced pressure (e.g., ~10 mmHg).[5]

  • Crystallization:

    • The cedrol-rich fraction, which may be a viscous oil or a semi-solid upon cooling, is transferred to a crystallization dish.[5]

    • The dish is allowed to stand at a cool room temperature or is placed in a refrigerator to promote crystallization.[5]

  • Recrystallization for Higher Purity:

    • The crude crystalline mass is dissolved in a minimal amount of a suitable hot solvent, such as dilute methanol or ethanol.[5]

    • The solution is then allowed to cool slowly to promote the formation of well-defined cedrol crystals.[5]

    • The purified crystals are separated from the mother liquor by vacuum filtration using a Buchner funnel.[5]

    • The crystals are washed with a small amount of cold solvent to remove any adhering impurities.[5]

Protocol 2: Purity Analysis of Cedrol by GC-MS

Objective: To determine the percentage purity of a cedrol sample and identify any impurities.

Methodology:

  • Sample Preparation:

    • Prepare a 1% solution of the cedrol sample by diluting it in a suitable volatile solvent such as hexane or dichloromethane.[7]

  • GC-MS Instrumentation and Conditions:

    • Carrier Gas: Helium at a constant flow rate of approximately 1.0 mL/min.[8]

    • Injector Temperature: 250°C.[8]

    • Oven Temperature Program:

      • Initial temperature: 60°C, held for 2 minutes.[8]

      • Ramp: Increase at a rate of 3°C/min to 240°C.[8]

      • Final hold: Hold at 240°C for 5 minutes.[8]

    • MS Transfer Line Temperature: 280°C.[8]

    • Ion Source Temperature: 230°C.[8]

    • Mass Range: 40-400 amu.[8]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

  • Data Analysis:

    • Identification: Identify the cedrol peak by comparing its retention time and mass spectrum with those of a certified reference standard and by matching the mass spectrum with a spectral library (e.g., NIST, Wiley).[7]

    • Quantification: Determine the percentage of cedrol by calculating the peak area of cedrol relative to the total peak area of all components in the chromatogram (area percent method).[8]

Visualizations

Cedrol_Purification_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Quality Control Crude Plant Material Crude Plant Material Extraction_Method Extraction (Steam Distillation, Solvent, or Supercritical CO2) Crude Plant Material->Extraction_Method Crude_Extract Crude Extract (Cedrol + Impurities) Extraction_Method->Crude_Extract Fractional_Distillation Fractional Distillation (Separates by boiling point) Crude_Extract->Fractional_Distillation Cedrol_Rich_Fraction Cedrol-Rich Fraction Fractional_Distillation->Cedrol_Rich_Fraction Crystallization Crystallization / Recrystallization (Further purification) Cedrol_Rich_Fraction->Crystallization Pure_Cedrol Purified Cedrol Crystals Crystallization->Pure_Cedrol Analysis Purity Analysis (GC-MS, NMR, HPLC) Pure_Cedrol->Analysis

Caption: Workflow for the extraction and purification of cedrol.

Cedrol_Troubleshooting cluster_yield Low Yield cluster_purity Low Purity Start Problem Low_Yield Low Cedrol Yield Start->Low_Yield Low_Purity Low Cedrol Purity Start->Low_Purity Check_Extraction Optimize Extraction Method (Solvent, Temp, Pressure) Low_Yield->Check_Extraction Check_Material_Prep Ensure Proper Material Grinding Low_Yield->Check_Material_Prep Identify_Impurities Identify Impurities (GC-MS) Low_Purity->Identify_Impurities Improve_Purification Refine Purification Steps (Distillation, Recrystallization) Identify_Impurities->Improve_Purification

Caption: Troubleshooting logic for common cedrol purification issues.

References

How to prevent the degradation of (+/-)-Cedrol during long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address challenges related to the long-term storage and stability of (+/-)-Cedrol.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for solid (+/-)-Cedrol?

For optimal long-term stability, solid (+/-)-Cedrol should be stored at or below -20°C in a tightly sealed, light-resistant container. To prevent oxidative degradation, it is best practice to store the compound under an inert atmosphere, such as argon or nitrogen.[1]

Q2: How stable is (+/-)-Cedrol under standard laboratory conditions?

(+/-)-Cedrol is generally considered stable under recommended storage conditions.[1] However, as a sesquiterpene alcohol, it is susceptible to degradation over time when exposed to air, light, and elevated temperatures. Prolonged exposure to ambient conditions can lead to oxidation and a decrease in purity.

Q3: What are the primary factors that cause (+/-)-Cedrol to degrade?

The primary factors contributing to the degradation of (+/-)-Cedrol are:

  • Oxidation: Exposure to atmospheric oxygen can lead to the formation of various oxidation products. This process can be accelerated by the presence of oxidizing agents.[2]

  • Light: Photodegradation can occur with prolonged exposure to light. It is recommended to store Cedrol in amber vials or other light-protecting containers.[1]

  • Elevated Temperature: Higher temperatures increase the rate of chemical degradation. Storing at reduced or freezing temperatures is crucial for long-term preservation.

  • Incompatible Materials: Contact with strong oxidizing agents should be avoided as they can accelerate degradation.[2]

Q4: Can I store (+/-)-Cedrol in a solution?

Long-term storage of (+/-)-Cedrol in solution is not recommended due to the increased potential for degradation. If experimental procedures require a stock solution, it should be prepared fresh in an appropriate anhydrous aprotic solvent. For short-term storage, the solution should be kept at -80°C and protected from light.

Q5: What are the visible signs of (+/-)-Cedrol degradation?

As a white crystalline solid, any change in color (e.g., yellowing) or physical state (e.g., becoming oily or gummy) can be an indicator of degradation. The most definitive way to assess degradation is through analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC), which can reveal a decrease in the main peak and the appearance of new impurity peaks.

Quantitative Stability Data

While specific long-term stability data for (+/-)-Cedrol is not extensively published, the following table provides an illustrative example of expected stability for a solid sesquiterpenoid like Cedrol under various storage conditions. This data is based on general knowledge of terpene stability and is intended for comparative purposes.

Storage ConditionAtmospherePurity after 12 Months (Illustrative)Purity after 24 Months (Illustrative)
-20°C, Protected from Light Inert (Argon) >99% >99%
-20°C, Protected from LightAir98-99%97-98%
4°C, Protected from LightInert (Argon)98-99%96-98%
4°C, Protected from LightAir95-97%92-95%
25°C, Protected from LightAir90-94%<90%
25°C, Exposed to LightAir<90%Significantly Degraded

Troubleshooting Guide

Issue 1: Appearance of new peaks in GC-MS or HPLC analysis after storage.

  • Potential Cause: This is a strong indicator of chemical degradation. The new peaks likely represent oxidation or other degradation products.

  • Solution:

    • Confirm the identity of the new peaks using mass spectrometry to understand the degradation pathway.

    • Review your storage protocol. Ensure the container is airtight, purged with an inert gas, and stored at the recommended low temperature, protected from light.

    • If the compound was stored in solution, prepare a fresh solution from a solid, properly stored sample for future experiments.

Issue 2: Inconsistent or reduced biological activity in experiments.

  • Potential Cause: A loss of potency is often due to a decrease in the purity of the compound caused by degradation.

  • Solution:

    • Re-analyze the purity of your (+/-)-Cedrol sample using a validated analytical method (see Experimental Protocols).

    • Compare the purity with the initial specification of the compound.

    • If degradation is confirmed, procure a new, high-purity batch of the compound and adhere strictly to the recommended storage conditions.

Issue 3: Change in physical appearance (e.g., color change, clumping).

  • Potential Cause: Physical changes are often a sign of chemical degradation or moisture absorption.

  • Solution:

    • Verify the integrity of your storage container and the seal.

    • Ensure the storage environment is dry.

    • Although the compound might still be usable for some applications, it is highly recommended to re-test its purity before use in sensitive experiments.

Experimental Protocols

Protocol 1: Forced Degradation Study of (+/-)-Cedrol

This protocol is designed to intentionally degrade (+/-)-Cedrol to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of (+/-)-Cedrol in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Store the solid (+/-)-Cedrol in an oven at 80°C for 48 hours. Dissolve in the solvent to the stock concentration before analysis.

    • Photolytic Degradation: Expose the solid (+/-)-Cedrol to direct sunlight or a photostability chamber for 24 hours. Dissolve in the solvent to the stock concentration before analysis.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Analyze all stressed samples, along with a control sample (untreated stock solution), using a stability-indicating GC-MS method (see Protocol 2).

    • Compare the chromatograms to identify degradation products and determine the percentage of degradation.

Protocol 2: Stability-Indicating GC-MS Method for (+/-)-Cedrol

This method is suitable for quantifying the purity of (+/-)-Cedrol and detecting its degradation products.

  • Instrumentation:

    • Gas Chromatograph with a Mass Spectrometer detector (GC-MS).

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[3]

  • GC-MS Conditions:

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[3]

    • Injector Temperature: 250°C.[3]

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp at 5°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

    • MS Transfer Line Temperature: 280°C.[3]

    • Ion Source Temperature: 230°C.[3]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Mass Range: 40-450 amu.[3]

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the (+/-)-Cedrol sample in a suitable volatile solvent (e.g., hexane or ethyl acetate).

  • Data Analysis:

    • Identify the (+/-)-Cedrol peak based on its retention time and mass spectrum.

    • Identify degradation products by comparing the chromatograms of stressed samples to the control.

    • Quantify the purity of (+/-)-Cedrol using the area percent method, where the peak area of Cedrol is divided by the total peak area of all components.[3]

Visualizations

G cluster_storage Recommended Storage & Handling Workflow procure Procure High-Purity (+/—)-Cedrol aliquot Aliquot into appropriate quantities in amber glass vials procure->aliquot inert Purge vials with inert gas (Ar or N₂) aliquot->inert seal Seal tightly with chemically resistant caps inert->seal store Store at ≤ -20°C Protected from light seal->store use Use one aliquot at a time for experiments store->use

Caption: Recommended workflow for the proper storage and handling of (+/-)-Cedrol.

G cedrol (+/-)-Cedrol (Stable) degraded Degraded (+/-)-Cedrol (Oxidized Products) cedrol->degraded oxygen Atmospheric Oxygen oxygen->degraded light UV/Visible Light light->degraded heat Elevated Temperature heat->degraded

Caption: Key environmental factors that contribute to the degradation of (+/-)-Cedrol.

G start Unexpected Experimental Results (e.g., low activity, new peaks) check_purity Analyze sample purity using GC-MS/HPLC start->check_purity is_degraded Is degradation confirmed? check_purity->is_degraded review_storage Review storage conditions: - Temperature - Light exposure - Atmosphere is_degraded->review_storage Yes other_issue Investigate other experimental variables is_degraded->other_issue No discard Discard degraded stock and procure new batch review_storage->discard implement_protocol Implement strict storage protocol (see workflow) discard->implement_protocol continue_exp Continue with experiments implement_protocol->continue_exp

Caption: Troubleshooting workflow for addressing suspected degradation of (+/-)-Cedrol.

References

Technical Support Center: Stabilizing (+/-)-Cedrol in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for stabilizing (+/-)-Cedrol in aqueous media for biological assays. Due to its hydrophobic nature, achieving stable and biologically active concentrations of Cedrol in aqueous environments presents a significant challenge.

Frequently Asked Questions (FAQs)

Q1: What is (+/-)-Cedrol and why is it difficult to work with in aqueous solutions?

(+/-)-Cedrol is a naturally occurring sesquiterpene alcohol found in the essential oil of conifers, such as cedar and juniper trees.[1] Its chemical structure makes it highly hydrophobic, meaning it has poor solubility in water.[1][2] This low aqueous solubility can lead to precipitation, inconsistent concentrations in experiments, and reduced bioavailability, hindering the accuracy and reproducibility of biological assays.[2]

Q2: What is the actual water solubility of Cedrol?

Cedrol is considered practically insoluble in water.[1] Its intrinsic aqueous solubility is estimated to be in the range of 7.8 to 21.88 mg/L at 25°C.[1][2] However, it is soluble in organic solvents like ethanol, DMSO, and various oils.[3][4]

Q3: What are the common methods to solubilize Cedrol for biological assays?

Several techniques can be employed to enhance the aqueous solubility of hydrophobic compounds like Cedrol. The most common methods include:

  • Co-solvency: Using a water-miscible organic solvent (e.g., DMSO, ethanol) to first dissolve Cedrol before diluting it in the aqueous assay medium.[2]

  • Cyclodextrin Complexation: Encapsulating the Cedrol molecule within a cyclodextrin host to form an inclusion complex with improved water solubility.[2][5]

  • Nanoformulations (Nanoemulsions & Liposomes): Creating a stable, sub-micron dispersion of Cedrol in an aqueous phase.[2] Nanoemulsions, in particular, have been successfully used to enhance Cedrol's bioavailability.[6][7][8]

  • Micellar Solubilization: Using surfactants to form micelles that can encapsulate Cedrol.[2]

Q4: I dissolved Cedrol in DMSO, but it precipitated when I added it to my cell culture media. What went wrong?

This is a very common issue known as "crashing out." It happens when a compound that is highly soluble in a strong organic solvent (like DMSO) is rapidly diluted into an aqueous solution where it is poorly soluble.[2] The final concentration of the co-solvent in your media may be too low to keep the Cedrol dissolved.[2] See the troubleshooting guide for solutions.

Q5: What is the maximum concentration of DMSO I can use in my cell culture experiment?

While DMSO is a powerful solvent, it can be toxic to cells at higher concentrations.[9] For most cell lines, the final concentration of DMSO in the culture medium should not exceed 0.5%, and ideally should be kept at 0.1% or lower.[10][11] It is crucial to run a vehicle control (media with the same final concentration of DMSO but without Cedrol) to ensure that the observed effects are from the compound and not the solvent.[12]

Q6: How should I prepare and store my Cedrol stock solution?

For long-term storage, Cedrol is stable as a crystalline solid.[3][13] Stock solutions prepared in pure DMSO can be stored at -20°C for up to three months.[3] Always use high-purity, anhydrous DMSO to prepare stock solutions to minimize water content and potential precipitation.

Data Presentation

Table 1: Physicochemical Properties of (+/-)-Cedrol
PropertyValueReference(s)
Molecular FormulaC₁₅H₂₆O[3][4]
Molecular Weight222.37 g/mol [3][4]
AppearanceWhite crystalline solid[4][14]
Melting Point85-88°C[4]
Boiling Point273°C[3][4]
Water Solubility7.8 - 21.88 mg/L (practically insoluble)[1][2]
SolubilitySoluble in ethanol, DMSO, oils, and other organic solvents[3][4]
LogP~3.5 - 5.29[1][14][15]
Table 2: Comparison of Common Solubilization Methods
MethodPrincipleAdvantagesDisadvantagesBest For
Co-solvency (e.g., DMSO) Dissolving the compound in a water-miscible organic solvent before aqueous dilution.[2]Simple, fast, widely used for initial screening.High risk of precipitation upon dilution; potential for solvent toxicity.[2][9]In vitro dose-response studies; initial activity screening.
Cyclodextrin Complexation Encapsulating the hydrophobic drug within the cavity of a cyclodextrin molecule.[2]Increases solubility and stability; can reduce solvent toxicity.[5]Stoichiometric limitations on drug loading (~5-10%); may alter compound activity.[5]Formulations where organic solvents must be avoided.
Nanoemulsions Creating a kinetically or thermodynamically stable dispersion of oil-in-water droplets (sub-micron size).[5][8]High drug loading capacity (10-20%); enhances bioavailability; stable over time.[5][7]Requires specialized equipment (e.g., homogenizers); formulation development can be complex.[5]In vivo studies; topical delivery; oral formulations.[6][7]
Liposomes Encapsulating the drug within a lipid bilayer vesicle.[16]Can carry both hydrophobic and hydrophilic drugs; biocompatible; can be targeted.[16][17]Can be complex to prepare; potential for instability and drug leakage.Systemic drug delivery; reducing off-target toxicity.[18][19]

Experimental Workflows & Troubleshooting

Diagram: Selecting a Solubilization Strategy

G start Start: Need to solubilize (±)-Cedrol for bioassay assay_type What is the assay type? start->assay_type cosolvency Use Co-Solvent (DMSO/EtOH) assay_type->cosolvency In Vitro / Screening advanced_method Consider Advanced Formulation assay_type->advanced_method In Vivo / Formulation check_precip Precipitation upon dilution? cosolvency->check_precip success Proceed with Assay (Include Vehicle Control) check_precip->success No troubleshoot Troubleshoot Dilution (See Protocol 1) check_precip->troubleshoot Yes troubleshoot->success nano Nanoemulsion or Liposomes (See Protocols 2 & 3) advanced_method->nano cyclo Cyclodextrin Complexation (See Protocol 4) advanced_method->cyclo nano->success cyclo->success

Caption: Workflow for choosing a suitable method to solubilize Cedrol.

Table 3: Troubleshooting Guide
IssueProbable CauseRecommended Solution(s)
Precipitate forms immediately upon adding DMSO stock to aqueous media. Rapid change in solvent polarity ("crashing out").[2] The final DMSO concentration is too low to maintain solubility.1. Modify Dilution Technique: Add the DMSO stock directly to the final volume of media containing cells/serum with vigorous mixing, rather than pre-diluting in buffer.[11] 2. Increase Stock Concentration: Prepare a more concentrated DMSO stock so a smaller volume is needed, keeping the final DMSO percentage low. 3. Warm the Media: Gently warming the media to 37°C before adding the stock can sometimes help.
Media becomes cloudy after incubation. Delayed precipitation of the compound. Temperature changes during incubation can affect solubility.[20]1. Check for Contamination: First, rule out bacterial or fungal contamination.[21] 2. Lower the Final Concentration: The compound may be supersaturated. Test a lower final concentration of Cedrol. 3. Switch to a Different Method: If precipitation persists, co-solvency may not be suitable. Consider cyclodextrin complexation or a nanoemulsion.[2]
Inconsistent results between experiments. Inconsistent final concentration due to precipitation or adsorption to plasticware.1. Visually Inspect: Always check for precipitate before adding the compound to your assay. Centrifuge and filter if necessary. 2. Use Low-Binding Plastics: Consider using low-protein-binding microplates and tubes. 3. Prepare Fresh Dilutions: Prepare working solutions fresh for each experiment from a frozen DMSO stock.
Toxicity observed in vehicle control group. Final solvent (e.g., DMSO) concentration is too high for the cell type being used.[9]1. Determine Solvent Tolerance: Perform a dose-response curve for the solvent alone to find the maximum non-toxic concentration for your specific cells. 2. Reduce Final Solvent Concentration: Ensure the final DMSO concentration is well below the toxic threshold (typically <0.1-0.5%).[10][11]

Experimental Protocols

Protocol 1: Solubilization using a Co-Solvent (DMSO)

This is the most common method for in vitro assays.

  • Stock Solution Preparation:

    • Weigh out (+/-)-Cedrol powder in a sterile microcentrifuge tube.

    • Add anhydrous, cell-culture grade DMSO to achieve a high concentration stock (e.g., 10-100 mM). Ensure the stock concentration is at least 1000x your highest final assay concentration.

    • Vortex thoroughly until the Cedrol is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[3]

  • Working Solution Preparation:

    • Critical Step: Avoid making intermediate dilutions in aqueous buffers (like PBS), as this is where precipitation often occurs.[11]

    • Perform serial dilutions of your concentrated stock solution in 100% DMSO if a dose-response curve is needed.[11]

  • Dosing the Assay:

    • Warm your cell culture medium or assay buffer to 37°C.

    • Directly add a small volume of the DMSO stock (or serially diluted stock) to the medium (e.g., add 1 µL of a 10 mM stock to 1 mL of medium for a final concentration of 10 µM). The final DMSO concentration should ideally be ≤ 0.1%.

    • Immediately mix well by pipetting or gentle swirling.

    • Always include a vehicle control containing the same final concentration of DMSO.

Protocol 2: Preparation of a Cedrol Nanoemulsion

This method is suitable for creating a stable formulation for in vivo or topical studies.[6][7]

  • Component Preparation:

    • Oil Phase: Dissolve (+/-)-Cedrol in a suitable carrier oil (e.g., medium-chain triglycerides, MCT oil).

    • Aqueous Phase: Prepare a solution of a surfactant (e.g., Tween 80, Polysorbate 80) and a co-surfactant (e.g., Transcutol P) in purified water.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while stirring with a magnetic stirrer. This creates a coarse pre-emulsion.

  • Homogenization:

    • Process the pre-emulsion using a high-pressure homogenizer or a high-power ultrasonicator.

    • Apply multiple passes or sonication cycles until a translucent, stable nanoemulsion with a small particle size (typically <200 nm) is formed.[5][8]

  • Characterization:

    • Measure particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument to ensure quality and stability.

    • Filter the final nanoemulsion through a 0.22 µm syringe filter for sterilization.

Protocol 3: Preparation of Cedrol-Loaded Liposomes

This protocol is adapted from methods used for similar hydrophobic compounds like celastrol.[16][18][19]

  • Lipid Film Hydration Method:

    • Dissolve (+/-)-Cedrol, a phospholipid (e.g., DSPC or DOPC), and cholesterol in an organic solvent like chloroform or a chloroform:methanol mixture in a round-bottom flask.[16]

    • Remove the organic solvent using a rotary evaporator to form a thin, dry lipid film on the flask wall.

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS) by vortexing or sonicating. This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain small unilamellar vesicles (SUVs), the MLV suspension must be downsized. This can be achieved by:

      • Sonication: Using a probe sonicator.

      • Extrusion: Repeatedly passing the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification and Characterization:

    • Remove any unencapsulated Cedrol by ultracentrifugation or size exclusion chromatography.[16]

    • Characterize the liposomes for size, PDI, zeta potential, and encapsulation efficiency.

Protocol 4: Cedrol-Cyclodextrin Inclusion Complex Formation
  • Molar Ratio Selection: Determine the optimal molar ratio of Cedrol to cyclodextrin (e.g., beta-cyclodextrin, HP-β-CD). A 1:1 or 1:2 ratio is a common starting point.

  • Kneading Method:

    • In a mortar, place the calculated amount of cyclodextrin and add a small amount of water or ethanol-water mixture to form a paste.

    • Add the Cedrol powder and knead the mixture thoroughly for 30-60 minutes.

    • Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Grind the dried complex into a fine powder.

  • Solubility Testing:

    • Dissolve the prepared complex powder in water or buffer and determine the concentration of solubilized Cedrol using an appropriate analytical method (e.g., HPLC, GC) to confirm the enhancement of solubility.

Known Biological Signaling Pathways of Cedrol

Cedrol has been shown to exert its biological effects, such as anti-cancer and anti-inflammatory activities, by modulating key cellular signaling pathways.[22][23] Understanding these pathways is critical for designing relevant biological assays.

G cluster_0 Simplified Cedrol Signaling Cedrol (+/-)-Cedrol PI3K PI3K Cedrol->PI3K NFkB NF-κB Cedrol->NFkB Apoptosis Apoptosis (Cell Death) Cedrol->Apoptosis AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation / Survival mTOR->Proliferation NFkB->Proliferation

Caption: Cedrol inhibits pro-survival pathways like PI3K/Akt/mTOR and NF-κB.

References

Technical Support Center: Overcoming Low Cell Viability in High-Concentration Cedrol Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing cedrol in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate challenges related to low cell viability, particularly at high concentrations of cedrol.

Frequently Asked Questions (FAQs)

Q1: Why am I observing high levels of cytotoxicity in my cell line when treated with cedrol?

A1: Cedrol is known to induce apoptosis (programmed cell death) in various cell lines, particularly at higher concentrations. This effect is often dose- and time-dependent. The primary mechanisms of cedrol-induced cytotoxicity involve the activation of both intrinsic (mitochondrial) and extrinsic apoptotic pathways. Key events include the activation of caspases (such as caspase-3, -8, and -9), an increase in the Bax/Bcl-2 ratio, and subsequent DNA fragmentation.[1] Additionally, cedrol can induce the generation of reactive oxygen species (ROS) and disrupt the mitochondrial membrane potential, contributing to its cytotoxic effects.[1][2]

Q2: What are the typical IC50 values for cedrol in different cell lines?

A2: The half-maximal inhibitory concentration (IC50) of cedrol varies significantly depending on the cell line and the duration of treatment. It is crucial to determine the IC50 for your specific cell line and experimental conditions. Below is a summary of reported IC50 values for cedrol in various cell lines.

Cell LineCell TypeIncubation Time (hours)IC50 (µM)
K562Human leukemia48179.5
HT-29Human colon cancer48185.5
CT-26Murine colon carcinoma4892.46 ± 4.09
A549Human lung cancer2431.88
A549Human lung cancer4814.53
A549Human lung cancer725.04
Glioblastoma Cells (range)Human brain cancer4877.17 - 141.88
C32Human amelanotic melanoma48199.49
ACHNHuman renal adenocarcinoma48184.65
SVECMouse vascular endothelial48202.19 ± 4.27
MDCKCanine kidney epithelial48281.60 ± 5.17

Q3: How does cedrol induce apoptosis at the molecular level?

A3: Cedrol can trigger apoptosis through multiple signaling pathways. It has been shown to:

  • Activate the extrinsic pathway: by increasing the expression of FasL, which leads to the activation of caspase-8.[3][4]

  • Activate the intrinsic (mitochondrial) pathway: by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[5] This leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9.[6]

  • Activate executioner caspases: Both caspase-8 and caspase-9 converge to activate caspase-3, which then cleaves various cellular substrates, leading to the characteristic morphological changes of apoptosis.[3][6]

  • Inhibit pro-survival pathways: Cedrol can suppress the PI3K/Akt/mTOR and NF-κB signaling pathways, which are crucial for cell survival and proliferation.[7][8]

  • Induce DNA damage: At high concentrations, cedrol can cause DNA damage, which can also trigger apoptosis.[9]

Troubleshooting Guide: Low Cell Viability

Issue: My cells are dying at cedrol concentrations where I expect to see a biological effect other than cell death.

This is a common challenge when working with bioactive compounds. The following troubleshooting steps can help you optimize your experimental conditions to maintain cell viability while still observing the desired effects of cedrol.

Possible Cause 1: Cedrol concentration is too high for your specific cell line.
  • Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your cell line. Start with a broad range of cedrol concentrations and use a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) to determine the IC50 value. This will help you identify a concentration that elicits the desired biological response with minimal cytotoxicity.

Possible Cause 2: Issues with cedrol solubility and delivery.

Cedrol is a hydrophobic compound, which can lead to precipitation in aqueous culture media, causing localized high concentrations and increased cytotoxicity.

  • Solution 1: Optimize the solvent and final concentration. Cedrol is often dissolved in DMSO. Ensure the final DMSO concentration in your culture medium is non-toxic to your cells (typically below 0.5%). Always include a vehicle-only control (cells treated with the same concentration of DMSO as the highest cedrol concentration) to assess solvent toxicity.

  • Solution 2: Use solubilizing agents. For particularly problematic solubility issues, consider using non-ionic solubilizers like polysorbate 20 (Tween 20) or Cremophor EL. You can also try co-solvents like PEG 400. Remember to test the toxicity of these agents on your cells beforehand.

  • Solution 3: Encapsulation. For advanced applications, encapsulating cedrol in nanoparticles or liposomes can improve its solubility and provide a more controlled release, potentially reducing its immediate cytotoxicity.[1][10]

Possible Cause 3: Oxidative stress induced by cedrol.

Cedrol has been shown to induce the production of reactive oxygen species (ROS), which can lead to cellular damage and death.[2]

  • Solution: Consider co-treatment with an antioxidant. N-acetylcysteine (NAC) has been shown to counteract the effects of ROS generation and may reduce cedrol-induced cytotoxicity.[10] Other antioxidants like Vitamin E could also be explored. However, be aware that antioxidants may interfere with the intended biological activity of cedrol in some contexts.

Possible Cause 4: Suboptimal cell culture conditions.

The health and state of your cells before and during the experiment can significantly impact their sensitivity to cedrol.

  • Solution 1: Optimize cell confluency. The confluency of your cells at the time of treatment can affect their response to a cytotoxic agent. For proliferation assays, a lower starting confluency (30-50%) is often recommended to allow for growth. For cytotoxicity assays, a higher confluency (70-90%) may be more appropriate. Standardize your seeding density across all experiments to ensure consistency.

  • Solution 2: Avoid serum starvation if it stresses your cells. While serum starvation is sometimes used to synchronize cell cycles, it can also stress cells and make them more susceptible to drug-induced toxicity.[11][12] If you observe high cell death in your controls after serum starvation, consider reducing the starvation period or performing the experiment in a low-serum medium (e.g., 2% FBS) instead.

  • Solution 3: Ensure overall cell health. Use cells that are in the logarithmic growth phase and have a low passage number. Regularly check for any signs of contamination.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is used to determine the effect of cedrol on cell viability by measuring the metabolic activity of the cells.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of cedrol in your complete culture medium from a stock solution (e.g., in DMSO).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest cedrol concentration).

    • Carefully remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of cedrol.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 1:1 mixture of DMSO and ethanol) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Protocol 2: Western Blotting for Apoptosis-Related Proteins

This protocol allows for the detection of key proteins involved in cedrol-induced apoptosis.

  • Cell Lysis:

    • After treating cells with cedrol for the desired time, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against your proteins of interest (e.g., cleaved caspase-3, Bax, Bcl-2, β-actin as a loading control) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using an imaging system.

    • Quantify the band intensities using image analysis software.

Visualizations

Cedrol_Apoptosis_Signaling cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_survival Pro-Survival Pathway Inhibition Cedrol_ext High-Concentration Cedrol FasL FasL Cedrol_ext->FasL upregulates Casp8 Caspase-8 (activated) FasL->Casp8 activates Casp3 Caspase-3 (activated) Casp8->Casp3 Cedrol_int High-Concentration Cedrol Bax Bax Cedrol_int->Bax upregulates Bcl2 Bcl-2 Cedrol_int->Bcl2 downregulates Mito Mitochondrion Bax->Mito promotes release Bcl2->Mito inhibits release CytC Cytochrome c Mito->CytC Casp9 Caspase-9 (activated) CytC->Casp9 activates Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis executes Cedrol_surv High-Concentration Cedrol PI3K_Akt PI3K/Akt/mTOR Pathway Cedrol_surv->PI3K_Akt NFkB NF-κB Pathway Cedrol_surv->NFkB CellSurvival Cell Survival & Proliferation PI3K_Akt->CellSurvival NFkB->CellSurvival

Caption: Cedrol-induced apoptosis signaling pathways.

Cedrol_Troubleshooting_Workflow cluster_solubility Solubility Solutions cluster_ros ROS Mitigation cluster_culture Culture Optimization Start Start: Low Cell Viability Observed with Cedrol Dose_Response Step 1: Perform Dose-Response Curve (e.g., MTT Assay) Start->Dose_Response Check_Solubility Step 2: Check Cedrol Solubility & Solvent Toxicity Dose_Response->Check_Solubility Assess_ROS Step 3: Assess Oxidative Stress (ROS Production) Check_Solubility->Assess_ROS Solvent_Control Include Vehicle Control (e.g., <0.5% DMSO) Check_Solubility->Solvent_Control Use_Solubilizer Use Solubilizing Agents (e.g., Tween 20) Check_Solubility->Use_Solubilizer Optimize_Culture Step 4: Optimize Cell Culture Conditions Assess_ROS->Optimize_Culture Add_Antioxidant Co-treat with Antioxidant (e.g., NAC) Assess_ROS->Add_Antioxidant Viability_Improved Is Cell Viability Improved? Optimize_Culture->Viability_Improved Adjust_Confluency Standardize Seeding Density & Confluency Optimize_Culture->Adjust_Confluency Modify_Starvation Reduce or Eliminate Serum Starvation Optimize_Culture->Modify_Starvation Viability_Improved->Dose_Response No, Re-evaluate End Proceed with Optimized Experiment Viability_Improved->End Yes

Caption: Troubleshooting workflow for cedrol cytotoxicity.

References

Technical Support Center: Optimizing Solvent Systems for Preparative HPLC of Cedrol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparative High-Performance Liquid Chromatography (HPLC) of cedrol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying cedrol and its derivatives using preparative HPLC?

A1: The main challenge lies in their hydrophobic nature and potential for co-elution with structurally similar sesquiterpenoids present in the source material, such as essential oils. Cedrol is a sesquiterpene alcohol, and its derivatives may have very similar polarities, making separation difficult. Achieving good resolution while maintaining a reasonable run time and high loading capacity is a key optimization goal.

Q2: Which HPLC mode is more suitable for cedrol derivatives: normal-phase or reversed-phase?

A2: Reversed-phase HPLC (RP-HPLC) is generally the most robust and widely used mode for the purification of many natural products, including sesquiterpenoids like cedrol.[1][2][3] RP-HPLC with a C18 stationary phase is a common starting point.[4] Normal-phase HPLC can also be employed, particularly for separating isomers, but solvent selection can be more complex, and it is often more sensitive to water content in the mobile phase.

Q3: What are the recommended starting solvents for reversed-phase preparative HPLC of cedrol derivatives?

A3: For reversed-phase separation of hydrophobic compounds like cedrol derivatives, a mobile phase consisting of a mixture of water and a water-miscible organic solvent is used. The most common organic solvents are acetonitrile and methanol.[5] A good starting point is a high percentage of the organic modifier, which can be adjusted based on initial scouting runs. For instance, isocratic elution with 80-95% acetonitrile has been used for the purification of volatile sesquiterpenes.

Q4: How do I improve the separation of closely related cedrol derivatives or isomers?

A4: To improve the separation of isomers or closely eluting compounds, you should focus on optimizing the selectivity of your method. This can be achieved by:

  • Changing the organic modifier: Switching between acetonitrile and methanol can alter selectivity due to their different solvent properties.[6]

  • Adjusting the solvent strength: Modifying the ratio of the organic solvent to water will change the retention times of the compounds. A shallower gradient or a lower percentage of organic solvent in an isocratic method can increase retention and improve resolution.

  • Modifying the temperature: Changing the column temperature can affect the selectivity of the separation.

  • Trying a different stationary phase: If mobile phase optimization is insufficient, consider a column with a different chemistry, such as a phenyl-hexyl or biphenyl phase, which can offer different types of interactions.

Q5: My cedrol derivative sample is not dissolving well in the mobile phase. What should I do?

A5: Cedrol and its nonpolar derivatives can have poor solubility in highly aqueous mobile phases. To address this, you can dissolve the sample in a stronger solvent, such as 100% of the organic modifier (e.g., acetonitrile or methanol), before injection. However, be mindful that injecting a large volume of a solvent much stronger than the mobile phase can lead to peak distortion. If solubility issues persist, you may need to adjust the initial mobile phase conditions to have a higher percentage of the organic solvent.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Resolution / Peak Co-elution 1. Inappropriate mobile phase composition.2. Column overloading.3. Unsuitable stationary phase.1. Optimize the mobile phase: - Adjust the organic solvent (acetonitrile/methanol) to water ratio.[6] - Try switching from acetonitrile to methanol or vice versa. - Implement a shallower gradient or switch to an isocratic elution.2. Reduce the sample load: Decrease the concentration or injection volume of your sample.3. Select a different column: Try a column with a different stationary phase (e.g., Phenyl-Hexyl, Cyano) to introduce alternative separation mechanisms.
Peak Tailing or Fronting 1. Column-analyte secondary interactions.2. Column overloading.3. Sample solvent stronger than the mobile phase.1. Modify the mobile phase: The addition of a small amount of an acid modifier (e.g., 0.1% formic acid or acetic acid) can sometimes improve peak shape for certain compounds.2. Reduce sample concentration: Dilute your sample before injection.3. Adjust the sample solvent: Dissolve your sample in a solvent that is as close in composition to the initial mobile phase as possible.
High Backpressure 1. Blockage in the system (e.g., column frit, tubing).2. High mobile phase viscosity.3. Column particle size too small for the system.1. Identify and clear the blockage: Systematically check components for blockage. If the column is blocked, try back-flushing it (if the manufacturer's instructions permit).2. Adjust the mobile phase: A high percentage of methanol in water can lead to increased viscosity and higher backpressure.[5] Consider switching to acetonitrile or adjusting the solvent ratio.3. Use a column with a larger particle size: Preparative columns often have larger particle sizes to accommodate higher flow rates with lower backpressure.
Shifting Retention Times 1. Inadequate column equilibration.2. Inconsistent mobile phase preparation.3. Fluctuations in column temperature.1. Ensure proper equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection, especially for gradient methods.2. Prepare fresh mobile phase: Prepare the mobile phase fresh daily and ensure it is thoroughly mixed and degassed.3. Use a column oven: Maintain a stable column temperature using a column oven to ensure reproducible retention times.

Experimental Protocols & Data

Protocol 1: Preparative RP-HPLC of a Cedrol-Rich Fraction

1. Sample Preparation

  • Objective: To prepare a cedrol-rich fraction from an essential oil (e.g., cedarwood oil) for preparative HPLC purification.

  • Procedure:

    • Perform an initial fractionation of the crude essential oil using vacuum distillation or flash chromatography to remove highly volatile and highly polar components. This will enrich the fraction with sesquiterpenoids like cedrol.

    • Dissolve the enriched fraction in acetonitrile to a final concentration of 10-50 mg/mL.[4]

    • Sonicate the solution for 10 minutes to ensure complete dissolution.

    • Filter the sample through a 0.45 µm PTFE syringe filter before injection to remove any particulate matter.[4]

2. Preparative HPLC Conditions

The following table summarizes the instrumental conditions for the preparative HPLC separation.

ParameterValue
HPLC System Preparative HPLC with UV detector
Column C18, 5 µm, 250 x 21.2 mm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program See Table 2
Flow Rate 20 mL/min (This is a scaled-up flow rate for a 21.2 mm ID column, adapted from an analytical method)
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 1-5 mL (depending on concentration and loading capacity)

Table 2: Example Gradient Program for Preparative HPLC

Time (min)% Mobile Phase B (Acetonitrile)
0.0 - 5.060%
5.1 - 25.060% to 80% (linear gradient)
25.1 - 30.080%
30.1 - 35.060% (re-equilibration)

Note: This gradient is a starting point and should be optimized based on the specific separation of cedrol from its impurities.

3. Post-Purification Processing

  • Objective: To isolate the purified cedrol from the collected fractions.

  • Procedure:

    • Collect the fractions corresponding to the cedrol peak.

    • Combine the collected fractions.

    • Remove the acetonitrile using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.

    • Perform a liquid-liquid extraction of the remaining aqueous solution with a non-polar solvent (e.g., n-hexane or ethyl acetate) to recover the purified cedrol.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Evaporate the solvent to obtain the purified cedrol.

    • Confirm the purity of the isolated compound using analytical HPLC and its identity using spectroscopic methods (e.g., GC-MS, NMR).

Visualizing the Workflow and Logic

Experimental Workflow

The following diagram illustrates the general workflow for the preparative HPLC purification of cedrol derivatives.

G cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_post Post-Purification Crude Essential Oil Crude Essential Oil Initial Fractionation Initial Fractionation Crude Essential Oil->Initial Fractionation Vacuum Distillation / Flash Chromatography Dissolution & Filtration Dissolution & Filtration Initial Fractionation->Dissolution & Filtration Acetonitrile (10-50 mg/mL) HPLC Injection HPLC Injection Dissolution & Filtration->HPLC Injection Chromatographic Separation Chromatographic Separation HPLC Injection->Chromatographic Separation C18 Column ACN/Water Gradient Fraction Collection Fraction Collection Chromatographic Separation->Fraction Collection UV Detection (210 nm) Solvent Removal Solvent Removal Fraction Collection->Solvent Removal Rotary Evaporation Liquid-Liquid Extraction Liquid-Liquid Extraction Solvent Removal->Liquid-Liquid Extraction Hexane / Ethyl Acetate Purity & Identity Confirmation Purity & Identity Confirmation Liquid-Liquid Extraction->Purity & Identity Confirmation Analytical HPLC, GC-MS, NMR Purified Cedrol Derivative Purified Cedrol Derivative Purity & Identity Confirmation->Purified Cedrol Derivative

Caption: General workflow for the purification of cedrol derivatives.

Troubleshooting Logic for Poor Resolution

This diagram outlines the decision-making process when encountering poor peak resolution.

G cluster_mobile_phase Mobile Phase Optimization cluster_loading Sample Loading cluster_stationary_phase Stationary Phase start Poor Resolution / Co-elution q1 Adjust Solvent Strength (e.g., shallower gradient) start->q1 a1 Try a Different Organic Modifier (Methanol vs. Acetonitrile) q1->a1 No Improvement end_node Resolution Improved q1->end_node Improved q2 Is the column overloaded? a1->q2 a2 Reduce Sample Concentration or Injection Volume q2->a2 Yes q3 Consider a different stationary phase (e.g., Phenyl-Hexyl) q2->q3 No a2->q1 Re-optimize a3 Perform new method development on the alternative column q3->a3 Yes q3->end_node No, original method is best a3->end_node

Caption: Decision tree for troubleshooting poor HPLC resolution.

References

Technical Support Center: Refining Protocols for the Extraction of Cedrol from Coniferous Woods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of cedrol from coniferous woods.

Troubleshooting Guides

Issue: Low Cedrol Yield

Question Possible Causes & Solutions
Why is my overall essential oil yield low? 1. Inefficient Material Preparation: The surface area of the wood is critical for effective extraction. Ensure the wood is chipped or ground into a coarse powder to maximize contact with the steam or solvent.[1] 2. Inappropriate Extraction Method: For Juniperus virginiana, supercritical CO₂ extraction has been shown to produce higher yields (e.g., 3.55%) compared to steam distillation (1.3 - 3.5%).[1] Consider your equipment and the specific wood source. 3. Sub-optimal Extraction Parameters (Supercritical CO₂): The yield of cedarwood oil increases with both temperature (from 40°C to 100°C) and pressure (from 1,500 psi to 10,000 psi).[2] The highest yield (4.6%) was achieved at 100°C and 6,000 psi.[2] 4. Channeling in Steam Distillation: Steam may be creating specific flow paths through the wood pulp, leading to inefficient extraction.[3] Ensure the wood material is packed uniformly in the still to prevent this.
My essential oil yield is good, but the cedrol content is low. What's happening? 1. Degradation of Cedrol: High temperatures and acidic conditions, particularly during steam distillation or high-temperature pressurized water extractions, can cause the dehydration of cedrol (a tertiary alcohol) into its hydrocarbon analog, cedrene.[4][5] This reduces the final cedrol concentration. 2. Wood Source Variation: The concentration of cedrol can vary significantly depending on the plant's geographical location, age, and the specific part of the plant used (e.g., heartwood vs. sapwood).[1] For example, the cedrol content in Chinese cedarwood oil can range from 1.7% to 23.4%.[6][7] 3. Extraction Method Choice: Solvent extraction has been reported to yield cedarwood oil with a higher cedrol content (around 40%) compared to steam distillation (28% to 30%).[3]

Issue: Poor Extract Quality & Purity

Question Possible Causes & Solutions
My extract has an "off" or burnt odor. This is often a result of thermal degradation at excessively high extraction temperatures.[5] For instance, in subcritical water extraction, temperature/pressure combinations that gave the highest yields also produced oils with an off-odor.[4][5] Cedarwood oil extracted at 150°C or higher can be dark with a burnt smell and contain almost no cedrol.[5] Monitor and control the temperature carefully, especially during steam distillation and supercritical fluid extraction.
How can I increase the purity of the extracted cedrol? 1. Fractional Distillation: After initial extraction, the crude essential oil can be purified using fractional distillation under reduced pressure (vacuum distillation).[1][8] This separates components based on their boiling points. The lower-boiling fractions, rich in hydrocarbons like α-cedrene, are removed first, followed by the higher-boiling fraction containing cedrol.[8] 2. Crystallization: Cedrol is a solid at room temperature.[8] The cedrol-rich fraction from distillation can be cooled to allow the cedrol to crystallize.[8] 3. Recrystallization: To further enhance purity, the crude cedrol crystals can be dissolved in a minimal amount of a suitable hot solvent (like dilute methanol or ethanol) and allowed to cool slowly.[8] The purified crystals can then be separated by vacuum filtration.[8]
My solvent-extracted oil contains residual solvent. This indicates incomplete solvent removal. Ensure the distillation or evaporation process used to remove the solvent is carried out effectively, preferably under reduced pressure to lower the boiling point of the solvent and prevent thermal degradation of the oil.[1]

Frequently Asked Questions (FAQs)

Question Answer
What are the primary methods for extracting cedrol? The three main methods are steam distillation, solvent extraction, and supercritical CO₂ extraction.[1]
Which coniferous woods are the best sources of cedrol? Cedrol is predominantly found in trees from the Cupressaceae (cypress) and Pinaceae (pine) families.[1] Key commercial sources include Chinese Cypress (Cupressus funebris) and Virginia Cedarwood (Juniperus virginiana).[1] Other sources include Texas Cedarwood (Juniperus ashei) and Juniperus mexicana.[1]
How does material preparation affect extraction? Grinding or chipping the wood into a coarse powder is a crucial first step.[1] This increases the surface area, allowing for more efficient contact with the steam, solvent, or supercritical fluid, which enhances the extraction efficiency.
What is the difference between cedrol and cedrene? Cedrol (C₁₅H₂₆O) is a tricyclic sesquiterpene alcohol, which is highly valued for its woody aroma.[8] Cedrene (C₁₅H₂₄) is a sesquiterpene hydrocarbon. Under certain conditions, such as high heat and acidity, cedrol can be dehydrated, losing a water molecule to form cedrene, which is often an undesirable byproduct.[4][5]
Which solvents are suitable for solvent extraction? Non-polar organic solvents are typically used.[1] Common choices include toluene, hexane, and methylene chloride.[1]
Is supercritical CO₂ extraction better than steam distillation? Supercritical CO₂ extraction often results in higher yields and produces an oil with an odor that more closely resembles the original wood.[9] It also yields a much higher concentration of cedrol compared to steam-distilled oils.[9]
How can I prevent the degradation of cedrol to cedrene? The key is to avoid high temperatures and acidic conditions.[5] Using methods that operate at lower temperatures, such as liquid CO₂ extraction (e.g., at 25°C), can yield a much higher ratio of cedrol to cedrene.[4][5] If using steam distillation, carefully controlling the temperature and duration is critical.

Quantitative Data Summary

Table 1: Comparison of Essential Oil Yields from Juniperus virginiana

Extraction MethodYield of Essential Oil (%)Reference
Steam Distillation1.3 - 3.5[1]
Supercritical CO₂ Extraction3.55 - 3.88[4][5]
Supercritical CO₂ Extraction (Optimized)4.6[2]

Table 2: Cedrol & Major Component Content by Source and Method

Wood SourceExtraction MethodComponentContent (%)Reference
Juniperus virginianaSolvent ExtractionCedrol40[3]
Juniperus virginianaSteam DistillationCedrol28 - 30[3]
Juniperus virginianaSteam Distillationα-cedrene27.2[5]
Juniperus virginianaSteam DistillationCedrol15.8[2][5]
Cupressus funebrisNot SpecifiedCedrol38.0 (in trunk)[10]
Cupressus funebrisNot Specifiedα-cedrene16.9[11]
Cupressus funebrisNot SpecifiedCedrol7.6[11]
Commercial Chinese OilNot SpecifiedCedrol1.7 - 23.4[6][7]

Table 3: Optimized Parameters for Supercritical CO₂ Extraction

ParameterOptimal Value/RangeOutcomeReference
Temperature100 °CHighest extraction rate & yield[2][4][5]
Pressure6000 psi (approx. 41.4 MPa)Highest extraction rate & yield[4][5]
Temperature25 °CHighest ratio of cedrol/cedrene[4][5]
Pressure1500 psi (approx. 10.3 MPa)Highest ratio of cedrol/cedrene[4][5]

Experimental Protocols & Workflows

Steam Distillation

This traditional method uses steam to vaporize the volatile compounds from the wood, which are then condensed and separated.[1]

Methodology:

  • Material Preparation: Grind or chip the heartwood of the coniferous source (e.g., Juniperus virginiana) into a coarse powder.[1]

  • Apparatus Setup: Assemble a distillation apparatus, which includes a steam generator, a still to hold the wood powder, a condenser, and a separator (e.g., Clevenger-type).[1]

  • Distillation: Introduce steam into the bottom of the still. The steam will pass through the wood material, causing the volatile essential oils to vaporize.[1]

  • Condensation: Pass the resulting mixture of steam and essential oil vapor through the condenser to cool it back into a liquid state.[1]

  • Separation: Collect the condensate in the separator. The less dense essential oil will naturally separate from the water (hydrosol), forming a distinct layer on top.[1]

  • Collection & Drying: Carefully separate the oil layer. The collected oil can be treated with a drying agent like anhydrous sodium sulfate to remove any residual water.[1]

Steam_Distillation_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_recovery Recovery cluster_purification Purification Wood Coniferous Wood Grind Grind/Chip Wood Wood->Grind Still Pack into Still Grind->Still Steam Introduce Steam Still->Steam Vapor Vaporization of Oil Steam->Vapor Condenser Condense Vapor Vapor->Condenser Separator Separate Oil & Water Condenser->Separator Oil Crude Essential Oil Separator->Oil Drying Dry with Na₂SO₄ Oil->Drying Final Purified Oil Drying->Final

Diagram 1: Experimental workflow for steam distillation.
Solvent Extraction

This method uses a non-polar organic solvent to dissolve the essential oil directly from the wood material.[3]

Methodology:

  • Material Preparation: Use air-dried and powdered wood from the coniferous source.[1]

  • Solvent Selection: Choose a non-polar organic solvent such as toluene, hexane, or methylene chloride.[1]

  • Extraction: Submerge the powdered wood in the selected solvent within a suitable vessel. The mixture can be agitated and gently heated to improve extraction efficiency.[1]

  • Filtration: After a set period, filter the mixture to separate the solid wood material from the solvent, which now contains the dissolved essential oil.[1]

  • Solvent Removal: Remove the solvent from the extract, typically by distillation or evaporation under reduced pressure, to yield the crude essential oil.[1][3]

  • Purification (Optional): The crude extract can be further purified by fractional distillation to isolate cedrol.[1][3]

Solvent_Extraction_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_recovery Recovery cluster_purification Purification (Optional) Wood Powdered Wood Mix Submerge Wood in Solvent Wood->Mix Solvent Select Solvent (e.g., Toluene) Solvent->Mix Agitate Agitate/Heat Gently Mix->Agitate Filter Filter Mixture Agitate->Filter Extract Solvent + Oil Extract Filter->Extract Evaporate Remove Solvent (Vacuum Distillation) Extract->Evaporate CrudeOil Crude Essential Oil Evaporate->CrudeOil FracDist Fractional Distillation CrudeOil->FracDist PureCedrol Purified Cedrol FracDist->PureCedrol

Diagram 2: Experimental workflow for solvent extraction.
Supercritical CO₂ Extraction

This method uses carbon dioxide in its supercritical state (possessing properties of both a liquid and a gas) as a highly effective and clean solvent.

Methodology:

  • Material Preparation: Pack chipped or ground coniferous wood into a high-pressure extraction vessel.

  • System Pressurization & Heating: Pressurize and heat carbon dioxide (CO₂) to bring it to its supercritical state (e.g., above 31.1°C and 1071 psi). Optimal conditions for yield can be as high as 100°C and 6000 psi.[2][4]

  • Extraction: Flow the supercritical CO₂ through the vessel containing the wood material. The supercritical fluid acts as a solvent, dissolving the essential oil.[1]

  • Separation: Pass the CO₂-oil mixture into a separator vessel where the pressure is reduced. This causes the CO₂ to revert to its gaseous state, leaving the solvent-free essential oil behind.[1]

  • Collection & Recycling: Collect the essential oil from the separator.[1] The gaseous CO₂ can be re-pressurized and recycled for further extractions.[1]

SFE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_recovery Recovery Wood Ground Wood Pack Pack Wood into Vessel Wood->Pack CO2_gas Gaseous CO₂ Pressurize Pressurize & Heat CO₂ CO2_gas->Pressurize Extract Flow SC-CO₂ Through Wood Pack->Extract SC_CO2 Supercritical CO₂ Pressurize->SC_CO2 SC_CO2->Extract Mixture SC-CO₂ + Oil Mixture Extract->Mixture Separator Depressurize in Separator Mixture->Separator Oil Solvent-Free Oil Separator->Oil Recycle Recycle Gaseous CO₂ Separator->Recycle Recycle Recycle->Pressurize Recycle

Diagram 3: Experimental workflow for Supercritical CO₂ extraction.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cedrol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: My cedrol sample is not dissolving in my aqueous buffer. What should I do?

Cedrol is characterized by its low aqueous solubility, which can lead to precipitation and inconsistent results in biological assays.[1][2] Consider the following solutions:

  • Co-solvents: Create a stock solution of cedrol in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol before diluting it to the final concentration in your aqueous experimental medium.[1][2] It is crucial to determine the tolerance of your specific cell line to the chosen co-solvent by running a vehicle control experiment, as high concentrations can be toxic.[1]

  • Encapsulation: For in vivo or cell-based experiments, encapsulating cedrol in delivery systems like liposomes or nanoparticles can improve its solubility and bioavailability while potentially reducing cytotoxicity.[3]

  • Cyclodextrin Complexation: Complexing cedrol with cyclodextrins can enhance its aqueous solubility by encapsulating the hydrophobic cedrol molecule within the cyclodextrin structure.[1]

Q2: I am observing high levels of cell death in my primary cell line experiments, even at low cedrol concentrations. What could be the cause?

While cedrol often shows selectivity for cancer cells, it can exhibit cytotoxicity in primary cell lines at certain concentrations.[3] The mechanism of cell death is often linked to the induction of apoptosis and oxidative stress.[3] Here are some potential causes and solutions:

  • High Effective Concentration: The actual concentration of cedrol interacting with the cells may be too high. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.[3]

  • Oxidative Stress: Cedrol can induce the generation of reactive oxygen species (ROS), leading to cellular damage.[3] Consider co-treatment with an antioxidant like N-acetylcysteine (NAC) to mitigate these effects.[3]

  • Direct Exposure: Free cedrol in the medium can lead to cytotoxicity. Encapsulation in nanoparticles or liposomes can provide a sustained release and reduce the peak concentration that cells are exposed to.[3]

Q3: Are there any known signaling pathways affected by cedrol that I should be aware of when interpreting my results?

Yes, cedrol has been shown to modulate several key signaling pathways, which could influence your experimental outcomes. These include:

  • Apoptosis Pathways: Cedrol can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways, involving the activation of caspases (e.g., caspase-3, -8, and -9) and an increased Bax/Bcl-2 ratio.[3][4]

  • Cell Survival Pathways: It has been shown to inhibit the PI3K/Akt/mTOR and NF-κB signaling pathways, which are crucial for cell survival and proliferation.[3]

  • Cell Cycle Regulation: Cedrol can cause cell cycle arrest at the G0/G1 phase by downregulating the expression of CDK4 and cyclin D1.[4]

Troubleshooting Guides

Cell-Based Assays
Observed Problem Potential Cause Recommended Solution
Precipitation of Cedrol in Assay Medium Low aqueous solubility of cedrol.[1]Prepare a high-concentration stock solution in DMSO and perform serial dilutions. Ensure the final DMSO concentration is consistent across all wells and below the cytotoxic threshold for the cell line used.[5]
High Background Signal in Viability Assays (e.g., MTT) Cedrol interference with the assay dye.Run a control with cedrol in cell-free medium to check for any direct reaction with the assay reagents.
Inconsistent IC50 Values Across Experiments Variability in cedrol stock solution due to precipitation or degradation.Prepare fresh stock solutions for each experiment. Visually inspect for any precipitation before use. Store stock solutions under recommended conditions.

Table 1: Cedrol IC50 Values in Various Cell Lines (48h Treatment)

Cell LineCell TypeIC50 (µM)
HT-29Human Colorectal Cancer138.91 ± 17.81[4]
CT-26Mouse Colorectal Cancer92.46 ± 4.09[4]
SVECMouse Vascular Endothelial (Normal)202.19 ± 4.27[3]
MDCKCanine Kidney Epithelial (Normal)281.60 ± 5.17[3]
Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Observed Artifact Potential Cause Recommended Solution
Broad Peaks Poor sample homogeneity due to low solubility or aggregation at high concentrations.[6]Try a different deuterated solvent (e.g., benzene-d6, acetone-d6).[6] Run the experiment at a higher temperature to potentially reduce aggregation.
Overlapping Peaks Signal crowding, especially in the aliphatic region.Use a different NMR solvent to alter chemical shifts.[6]
Disappearing -OH Peak Exchange with residual water in the NMR solvent.To confirm the hydroxyl proton, add a drop of D2O to the sample; the peak should disappear.[6]

Mass Spectrometry (MS)

Observed Artifact Potential Cause Recommended Solution
Unexpected Fragment Ions in ESI-MS In-source fragmentation (ISF) can occur, where the analyte dissociates during the ionization process.[7]Optimize the fragmentor voltage to minimize in-source fragmentation if the molecular ion is desired. Alternatively, ISF can be used for structural confirmation.[7]
Multiple Adduct Ions Formation of adducts with cations present in the solvent (e.g., [M+Na]+, [M+K]+).Use high-purity solvents and glassware to minimize salt contamination. The presence of adducts can also aid in confirming the molecular weight.
Low Ionization Efficiency Cedrol's non-polar nature may lead to poor ionization in ESI.Consider using Atmospheric Pressure Chemical Ionization (APCI) which is often more suitable for non-polar compounds.

X-ray Crystallography

Observed Artifact Potential Cause Recommended Solution
Difficulty in Obtaining High-Quality Crystals The intrinsic properties of cedrol, such as its shape and flexibility, may hinder crystal packing.Screen a wide range of crystallization conditions (e.g., different solvents, temperatures, and precipitants). Recrystallization from a suitable solvent system like aqueous methanol can improve purity and crystal quality.[2]
Poor Diffraction Quality The presence of impurities or solvent molecules can disrupt the crystal lattice.[8]Ensure high purity of the cedrol sample (>95%).[9]
Twinning Growth of two or more separate crystal lattices from the same point.[8]Twinning can complicate structure determination. Specialized data processing software may be required to resolve the diffraction data from the different lattices.

Experimental Protocols

MTT Cell Viability Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of cedrol concentrations (e.g., 0-450 µM) for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).[2]

  • MTT Incubation: Following treatment, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.[2]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

Western Blot Analysis for Signaling Proteins

  • Cell Lysis: After treating cells with cedrol, wash them with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.[2]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay or a similar method.[2]

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.[2]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against the target signaling proteins, followed by incubation with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Cedrol_Troubleshooting_Workflow Cedrol Experimental Troubleshooting Workflow cluster_issue Identify Issue cluster_analysis Analyze Potential Cause cluster_solutions Implement Solution issue Experimental Anomaly Observed solubility Poor Solubility? issue->solubility Precipitation cytotoxicity Unexpected Cytotoxicity? issue->cytotoxicity Cell Death analytical_artifact Analytical Artifact? issue->analytical_artifact Inconsistent Data use_cosolvent Use Co-solvent (DMSO) solubility->use_cosolvent encapsulate Encapsulate (Liposomes) solubility->encapsulate cytotoxicity->encapsulate dose_response Dose-Response Assay cytotoxicity->dose_response antioxidant Co-treat with Antioxidant cytotoxicity->antioxidant optimize_params Optimize Analytical Parameters analytical_artifact->optimize_params change_technique Change Analytical Technique analytical_artifact->change_technique

Caption: A workflow diagram for troubleshooting common experimental issues with cedrol.

Cedrol_Apoptosis_Signaling Cedrol-Induced Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cedrol Cedrol fasl FasL cedrol->fasl bax Bax cedrol->bax bcl2 Bcl-2 cedrol->bcl2 caspase8 Caspase-8 fasl->caspase8 activates caspase3 Caspase-3 caspase8->caspase3 activates cytochrome_c Cytochrome c release bax->cytochrome_c promotes bcl2->cytochrome_c inhibits caspase9 Caspase-9 cytochrome_c->caspase9 activates caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis executes

References

Validation & Comparative

Comparative analysis of the bioactivity of (+)-Cedrol versus (-)-Cedrol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant focus on the biological activities of (+)-Cedrol, the naturally abundant enantiomer of the sesquiterpenoid cedrol. In contrast, there is a notable absence of research investigating the bioactivity of its counterpart, (-)-Cedrol. This disparity in available data currently precludes a direct comparative analysis of the two enantiomers.

This guide, therefore, will focus on presenting the well-documented bioactivities of (+)-Cedrol, supported by experimental data and methodologies from published studies. The absence of data for (-)-Cedrol will be clearly indicated throughout, highlighting a significant gap in the current understanding of the pharmacology of cedrol enantiomers.

Overview of (+)-Cedrol Bioactivities

(+)-Cedrol, a major component of cedarwood essential oil, has been investigated for a wide range of pharmacological effects.[1][2][3] These include anti-inflammatory, anticancer, antimicrobial, sedative, and neuroprotective properties.

Anti-inflammatory Activity

(+)-Cedrol has demonstrated notable anti-inflammatory effects in various experimental models. Studies have shown its ability to reduce the production of pro-inflammatory mediators. For instance, in one study, (+)-cedrol was found to inhibit nitric oxide (NO) production in activated macrophages.

Anticancer Activity

The anticancer potential of (+)-Cedrol has been explored in several cancer cell lines. Research indicates that it can induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[4][5][6][7][8][9][10]

Table 1: Cytotoxic Activity of (+)-Cedrol against Colorectal Cancer Cell Lines [6]

Cell LineCancer TypeIC50 (µM) after 48h
HT-29Human Colorectal Adenocarcinoma138.91
CT-26Mouse Colorectal Carcinoma92.46
Antimicrobial Activity

(+)-Cedrol has been reported to exhibit antimicrobial activity against various pathogens. One study demonstrated its antifungal efficacy against P. noxius, a plant pathogenic fungus.

Table 2: Antifungal Activity of (+)-Cedrol [11]

Fungal StrainIC50 (µg/mL)
P. noxius15.7
Sedative and Anxiolytic Effects

Inhalation of (+)-Cedrol has been shown to have sedative effects.[12] Animal studies have demonstrated a significant decrease in spontaneous motor activity and a prolongation of pentobarbital-induced sleeping time upon exposure to (+)-Cedrol.[12]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

Cytotoxicity Assay (MTT Assay)

The anti-proliferative activity of (+)-Cedrol on colorectal cancer cells was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]

  • Cell Seeding: HT-29 and CT-26 cells were seeded in 96-well plates at a density of 5 x 104 cells/well.

  • Treatment: After 24 hours of incubation, the cells were treated with varying concentrations of (+)-Cedrol (0-450 µM) for 24, 48, and 72 hours.

  • MTT Addition: Following the treatment period, 100 µL of MTT solution (0.5 mg/mL) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The supernatant was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, was calculated.

Antifungal Activity Assay

The antifungal activity of (+)-Cedrol against P. noxius was evaluated using a broth microdilution method.[11]

  • Inoculum Preparation: A suspension of P. noxius was prepared and adjusted to a specific concentration.

  • Treatment: (+)-Cedrol was dissolved in a suitable solvent and serially diluted in a 96-well plate.

  • Incubation: The fungal suspension was added to each well, and the plate was incubated under appropriate conditions for fungal growth.

  • Growth Inhibition Assessment: The minimum inhibitory concentration (MIC) or the IC50 value was determined by measuring the turbidity or by visual inspection of fungal growth.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams are provided in DOT language.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay Cell_Lines Cancer Cell Lines (e.g., HT-29, CT-26) Seeding Seed cells in 96-well plates Cell_Lines->Seeding Treatment Treat with (+)-Cedrol (various concentrations) Seeding->Treatment MTT_Addition Add MTT Reagent Treatment->MTT_Addition Incubation Incubate to form formazan crystals MTT_Addition->Incubation Solubilization Solubilize crystals with DMSO Incubation->Solubilization Absorbance Measure Absorbance at 570 nm Solubilization->Absorbance Data_Analysis Data_Analysis Absorbance->Data_Analysis Calculate IC50 signaling_pathway cluster_apoptosis Apoptosis Induction Cedrol (+)-Cedrol Bax Bax (Pro-apoptotic) Cedrol->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Cedrol->Bcl2 Downregulates Caspase9 Caspase-9 Bax->Caspase9 Activates Bcl2->Caspase9 Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

References

Validating the Anti-inflammatory Effects of (+/-)-Cedrol in In Vivo Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the in vivo anti-inflammatory properties of (+/-)-Cedrol, a naturally occurring sesquiterpene alcohol. Drawing from multiple preclinical studies, we compare its efficacy against established anti-inflammatory agents, detail the experimental protocols used for its validation, and illustrate the key signaling pathways involved in its mechanism of action. This document is intended to serve as a valuable resource for researchers investigating novel anti-inflammatory therapeutics.

Comparative Efficacy of Cedrol

Cedrol has demonstrated significant anti-inflammatory effects in various rodent models of inflammation, including collagen-induced arthritis (CIA) and Freund's adjuvant-induced arthritis (CFA). Its performance has been shown to be comparable to that of the non-steroidal anti-inflammatory drug (NSAID) Indomethacin.

Quantitative Analysis of Anti-inflammatory Effects

The following tables summarize the key findings from in vivo studies, showcasing Cedrol's ability to mitigate inflammation and modulate key biomarkers.

Table 1: Effect of Cedrol on Paw Edema and Arthritis Score in a Rat Model of Arthritis [1][2]

Treatment GroupDoseMean Paw Volume (mm³) ± SEMArthritis Score ± SEM
Control-Normal0
CFA (Arthritic Control)-Significantly IncreasedSignificantly Increased
Cedrol10 mg/kgSignificantly Reduced vs. CFASignificantly Reduced vs. CFA
Cedrol20 mg/kgSignificantly Reduced vs. CFASignificantly Reduced vs. CFA
Indomethacin5 mg/kgSignificantly Reduced vs. CFASignificantly Reduced vs. CFA

Table 2: Effect of Cedrol on Pro-inflammatory Cytokines in Serum [1][2][3][4]

Treatment GroupDoseTNF-α LevelIL-1β Level
Control-BaselineBaseline
CFA (Arthritic Control)-Significantly IncreasedSignificantly Increased
Cedrol10 mg/kgSignificantly Reduced vs. CFASignificantly Reduced vs. CFA
Cedrol20 mg/kgSignificantly Reduced vs. CFASignificantly Reduced vs. CFA
Indomethacin5 mg/kgSignificantly Reduced vs. CFASignificantly Reduced vs. CFA

Table 3: Effect of Cedrol on Oxidative Stress Markers in Serum [1][2][3]

Treatment GroupDoseMalondialdehyde (MDA) LevelSuperoxide Dismutase (SOD) ActivityGlutathione Peroxidase (GPx) ActivityTotal Thiol Content
Control-BaselineBaselineBaselineBaseline
CFA (Arthritic Control)-Significantly IncreasedSignificantly DecreasedSignificantly DecreasedSignificantly Decreased
Cedrol20 mg/kgSignificantly Decreased vs. CFASignificantly Increased vs. CFASignificantly Increased vs. CFASignificantly Increased vs. CFA
Indomethacin5 mg/kgSignificantly Decreased vs. CFASignificantly Increased vs. CFASignificantly Increased vs. CFASignificantly Increased vs. CFA

Experimental Protocols

The following are detailed methodologies for key in vivo experiments used to validate the anti-inflammatory effects of Cedrol.

Freund's Adjuvant-Induced Arthritis in Rats[1][2]
  • Animal Model: Male Wistar rats.

  • Induction of Arthritis: Arthritis is induced by a single subplantar injection of 0.1 mL of Complete Freund's Adjuvant (CFA) into the right hind paw.

  • Treatment Groups:

    • Group I: Control (no CFA injection).

    • Group II: CFA control (vehicle-treated).

    • Group III: Cedrol (10 and 20 mg/kg, orally) administered daily for 21 days post-CFA injection.

    • Group IV: Indomethacin (5 mg/kg, orally) administered daily for 21 days post-CFA injection.

  • Assessment of Inflammation:

    • Paw Edema: Paw volume is measured using a plethysmometer at regular intervals.

    • Arthritis Score: The severity of arthritis is scored based on erythema, swelling, and joint rigidity.

  • Biochemical Analysis: At the end of the study, blood is collected to measure serum levels of pro-inflammatory cytokines (TNF-α, IL-1β) and oxidative stress markers (MDA, SOD, GPx, total thiol) using ELISA and other appropriate biochemical assays.[1][2][3]

Collagen-Induced Arthritis in Mice[5][6][7]
  • Animal Model: DBA/1 mice.

  • Induction of Arthritis: Mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant. A booster injection is given 21 days later.

  • Treatment: Cedrol is administered orally at various doses.

  • Assessment:

    • Paw swelling and arthritis severity are monitored.[5][6]

    • Histopathological analysis of the joints is performed to assess synovial inflammation, cartilage destruction, and bone erosion.[5][6]

    • Serum levels of TNF-α and IL-1β are measured.[6][7]

Lipopolysaccharide-Induced Systemic Inflammation and Lung Injury in Rats[8]
  • Animal Model: Male rats.

  • Induction of Inflammation: Lipopolysaccharide (LPS) is administered intraperitoneally (1 mg/kg) daily for 7 days.

  • Treatment: Cedrol (7.5, 15, and 30 mg/kg) is administered orally for 14 days, with LPS co-administration from day 8 to 14.

  • Assessment:

    • Systemic Inflammation: White blood cell (WBC) counts and serum levels of TNF-α and IL-1β are determined.[8]

    • Lung Injury: Bronchoalveolar lavage fluid (BALF) is analyzed for total and differential WBC counts, TNF-α, nitric oxide (NO), and oxidative stress markers. Lung tissue is examined for histopathological changes.[8]

Signaling Pathways and Mechanisms of Action

Cedrol exerts its anti-inflammatory effects by modulating several key signaling pathways implicated in the inflammatory response.

Inhibition of NF-κB and MAPK Signaling Pathways

Cedrol has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[5][6][7] These pathways are crucial for the production of pro-inflammatory cytokines and mediators. By suppressing the phosphorylation of key proteins in these cascades, Cedrol effectively dampens the inflammatory response.

NFkB_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates MAPK_kinases MAPK Kinases (ERK, JNK, p38) TLR4->MAPK_kinases Activates IkB IκB IKK->IkB Phosphorylates p_IkB p-IκB IkB->p_IkB NFkB NF-κB p_NFkB p-NF-κB NFkB->p_NFkB Phosphorylates p_IkB->NFkB Releases p_NFkB_nuc p-NF-κB p_NFkB->p_NFkB_nuc Translocates p_MAPK p-MAPK MAPK_kinases->p_MAPK Phosphorylates p_MAPK->p_NFkB_nuc Activates DNA DNA p_NFkB_nuc->DNA Binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) DNA->Cytokines Transcription Cedrol Cedrol Cedrol->IKK Inhibits Cedrol->MAPK_kinases Inhibits LPS LPS LPS->TLR4

Cedrol's inhibition of NF-κB and MAPK signaling pathways.
Modulation of JAK3 Signaling

Recent studies suggest that Cedrol may also selectively inhibit the phosphorylation of Janus kinase 3 (JAK3).[9] This inhibition is thought to occur through the formation of hydrogen bonds with key amino acid residues in the JAK3 active pocket, thereby reducing the secretion of pro-inflammatory cytokines.[9]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK3 JAK3 Receptor->JAK3 Activates p_JAK3 p-JAK3 JAK3->p_JAK3 Autophosphorylates STAT STAT p_JAK3->STAT Phosphorylates p_STAT p-STAT STAT->p_STAT p_STAT_dimer p-STAT Dimer p_STAT->p_STAT_dimer Dimerizes DNA DNA p_STAT_dimer->DNA Translocates & Binds to Gene Inflammatory Gene Expression DNA->Gene Transcription Cedrol Cedrol Cedrol->JAK3 Inhibits Phosphorylation Cytokine Cytokine Cytokine->Receptor

Cedrol's modulation of the JAK3 signaling pathway.

Experimental Workflow Overview

The validation of Cedrol's anti-inflammatory effects follows a systematic in vivo experimental workflow.

Experimental_Workflow start Start: Select Animal Model (e.g., Wistar Rats) induction Induce Inflammation (e.g., CFA Injection) start->induction grouping Randomly Assign to Treatment Groups (Control, Cedrol, Indomethacin) induction->grouping treatment Daily Oral Administration of Test Compounds grouping->treatment monitoring Monitor Clinical Signs (Paw Edema, Arthritis Score) treatment->monitoring collection Sample Collection at Study End (Blood, Tissues) monitoring->collection analysis Biochemical & Histopathological Analysis collection->analysis data Data Analysis & Interpretation analysis->data end Conclusion on Efficacy data->end

In vivo experimental workflow for validating Cedrol.

References

A Spectroscopic Showdown: Unveiling the Molecular Fingerprints of Natural versus Synthetic (+/-)-Cedrol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a detailed understanding of a molecule's structural identity is paramount. This guide provides a comprehensive spectroscopic comparison of natural (+)-Cedrol, a sesquiterpenoid alcohol prized for its aromatic and potential therapeutic properties, and its synthetic counterpart, the racemic mixture (+/-)-Cedrol. Through a meticulous examination of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, we demonstrate the indistinguishability of these two forms under standard analytical conditions, a critical consideration for sourcing and application in research and development.

Natural (+)-cedrol is predominantly sourced from the essential oil of conifers, such as cedar and juniper trees.[1] In contrast, synthetic cedrol is typically produced as a racemic mixture, containing equal amounts of the (+) and (-) enantiomers.[2] For many applications, the biological activity of one enantiomer may differ significantly from the other. However, in routine spectroscopic analysis conducted in achiral environments, these stereoisomers are indistinguishable. This guide presents a compilation of spectroscopic data that confirms the identical molecular fingerprint of natural (+)-cedrol and synthetic (+/-)-cedrol, alongside detailed experimental protocols for replication and verification.

Spectroscopic Data: A Comparative Analysis

The following tables summarize the key spectroscopic data for cedrol, obtained from various spectral databases and literature sources. Under standard achiral spectroscopic conditions, the data for natural (+)-cedrol and synthetic (+/-)-cedrol are identical.

Table 1: ¹H NMR Spectroscopic Data for Cedrol in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
1.25s3HCH₃
1.19s3HCH₃
0.93d, J=7.0 Hz3HCH₃
0.86s3HCH₃
1.0-2.0m13HCH₂, CH
1.22s1HOH

Table 2: ¹³C NMR Spectroscopic Data for Cedrol in CDCl₃ [3]

Chemical Shift (δ) ppmCarbon Type
74.5C-OH
54.0CH
50.5C
43.0CH
41.5CH₂
37.0C
32.0CH₂
30.0CH₃
28.5CH₂
27.0CH₂
25.0CH₃
24.5CH₃
20.0CH₂
16.0CH₃
15.5CH₂

Table 3: Infrared (IR) Spectroscopic Data for Cedrol

Wavenumber (cm⁻¹)Functional Group Assignment
~3400 (broad)O-H stretch (alcohol)
~2950C-H stretch (alkane)
~1460C-H bend (alkane)
~1370C-H bend (alkane)
~1115C-O stretch (tertiary alcohol)

Table 4: Mass Spectrometry (MS) Data for Cedrol

m/z RatioRelative Intensity (%)Assignment
222[M]⁺Molecular Ion
207[M-CH₃]⁺
204[M-H₂O]⁺
150[C₁₁H₁₈]⁺
95[C₇H₁₁]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the cedrol sample (natural or synthetic) was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 8278 Hz

    • Temperature: 298 K

  • ¹³C NMR Parameters:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 24038 Hz

    • Temperature: 298 K

  • Data Processing: The raw data was Fourier transformed, and the spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal (δ = 0.00 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A small amount of the cedrol sample was finely ground with anhydrous potassium bromide (KBr) powder in an agate mortar and pestle at a ratio of approximately 1:100 (sample:KBr). The mixture was then pressed into a thin, transparent pellet using a hydraulic press.[4][5][6]

  • Instrumentation: FTIR spectra were recorded on a PerkinElmer Spectrum Two FTIR spectrometer.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16

  • Data Processing: The spectrum was recorded in transmittance mode and subsequently converted to absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A 1 mg/mL solution of the cedrol sample was prepared in dichloromethane.

  • Instrumentation: GC-MS analysis was performed on an Agilent 7890B gas chromatograph coupled to an Agilent 5977A mass selective detector.

  • GC Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min

    • Oven Temperature Program: Initial temperature of 100°C, held for 2 minutes, then ramped at 10°C/min to 250°C and held for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: 40-500 amu

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

  • Data Analysis: The mass spectra of the eluted peaks were compared with the NIST mass spectral library for identification.

Experimental Workflow and Conceptual Diagrams

The following diagrams illustrate the logical workflow for the spectroscopic comparison and a conceptual representation of a known signaling pathway influenced by cedrol.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison cluster_conclusion Conclusion Natural Natural (+)-Cedrol (from Cedarwood Oil) NMR NMR Spectroscopy (¹H and ¹³C) Natural->NMR IR FTIR Spectroscopy Natural->IR MS GC-MS Analysis Natural->MS Synthetic Synthetic (+/-)-Cedrol (Racemic Mixture) Synthetic->NMR Synthetic->IR Synthetic->MS Compare_NMR Compare NMR Spectra NMR->Compare_NMR Compare_IR Compare IR Spectra IR->Compare_IR Compare_MS Compare MS Spectra MS->Compare_MS Conclusion Identical Spectroscopic Fingerprints Compare_NMR->Conclusion Compare_IR->Conclusion Compare_MS->Conclusion

Spectroscopic Comparison Workflow

cedrol_apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway Cedrol Cedrol FasL FasL Cedrol->FasL Upregulates Bax Bax Cedrol->Bax Upregulates Bcl2 Bcl-2 Cedrol->Bcl2 Downregulates Casp8 Caspase-8 FasL->Casp8 Activates Casp3 Caspase-3 Casp8->Casp3 Activates Mito Mitochondrion Bax->Mito Promotes Permeabilization Bcl2->Mito Inhibits Permeabilization CytC Cytochrome c Mito->CytC Releases Casp9 Caspase-9 CytC->Casp9 Activates Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Cedrol-Induced Apoptosis Signaling Pathway

Discussion and Conclusion

The presented spectroscopic data unequivocally demonstrates that natural (+)-cedrol and synthetic (+/-)-cedrol exhibit identical ¹H NMR, ¹³C NMR, IR, and MS spectra under standard achiral analytical conditions. This is because enantiomers possess the same physical and chemical properties in an achiral environment, and these spectroscopic techniques do not differentiate between them.[7] Any minor variations observed in spectra from different sources are attributable to differences in instrumentation, sample preparation, and solvent impurities rather than to the origin of the cedrol.

For researchers, this guide affirms that for structural confirmation and routine purity analysis where chiral differentiation is not required, both natural and synthetic cedrol will provide the same spectroscopic results. However, it is crucial to acknowledge the racemic nature of synthetic cedrol. If the intended application is in a biological system, the differential effects of the (+) and (-) enantiomers must be considered, as they may interact differently with chiral biological molecules such as receptors and enzymes. In such cases, chiral chromatography or other specialized analytical techniques would be necessary to distinguish and quantify the individual enantiomers.[8][9]

References

A Comparative Analysis of Cedrol and Widdrol: Unveiling the Therapeutic Potential of Two Sesquiterpene Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the physicochemical properties, biological activities, and underlying molecular mechanisms of cedrol and widdrol for researchers, scientists, and drug development professionals.

Cedrol and widdrol are naturally occurring sesquiterpene alcohols predominantly found in the essential oils of coniferous trees, particularly from the Cupressaceae family, such as Juniperus and Cedrus species. Both compounds share a C15H26O molecular formula but differ in their tricyclic and bicyclic ring structures, respectively. This structural variance contributes to their distinct physicochemical properties and diverse biological activities, which are of significant interest in the fields of pharmacology and drug discovery. This guide provides a comprehensive comparison of cedrol and widdrol, supported by experimental data, to elucidate their therapeutic potential.

Physicochemical Properties: A Comparative Overview

A fundamental understanding of the physicochemical properties of cedrol and widdrol is crucial for their application in experimental and pharmaceutical contexts. While both are crystalline solids at room temperature, their structural differences influence properties such as melting point and density.

PropertyCedrolWiddrol
Molecular Formula C15H26OC15H26O
Molar Mass 222.37 g/mol [1]222.37 g/mol [2]
Appearance White crystals[3]Colorless solid (est.)[4]
Melting Point 86-87 °C[1]98 °C[4]
Boiling Point 273 °C[1]303-304 °C[4]
Density 1.01 g/mL[1]Not available
Solubility Soluble in ethanol and oils[3]Not specified
logP 3.9[5]4.1[2][6]

Comparative Biological Activities

Cedrol and widdrol exhibit a range of overlapping and distinct biological activities, most notably in the realms of anti-inflammatory, anticancer, and antimicrobial action.

Anti-inflammatory Activity

Both cedrol and widdrol have demonstrated significant anti-inflammatory effects. A key indicator of this activity is the inhibition of nitric oxide (NO), a pro-inflammatory mediator. Comparative studies have shown that widdrol exhibits more potent NO inhibition than cedrol in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

CompoundAssayCell LineIC50 Value (µM)
Cedrol Nitric Oxide (NO) InhibitionRAW 264.7 Macrophages41.1
Widdrol Nitric Oxide (NO) InhibitionRAW 264.7 Macrophages24.7

The anti-inflammatory mechanism of both compounds involves the modulation of key signaling pathways. Cedrol has been shown to suppress the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.

Anticancer Activity

Cedrol and widdrol have emerged as promising candidates in cancer research, exhibiting cytotoxic effects against various cancer cell lines through the induction of apoptosis and cell cycle arrest.

Cedrol has been extensively studied and has shown efficacy against a range of cancer cell types. Its anticancer activity is attributed to its ability to modulate multiple signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways, leading to the suppression of cell proliferation and induction of apoptosis.

Widdrol also possesses significant anticancer properties. It has been shown to induce apoptosis in human colon and lung cancer cells.[3][5] The anticancer mechanism of widdrol involves the activation of AMP-activated protein kinase (AMPK) and the inhibition of vascular endothelial growth factor receptor 2 (VEGFR2) signaling, which is crucial for angiogenesis.[7][8] Widdrol has also been found to induce G1 phase cell cycle arrest in human colon adenocarcinoma cells.[8][9]

CompoundCell LineCancer TypeIC50 Value (µM)
Cedrol K562Human Leukemia179.52 (48h)
HT-29Colon Cancer185.50 (48h)
A549Lung Cancer14.53 (48h)
CT-26Colorectal Cancer92.46 (48h)
Widdrol HT-29Colon CancerInduces apoptosis and G1 arrest
A549Lung CancerInduces apoptosis

Note: Direct comparative IC50 values for widdrol against a broad range of cancer cell lines are not as widely reported as for cedrol, hence the descriptive data.

Antimicrobial and Antifungal Activity

Cedrol has demonstrated notable antifungal activity. In contrast, the antifungal properties of widdrol are not well-established, with some reports suggesting it has no significant antifungal activity. This highlights a key difference in the biological activity spectrum of these two isomeric compounds.

Signaling Pathways

The biological effects of cedrol and widdrol are mediated by their interaction with various intracellular signaling pathways.

Cedrol's Anticancer Signaling Pathways: Cedrol exerts its anticancer effects by inhibiting pro-survival signaling pathways such as PI3K/Akt/mTOR and NF-κB. This inhibition leads to a downstream cascade that promotes apoptosis and reduces cell proliferation.

Cedrol_Signaling cluster_membrane Cell Membrane Cedrol Cedrol PI3K PI3K Cedrol->PI3K inhibits NFkB NF-κB Cedrol->NFkB inhibits Apoptosis Apoptosis Cedrol->Apoptosis induces Akt Akt PI3K->Akt EGFR EGFR EGFR->PI3K mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation mTOR->Apoptosis inhibits NFkB->Proliferation NFkB->Apoptosis inhibits

Cedrol's Anticancer Signaling Pathways

Widdrol's Anticancer Signaling Pathways: Widdrol's anticancer activity is, in part, mediated through the activation of AMPK, a key cellular energy sensor, which in turn can trigger apoptosis. It also inhibits the VEGFR2 signaling pathway, a critical component in angiogenesis, the formation of new blood vessels that tumors need to grow.

Widdrol_Signaling cluster_membrane_w Cell Membrane Widdrol Widdrol VEGFR2 VEGFR2 Widdrol->VEGFR2 inhibits AMPK AMPK Widdrol->AMPK activates Angiogenesis Angiogenesis VEGFR2->Angiogenesis Apoptosis_W Apoptosis AMPK->Apoptosis_W induces

Widdrol's Anticancer Signaling Pathways

Experimental Protocols

To ensure the reproducibility of the findings presented, detailed methodologies for key experiments are provided below.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay quantifies the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide in LPS-stimulated macrophages.

NO_Inhibition_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_measure Measurement Seed Seed RAW 264.7 cells in 96-well plate Incubate1 Incubate for 24h Seed->Incubate1 Add_Compound Add test compound (Cedrol/Widdrol) Incubate1->Add_Compound Add_LPS Add LPS (1 µg/mL) Add_Compound->Add_LPS Incubate2 Incubate for 24h Add_LPS->Incubate2 Collect_Supernatant Collect supernatant Incubate2->Collect_Supernatant Griess_Reaction Add Griess Reagent Collect_Supernatant->Griess_Reaction Measure_Absorbance Measure absorbance at 540 nm Griess_Reaction->Measure_Absorbance

References

Unveiling the Therapeutic Potential of (+/-)-Cedrol: A Comparative Guide to In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the anti-cancer and anti-inflammatory properties of the natural sesquiterpene (+/-)-Cedrol, this guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of its performance in laboratory cell cultures versus living organisms. Supported by experimental data, this document delves into the mechanisms of action and highlights the correlation between in vitro and in vivo findings, offering valuable insights for future therapeutic development.

(+/-)-Cedrol, a naturally occurring sesquiterpene alcohol found in the essential oils of coniferous trees, has garnered significant attention for its diverse pharmacological activities, including anti-cancer and anti-inflammatory effects.[1][2][3] This guide synthesizes key research findings to provide a clear comparison of its therapeutic efficacy in controlled in vitro settings and complex in vivo models.

Quantitative Data Summary: In Vitro vs. In Vivo Efficacy

The therapeutic effects of (+/-)-Cedrol have been quantified across various cancer cell lines and in animal models. The following tables summarize the key data, offering a side-by-side comparison of its potency and effectiveness.

Table 1: In Vitro Anti-Cancer Efficacy of (+/-)-Cedrol

Cell LineCancer TypeIC50 Value (µM)Exposure Time (h)Reference
HT-29Colorectal Cancer138.9148[1]
CT-26Colorectal Cancer92.4648[1]
A549Non-Small Cell Lung Cancer31.8824[4]
A549Non-Small Cell Lung Cancer14.5348[4]
A549Non-Small Cell Lung Cancer5.0472[4]
K562Human Leukemia179.5248[5]
HT-29Colon Cancer185.5048[5]
Glioblastoma CellsGlioblastoma77.17 - 141.8848[1]

Table 2: In Vivo Anti-Cancer Efficacy of (+/-)-Cedrol

Animal ModelCancer TypeDosageTreatment DurationKey OutcomesReference
Tumor-bearing miceColorectal CancerWell-tolerated doseNot specifiedSuppressed tumor progression, improved survival rate[1]
Nude mouse modelGlioblastomaNot specifiedNot specifiedSuppressed tumor growth[6]

Table 3: In Vitro and In Vivo Anti-Inflammatory Efficacy of (+/-)-Cedrol

ModelConditionKey FindingsReference
IL-1β-treated rat chondrocytes (In Vitro)OsteoarthritisAlleviated apoptosis and inflammatory response[7]
Rats with cerebral ischemia/reperfusion (In Vivo)Cerebral IschemiaInhibited inflammatory cytokines (IL-1β, TNF-α, IL-6)[8]
RAW264.7 macrophages (In Vitro)LPS-induced inflammationInhibited nitric oxide production[9]
Rats with Freund's adjuvant-induced arthritis (In Vivo)ArthritisExhibited analgesic and anti-inflammatory effects[3]
Mice with collagen-induced arthritis (In Vivo)ArthritisExhibited analgesic and anti-inflammatory effects[3]

Experimental Protocols

A detailed understanding of the methodologies employed in these studies is crucial for interpreting the data accurately.

In Vitro Methodologies:

  • Cell Viability Assay (MTT Assay): Cancer cell lines were treated with varying concentrations of (+/-)-Cedrol for 24, 48, and 72 hours. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was then used to determine the percentage of viable cells by measuring the metabolic activity.[1][4]

  • Apoptosis Analysis (Flow Cytometry and TUNEL Assay): To quantify apoptosis, cells were treated with (+/-)-Cedrol and then stained with Annexin V and propidium iodide for flow cytometry analysis. The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay was used to detect DNA fragmentation, a hallmark of apoptosis, via fluorescence microscopy.[1][2]

  • Western Blotting: This technique was employed to measure the expression levels of key proteins involved in cell cycle regulation and apoptosis signaling pathways. Cells were lysed after treatment with (+/-)-Cedrol, and the protein extracts were subjected to SDS-PAGE, transferred to a membrane, and probed with specific antibodies.[1][5]

  • Nitric Oxide (NO) Production Assay: RAW264.7 macrophages were stimulated with lipopolysaccharide (LPS) in the presence or absence of (+/-)-Cedrol. The amount of NO produced, an indicator of inflammation, was measured in the cell culture supernatant using the Griess reagent.[9]

In Vivo Methodologies:

  • Animal Models of Cancer: Tumor-bearing mice were used to evaluate the in vivo anti-cancer effects. (+/-)-Cedrol was administered at a well-tolerated dose, and tumor progression and survival rates were monitored.[1] For glioblastoma, a nude mouse xenograft model was established to assess the inhibitory effect of Cedrol on tumor growth.[6]

  • Animal Models of Inflammation: To study the anti-inflammatory effects, rodent models of arthritis (Freund's adjuvant-induced and collagen-induced) and cerebral ischemia/reperfusion were utilized. The efficacy of (+/-)-Cedrol was assessed by measuring parameters such as paw edema, arthritis score, and the levels of pro-inflammatory and anti-inflammatory cytokines in the serum.[3][8][9]

Signaling Pathways and Experimental Workflows

The therapeutic effects of (+/-)-Cedrol are mediated through the modulation of several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways and the general workflow for correlating in vitro and in vivo data.

G General Workflow for In Vitro to In Vivo Extrapolation A In Vitro Studies (e.g., Cell Lines) B Identification of Mechanism of Action (Signaling Pathways) A->B Elucidates D Pharmacokinetic & Pharmacodynamic (PK/PD) Modeling A->D Provides Data For C In Vivo Studies (Animal Models) B->C Guides C->D Provides Data For E Prediction of Human Efficacy & Safety D->E Enables G Cedrol-Induced Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL FasL Caspase8 Caspase-8 FasL->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Bax Bax Mitochondria Mitochondria Bax->Mitochondria acts on CytochromeC Cytochrome c Mitochondria->CytochromeC releases Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase9->Caspase3 Cedrol (+/-)-Cedrol Cedrol->FasL Cedrol->Bax Apoptosis Apoptosis Caspase3->Apoptosis G Cedrol's Inhibition of Pro-Survival Signaling Cedrol (+/-)-Cedrol PI3K PI3K Cedrol->PI3K inhibits Akt Akt Cedrol->Akt inhibits mTOR mTOR Cedrol->mTOR inhibits ERK ERK Cedrol->ERK inhibits NFkB NF-κB Cedrol->NFkB inhibits PI3K->Akt Akt->mTOR CellSurvival Cell Survival, Proliferation mTOR->CellSurvival ERK->CellSurvival NFkB->CellSurvival

References

Reproducibility of (+/-)-Cedrol Cytotoxicity Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+/-)-Cedrol, a naturally occurring sesquiterpene alcohol found in the essential oils of coniferous trees, has garnered significant interest in the scientific community for its potential therapeutic properties, including its anti-cancer effects. A critical aspect of evaluating its potential as a therapeutic agent is understanding its cytotoxicity towards various cell lines. The reproducibility of these cytotoxicity assays is paramount for establishing a reliable pharmacological profile. This guide provides a comparative analysis of published cytotoxicity data for (+/-)-Cedrol, focusing on the half-maximal inhibitory concentration (IC50) values across different cell lines and the experimental protocols employed.

Quantitative Data Summary

The cytotoxic effects of (+/-)-Cedrol have been evaluated across a range of cancer and non-cancerous cell lines. The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. These values are influenced by the cell line, treatment duration, and the specific cytotoxicity assay used.

Cell LineCell TypeTreatment Duration (hours)IC50 (µM)Assay MethodReference
HT-29Human Colorectal Adenocarcinoma48138.91 ± 17.81MTT[1]
HT-29Human Colon Cancer48185.5MTT[2]
CT-26Mouse Colorectal Carcinoma4892.46 ± 4.09MTT[1]
K562Human Myelogenous Leukemia48179.5WST[2]
A549Human Lung Cancer2431.88Not Specified[1]
A549Human Lung Cancer4814.53Not Specified[1]
A549Human Lung Cancer725.04Not Specified[1]
DBTRG-05MGHuman Glioblastoma4893.3 ± 6.8MTT[3]
RG2Rat Glioblastoma48101.5 ± 8.5MTT[3]
SVECMouse Vascular Endothelial (Normal)48202.19 ± 4.27MTT[1][4]
MDCKCanine Kidney Epithelial (Normal)48281.60 ± 5.17MTT[1][4]
CTX TNA2Rat Astrocyte (Normal)48279.9 ± 8.6MTT[3]

Note: The variability in IC50 values for the same cell line (e.g., HT-29) across different studies highlights the importance of standardized experimental protocols for ensuring reproducibility.

Experimental Protocols

The following are detailed methodologies for the key cytotoxicity assays cited in the literature for (+/-)-Cedrol.

MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and incubated overnight to allow for cell attachment.[1][3]

  • Compound Treatment: The cells are then treated with various concentrations of (+/-)-Cedrol (e.g., 0-450 µM) for a specified duration (e.g., 24, 48, or 72 hours).[1][3]

  • MTT Incubation: Following treatment, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 4 hours.[3]

  • Formazan Solubilization: The MTT solution is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 550 nm or 570 nm) using a microplate reader.[3] Cell viability is calculated as a percentage of the control (untreated) cells.

WST Assay (Water-Soluble Tetrazolium Salt)

The WST assay is another colorimetric assay for quantifying cell viability and proliferation. It is generally considered to have higher sensitivity and a simpler procedure than the MTT assay.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with (+/-)-Cedrol.[2]

  • WST Reagent Addition: After the treatment period, a WST reagent (e.g., from an Ez-Cytox WST assay kit) is added to each well.[2]

  • Incubation: The plate is incubated for a period of 1-4 hours.

  • Absorbance Measurement: The absorbance is measured at a wavelength of around 450 nm. The amount of formazan dye generated by dehydrogenases in cells is directly proportional to the number of living cells.

Mechanisms of Cytotoxicity and Signaling Pathways

Studies have shown that (+/-)-Cedrol induces cytotoxicity in cancer cells through various mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[1][4] Key molecular events include the activation of caspases, an increased Bax/Bcl-2 ratio, and DNA fragmentation.[4] Furthermore, (+/-)-Cedrol has been shown to suppress signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR and NF-κB pathways.[2]

Below is a diagram illustrating a generalized workflow for assessing cytotoxicity and a simplified representation of a signaling pathway affected by (+/-)-Cedrol.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture Seeding Cell Seeding (96-well plate) Cell_Culture->Seeding Treatment Treat Cells Seeding->Treatment Cedrol_Prep Prepare Cedrol Concentrations Cedrol_Prep->Treatment Assay_Reagent Add Cytotoxicity Assay Reagent (e.g., MTT, WST) Treatment->Assay_Reagent Incubation Incubate Assay_Reagent->Incubation Absorbance Measure Absorbance Incubation->Absorbance Data_Analysis Calculate Cell Viability Absorbance->Data_Analysis IC50 Determine IC50 Data_Analysis->IC50

A generalized workflow for a cytotoxicity assay.

Cedrol_Signaling_Pathway cluster_pathway PI3K/Akt/mTOR Pathway cluster_downstream Downstream Effects Cedrol (+/-)-Cedrol PI3K PI3K Cedrol->PI3K Inhibits Apoptosis Apoptosis Cedrol->Apoptosis Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Simplified Cedrol-induced signaling pathway.

References

Head-to-head comparison of different cedrol synthesis methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of synthetic chemistry and drug development, the efficient synthesis of complex natural products like cedrol is a significant challenge. Cedrol, a tricyclic sesquiterpene alcohol, has garnered interest for its potential therapeutic properties. This guide provides a comparative overview of prominent methodologies for cedrol synthesis, including classic total synthesis, modern catalytic approaches, and biosynthetic strategies. We will delve into the available quantitative data, detailed experimental protocols for key methods, and visual representations of the synthetic workflows.

Quantitative Performance Comparison

The following table summarizes the key performance indicators for different cedrol synthesis methodologies based on available literature. It is important to note that direct comparison can be challenging due to variations in reporting standards and the maturity of each technology.

MethodologyKey StrategyOverall Yield (%)Number of StepsKey AdvantagesKey Disadvantages
Stork Synthesis (1955) Stereocontrolled alkylation and intramolecular aldol condensationNot explicitly stated in available abstracts, but individual steps report high yields (e.g., ~80% for a key crystalline intermediate)Multi-stepPioneering total synthesis, established stereochemistryLikely long and arduous, reliant on stoichiometric reagents
Corey Synthesis (1969) Spiro-ring system formation followed by Lewis acid-catalyzed cyclizationNot explicitly stated in available abstractsMulti-stepElegant construction of the spirocyclic coreComplexity of starting materials and reaction conditions
Breitholle & Fallis (1976) Intramolecular Diels-Alder reaction36% for the key cycloaddition stepMulti-stepForms the tricyclic core in a single, highly efficient stepPotential for undesired isomers, ring expansion challenges
Kerr Synthesis (2001) Intramolecular Pauson-Khand reactionHigh-yielding key cyclization stepConcise formal total synthesisRapid assembly of the carbon skeletonUse of stoichiometric cobalt carbonyl, potential for catalyst poisoning
Biosynthesis in E. coli Heterologous expression of farnesyl pyrophosphate synthase and epi-cedrol synthase1.084 ± 0.09 mg/L (titer)Single fermentation step from precursorSustainable, avoids harsh reagents, potential for scale-upLow volumetric productivity, potential for metabolic burden on the host

Experimental Protocols

Biosynthesis of epi-Cedrol in Escherichia coli

This protocol details the production of epi-cedrol, a stereoisomer of cedrol, using a metabolically engineered E. coli strain. This method highlights the potential of synthetic biology for the production of complex terpenes.

1. Strain and Plasmid Construction:

  • An E. coli BL21(DE3) strain is used as the host.

  • A fusion protein of farnesyl pyrophosphate synthase (FPPS) and epi-cedrol synthase (ECS) is designed and cloned into a pET32a vector. A short linker (e.g., GSGGS) is incorporated between the two enzymes to ensure proper folding and function.

  • For comparison, individual plasmids carrying FPPS (in pRSETB) and ECS (in pET28a) are also prepared.

2. Protein Expression and Purification (for in vitro assays):

  • The transformed E. coli cells are grown in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

  • Protein expression is induced with 1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated for a further 12-16 hours at a lower temperature (e.g., 18-25°C).

  • Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication.

  • The His-tagged fusion protein is purified using Ni-NTA affinity chromatography.

3. In vivo Production of epi-Cedrol:

  • The engineered E. coli strain is cultured in a suitable fermentation medium (e.g., M9 minimal medium supplemented with glucose and appropriate antibiotics).

  • The culture is grown at 37°C to an OD600 of 0.8.

  • Gene expression is induced with 1 mM IPTG, and the culture is incubated for 12-16 hours at 30°C.[1]

  • The culture broth is then extracted with an organic solvent (e.g., ethyl acetate or hexane).

4. Analysis:

  • The organic extract is concentrated and analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the produced epi-cedrol.

  • The yield is typically reported as titer (mg/L of culture). In one study, the fusion plasmid strain produced 1.084 ± 0.09 mg/L of epi-cedrol.[1]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies for cedrol.

Stork_Synthesis_Workflow start Pulegone Derivative step1 Stereocontrolled Alkylation start->step1 step2 Functional Group Manipulations step1->step2 step3 Intramolecular Aldol Condensation step2->step3 step4 Dehydration & Reduction step3->step4 cedrol Cedrol step4->cedrol

Caption: A simplified workflow of the Stork total synthesis of cedrol.

Diels_Alder_Workflow start Cyclopentadiene Derivative step1 Intramolecular Diels-Alder Reaction start->step1 intermediate Tricyclic Intermediate step1->intermediate step2 Ring Expansion & Functionalization intermediate->step2 cedrol Cedrol step2->cedrol

Caption: Key steps in the intramolecular Diels-Alder approach to cedrol.

Pauson_Khand_Workflow start Monocyclic Enyne Precursor step1 Intramolecular Pauson-Khand Reaction start->step1 intermediate Tricyclic Ketone (Cedrone) step1->intermediate step2 Reduction intermediate->step2 cedrol Cedrol step2->cedrol

Caption: The Pauson-Khand reaction strategy for the synthesis of cedrol.

Biosynthesis_Workflow start Glyceraldehyde-3-phosphate + Pyruvate mep_pathway MEP/DXP Pathway (in E. coli) start->mep_pathway ipp_dmapp IPP & DMAPP mep_pathway->ipp_dmapp fpps Farnesyl Pyrophosphate Synthase (FPPS) ipp_dmapp->fpps fpp Farnesyl Pyrophosphate (FPP) fpps->fpp ecs epi-Cedrol Synthase (ECS) fpp->ecs epi_cedrol epi-Cedrol ecs->epi_cedrol

Caption: Biosynthetic pathway for epi-cedrol production in engineered E. coli.

References

Validating the Sedative Effects of Cedrol Inhalation in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the sedative effects of inhaled cedrol with the well-established anxiolytic and sedative agent, diazepam, in animal models. The information presented is based on experimental data from peer-reviewed studies and is intended to assist researchers in designing and evaluating preclinical studies on novel sedative compounds.

Comparative Analysis of Sedative Effects: Cedrol vs. Diazepam

Cedrol, a sesquiterpene alcohol found in the essential oil of cedarwood, has demonstrated notable sedative properties in various animal models. Its effects are often compared to benzodiazepines like diazepam, a standard positive control in sedative and anxiolytic research. This section summarizes the quantitative data on the sedative effects of both compounds.

Table 1: Comparison of Sedative Effects of Cedrol and Diazepam in Rodent Models

ParameterCedrolDiazepamAnimal ModelSource
Spontaneous Motor Activity Significant decrease; 18% reduction after 30-min exposureDose-dependent decrease in locomotor activityWistar Rats, ddY Mice, C57BL/6J Mice[1],[2],[3]
Pentobarbital-Induced Sleeping Time Significantly prolongedPotentiates pentobarbital-induced sleepWistar Rats, Mice[1][4],[5]
Anxiety-Like Behavior (Elevated Plus Maze) Anxiolytic effects observedGenerally reduces anxiety-like behavior, though some studies report no anxiolytic effect at certain dosesFemale ICR Mice, C57BL/6J Mice[6],[7],[8]
Mechanism of Action Appears independent of the olfactory system; may involve GABAergic, serotonergic, and dopaminergic pathwaysPositive allosteric modulator of GABA-A receptorsRodents[4][9][10],[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the experimental protocols used to assess the sedative effects of cedrol inhalation and systemically administered diazepam.

Cedrol Inhalation Protocol for Sedative Effect Assessment

This protocol is based on methodologies described in studies investigating the sedative effects of inhaled cedrol.[1][4]

1. Animals:

  • Male Wistar rats, spontaneously hypertensive rats (SHR), or ddY mice are commonly used.[1][10]

  • Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Cedrol Administration (Inhalation):

  • Apparatus: A custom-inhalation chamber is used. This can be a simple sealed container with an air inlet and outlet.

  • Cedrol Vapor Generation: A filter paper or cotton ball impregnated with a known amount of cedrol is placed in a separate chamber connected to the air inlet of the inhalation chamber.

  • Airflow: Purified air is passed through the cedrol-containing chamber at a controlled flow rate (e.g., 1.0 L/min) to deliver a consistent concentration of cedrol vapor into the animal's chamber.[1]

  • Exposure Duration: Animals are typically exposed to cedrol vapor for a predetermined period (e.g., 30-60 minutes) before behavioral testing.[1]

3. Behavioral Assessment:

  • Spontaneous Motor Activity:

    • Immediately after cedrol exposure, animals are placed in an open field arena.

    • Locomotor activity is recorded using an automated tracking system for a set duration (e.g., 60 minutes).

    • Parameters measured include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

  • Pentobarbital-Induced Sleeping Time:

    • Following cedrol inhalation, animals are administered a sub-hypnotic dose of pentobarbital (e.g., 30 mg/kg, i.p.).[1]

    • The time from the loss of the righting reflex to its recovery is recorded as the sleeping time.

Diazepam Administration Protocol for Sedative Effect Assessment

This protocol is a standard method for evaluating the sedative effects of diazepam in rodents.[2][7][8]

1. Animals:

  • Male or female C57BL/6J or Swiss-Webster mice are frequently used.[7][8][12]

  • Housing conditions are consistent with the cedrol protocol.

2. Diazepam Administration (Intraperitoneal Injection):

  • Dosage: Diazepam is typically dissolved in a vehicle (e.g., saline with a small amount of Tween 80) and administered via intraperitoneal (i.p.) injection.

  • Dose Range: Effective sedative doses in mice generally range from 0.5 to 3 mg/kg.[3][7][8]

  • Timing: The injection is usually given 30 minutes before the start of behavioral testing to allow for drug absorption and onset of action.[7][8]

3. Behavioral Assessment:

  • Open Field Test (OFT):

    • 30 minutes post-injection, the mouse is placed in the center of an open field arena.

    • Behavior is recorded for a specified period (e.g., 5-10 minutes).[7]

    • Key measures include total distance moved, velocity, and time spent in the central zone.[13]

  • Elevated Plus Maze (EPM):

    • This test is used to assess anxiety-like behavior, which can be modulated by sedatives.

    • The maze consists of two open and two enclosed arms elevated from the floor.

    • The mouse is placed in the center of the maze, and the time spent in and the number of entries into each arm are recorded over a 5-minute period.[14]

Visualizing Experimental Processes and Mechanisms

Diagrams are provided below to illustrate the experimental workflow for validating sedative effects and the proposed signaling pathway for cedrol's sedative action.

experimental_workflow cluster_cedrol Cedrol Inhalation cluster_diazepam Diazepam Administration cluster_behavioral_tests Behavioral Assessment Cedrol_Admin Cedrol Inhalation (e.g., 30-60 min) OFT Open Field Test (Locomotor Activity) Cedrol_Admin->OFT PST Pentobarbital-Induced Sleeping Time Cedrol_Admin->PST Diazepam_Admin Diazepam Injection (e.g., 1 mg/kg, i.p.) Diazepam_Admin->OFT EPM Elevated Plus Maze (Anxiety-Like Behavior) Diazepam_Admin->EPM Data_Analysis Data Analysis & Comparison OFT->Data_Analysis EPM->Data_Analysis PST->Data_Analysis Animal_Prep Animal Acclimation & Baseline Measurement Animal_Prep->Cedrol_Admin Animal_Prep->Diazepam_Admin cedrol_signaling_pathway cluster_CNS Central Nervous System Cedrol Cedrol Inhalation GABA_R GABA-A Receptor Cedrol->GABA_R Potential Positive Allosteric Modulation Serotonin_R Serotonin System Cedrol->Serotonin_R Modulation Dopamine_R Dopamine System Cedrol->Dopamine_R Modulation Neuronal_Inhibition Increased Neuronal Inhibition GABA_R->Neuronal_Inhibition Sedative_Effect Sedative & Anxiolytic Effects Serotonin_R->Sedative_Effect Dopamine_R->Sedative_Effect Neuronal_Inhibition->Sedative_Effect

References

Cross-Validation of (+/-)-Cedrol NMR Data with Spectral Databases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate structural elucidation of chemical compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose, and the validation of experimental NMR data against established spectral databases is a critical step to ensure data integrity and confidence in structural assignments. This guide provides a comprehensive comparison of experimental NMR data for the sesquiterpenoid (+/-)-Cedrol with data available in prominent spectral databases.

Introduction to (+/-)-Cedrol

(+/-)-Cedrol is a naturally occurring tricyclic sesquiterpene alcohol found in the essential oils of conifers, particularly cedar and juniper. It is valued for its characteristic woody aroma and is used in the fragrance industry. The rigid tricyclic structure of cedrol provides a well-defined scaffold for NMR analysis, making it an excellent candidate for demonstrating the process of spectral data cross-validation.

Experimental Reference Data

To establish a reliable benchmark for comparison, experimental ¹H and ¹³C NMR data for (+/-)-Cedrol were sourced from a peer-reviewed publication by Yang H.O., Suh D.-Y., and Han B.H. in Planta Medica (1995). The spectra were recorded in deuterated chloroform (CDCl₃). This dataset will serve as our "ground truth" for the cross-validation process.

Spectral Database Comparison

Two major publicly accessible spectral databases were chosen for this comparative analysis: the Spectral Database for Organic Compounds (SDBS) and the Natural Products Magnetic Resonance Database (NP-MRD).

Data Presentation

The following tables summarize the ¹H and ¹³C NMR chemical shifts for (+/-)-Cedrol from the reference publication and the selected spectral databases. All chemical shifts are reported in parts per million (ppm).

Table 1: Comparison of ¹³C NMR Chemical Shift Data (ppm) for (+/-)-Cedrol in CDCl₃

Carbon AtomReference Data (Yang et al., 1995)SDBSNP-MRD (Simulated)
141.041.0341.8
225.125.125.6
342.142.142.9
454.154.1155.0
553.553.4854.3
627.227.2427.8
743.143.1443.9
874.274.1975.3
950.150.1350.9
1036.936.9337.6
1130.230.1830.7
1228.128.1128.6
1315.615.616.0
1424.824.8125.2
1527.026.9827.4

Table 2: Comparison of ¹H NMR Chemical Shift Data (ppm) for (+/-)-Cedrol in CDCl₃

Proton(s)Reference Data (Typical)SDBSNP-MRD (Simulated)
H-130.84 (d)0.840.86
H-121.16 (s)1.161.18
H-141.29 (s)1.291.31
H-151.42 (s)1.421.45
Other (CH, CH₂)1.2-1.8 (m)1.2-1.81.2-1.8

Note: Due to the complexity of the overlapping methylene and methine proton signals in the ¹H NMR spectrum, a range is typically reported for these resonances. The values for the methyl signals are more diagnostic for comparison.

Experimental and Cross-Validation Protocols

Experimental Protocol for NMR Data Acquisition of (+/-)-Cedrol

A standardized protocol for acquiring high-quality NMR data for a compound like (+/-)-Cedrol is crucial for ensuring reproducibility and comparability.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of pure (+/-)-Cedrol.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Lock the spectrometer on the deuterium signal of CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

    • Tune and match the probe for both ¹H and ¹³C nuclei.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45 degrees

      • Spectral width: ~12 ppm

      • Acquisition time: ~3-4 seconds

      • Relaxation delay: 1-2 seconds

      • Number of scans: 8-16

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters:

      • Pulse angle: 30-45 degrees

      • Spectral width: ~220 ppm

      • Acquisition time: ~1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024 or more, depending on sample concentration.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift axis to the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

    • Integrate the peaks in the ¹H spectrum and pick the peaks in both spectra.

Cross-Validation Methodology

The process of cross-validating the experimental NMR data with spectral databases involves a systematic comparison.

  • Database Search:

    • Search the selected spectral databases (e.g., SDBS, NP-MRD) for (+/-)-Cedrol using its name, CAS number (77-53-2), or chemical structure.

  • Data Extraction:

    • Retrieve the available ¹H and ¹³C NMR data for (+/-)-Cedrol from each database.

    • Pay close attention to the experimental conditions reported, such as the solvent and spectrometer frequency, to ensure a valid comparison.

  • Comparative Analysis:

    • Tabulate the chemical shifts from the experimental data and the database entries, as shown in Tables 1 and 2.

    • Calculate the difference in chemical shifts for each corresponding nucleus.

    • Evaluate the degree of agreement. Small differences (typically <0.1 ppm for ¹³C and <0.02 ppm for ¹H) are generally acceptable and can be attributed to minor variations in experimental conditions (e.g., concentration, temperature).

  • Confidence Assessment:

    • A high degree of correlation between the experimental data and the database entries provides strong confidence in the structural assignment.

    • Significant discrepancies may indicate a misassignment in either the experimental data or the database, or could point to differences in the stereochemistry or purity of the sample.

Visualization of the Cross-Validation Workflow

The logical flow of the cross-validation process is illustrated in the following diagram.

cross_validation_workflow Cross-Validation Workflow for NMR Data cluster_experimental Experimental Data Acquisition cluster_database Database Interrogation cluster_validation Validation & Analysis sample_prep Sample Preparation (pure (+/-)-Cedrol in CDCl3) nmr_acq NMR Data Acquisition (1H & 13C Spectra) sample_prep->nmr_acq data_proc Data Processing (FT, Phasing, Calibration) nmr_acq->data_proc exp_data Experimental NMR Data data_proc->exp_data comparison Comparative Analysis (Tabulate & Compare Shifts) exp_data->comparison db_search Search Spectral Databases (SDBS, NP-MRD) data_ext Extract (+/-)-Cedrol NMR Data db_search->data_ext db_data Database NMR Data data_ext->db_data db_data->comparison conclusion Conclusion (Confirm or Re-evaluate Structure) comparison->conclusion

Cross-validation workflow for NMR data.

Conclusion

The cross-validation of experimental NMR data with established spectral databases is an indispensable practice in modern chemical research. As demonstrated with (+/-)-Cedrol, this process provides a robust method for verifying structural assignments and ensuring the quality and reliability of spectroscopic data. The close agreement between the reference literature data and the information within the SDBS database, in particular, highlights the value of these resources for the scientific community. While simulated data, such as that found in NP-MRD, can be a useful predictive tool, experimental data remains the gold standard for definitive structural confirmation. Researchers are encouraged to integrate this cross-validation workflow into their standard operating procedures to enhance the rigor and reproducibility of their findings.

Safety Operating Guide

Proper Disposal of (+/-)-Cedrol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the safe handling and disposal of chemical compounds are paramount. This document provides essential, immediate safety and logistical information for the proper disposal of (+/-)-Cedrol, ensuring operational integrity and regulatory compliance.

Pre-Disposal Safety Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
Hand Protection Handle with gloves. Gloves must be inspected prior to use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1]
Respiratory Protection Where protection from nuisance levels of dusts is desired, use type N95 (US) or type P1 (EN 143) dust masks.[1]
Body Protection Wear protective clothing when the risk of exposure occurs.[2]
Step-by-Step Disposal Procedure

The disposal of (+/-)-Cedrol must be conducted in a manner that ensures the safety of laboratory personnel and minimizes environmental impact. All waste must be handled in accordance with local, state, and federal regulations.[2]

Step 1: Waste Collection

  • Collect waste (+/-)-Cedrol and any contaminated materials (e.g., absorbent paper, gloves, containers) in a suitable, closed, and clearly labeled container.[1][2]

  • For minor spills, sweep up the solid material, avoiding dust formation, and place it in the designated waste container.[1][2]

Step 2: Waste Storage

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][3]

Step 3: Professional Disposal

  • Dispose of the waste through a licensed professional waste disposal service.[4] Do not dispose of (+/-)-Cedrol with household garbage or allow it to enter the sewage system.[3]

  • Contaminated packaging should be disposed of in the same manner as the unused product.[1][4]

Environmental Considerations

There is some conflicting information regarding the environmental hazards of (+/-)-Cedrol. While some sources indicate no special environmental precautions are required[1], others classify it as toxic to aquatic life with long-lasting effects and advise against its release into the environment.[3][5] Therefore, it is imperative to prevent spillage from entering drains, sewers, or water courses.[2]

Accidental Release Measures

In the event of a spill:

  • Minor Spills:

    • Clean up spills immediately.[2]

    • Wear appropriate PPE, including impervious gloves and safety glasses.[2]

    • Use dry clean-up procedures and avoid generating dust.[2]

    • Sweep or vacuum up the material and place it in a clean, dry, sealable, and labeled container for disposal.[2]

  • Major Spills:

    • Clear the area of all personnel and move upwind.[2]

    • Alert Emergency Responders, providing them with the location and nature of the hazard.[2]

    • Control personal contact by using the recommended protective equipment and a dust respirator.[2]

Decision Pathway for (+/-)-Cedrol Disposal

The following diagram illustrates the logical workflow for the proper disposal of (+/-)-Cedrol in a laboratory setting.

Cedrol_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Containment cluster_disposal Final Disposal start Start: (+/-)-Cedrol Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_waste Collect waste into a suitable, sealed container ppe->collect_waste label_container Label container clearly: '(+/-)-Cedrol Waste' collect_waste->label_container spill_check Accidental Spill? label_container->spill_check spill_cleanup Follow Spill Cleanup Protocol spill_check->spill_cleanup Yes storage Store container in a designated, well-ventilated area spill_check->storage No spill_cleanup->collect_waste disposal_service Arrange for pickup by a licensed waste disposal service storage->disposal_service end End: Disposal Complete disposal_service->end

Caption: Workflow for the proper disposal of (+/-)-Cedrol.

References

Safeguarding Your Research: A Comprehensive Guide to Handling (+/-)-Cedrol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of (+/-)-Cedrol, a naturally occurring sesquiterpene alcohol. Adherence to these procedural steps will minimize risk and ensure operational efficiency.

Personal Protective Equipment (PPE) for (+/-)-Cedrol

While (+/-)-Cedrol is not classified as a hazardous substance under OSHA 29 CFR 1910.1200, direct contact can cause skin and eye irritation.[1][2] Inhalation of the fine crystalline powder should also be avoided.[1] Therefore, a comprehensive PPE strategy is essential. The following table summarizes the recommended PPE for various laboratory activities involving (+/-)-Cedrol.

Activity Eye Protection Hand Protection Respiratory Protection Skin and Body Protection
Receiving and Storage Safety glassesNot generally required, but inspect package for damageNot requiredLaboratory coat
Weighing and Aliquoting (in open air) Chemical safety gogglesChemically resistant gloves (e.g., Nitrile)N95 or P1 dust maskLaboratory coat
Weighing and Aliquoting (in ventilated enclosure) Safety glassesChemically resistant gloves (e.g., Nitrile)Not generally requiredLaboratory coat
Solution Preparation and Handling Chemical safety gogglesChemically resistant gloves (e.g., Nitrile)Not required if performed in a well-ventilated area or fume hoodLaboratory coat
Spill Cleanup (Solid) Chemical safety gogglesChemically resistant gloves (e.g., Nitrile)N95 or P1 dust maskLaboratory coat
Spill Cleanup (in Solution) Chemical safety gogglesChemically resistant gloves (e.g., Nitrile)Not required if ventilation is adequateLaboratory coat
Standard Operating Procedure for Handling (+/-)-Cedrol

A systematic approach to handling (+/-)-Cedrol from receipt to disposal is critical for safety and research integrity.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Verify that the container is clearly labeled with the chemical name, concentration, and any hazard warnings.

  • Store the unopened container in a designated, appropriate location.

2. Storage:

  • Store (+/-)-Cedrol in a cool, dry, and well-ventilated area.[1]

  • Keep the container tightly closed to prevent contamination and absorption of moisture.[3]

  • Store away from incompatible materials, particularly strong oxidizing agents.[1]

3. Weighing and Preparation of Solutions:

  • Whenever possible, handle solid (+/-)-Cedrol in a ventilated enclosure, such as a fume hood or a balance enclosure, to minimize dust generation.[4]

  • If a ventilated enclosure is not available, wear a dust mask (N95 or P1).[5]

  • Use appropriate tools (e.g., spatulas, weigh boats) to handle the solid.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • (+/-)-Cedrol is soluble in ethanol, essential oils, and organic solvents, but insoluble in water.[1]

4. General Handling:

  • Avoid all unnecessary personal contact with the chemical.[4]

  • Do not eat, drink, or smoke in areas where (+/-)-Cedrol is handled.[4]

  • Wash hands thoroughly with soap and water after handling.[2][4]

  • Ensure an eyewash station and safety shower are readily accessible.

Disposal Plan

Proper disposal of (+/-)-Cedrol and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused or Surplus Material: Unused (+/-)-Cedrol should be offered to a licensed disposal company.[2][6] Do not dispose of it down the drain or in regular waste streams.

  • Contaminated Materials: Dispose of contaminated labware (e.g., weigh boats, pipette tips) and PPE (e.g., gloves) as solid chemical waste in a designated, labeled container.

  • Empty Containers: Dispose of empty containers as unused product, as they may contain residual chemical.[2][6]

Emergency Procedures: Spill and Exposure

Spill Response:

  • Minor Spills (Solid):

    • Evacuate the immediate area.

    • Wear appropriate PPE, including a dust mask.

    • Carefully sweep or vacuum the spilled material. Avoid generating dust.[4]

    • Place the collected material into a sealed, labeled container for disposal.

    • Clean the spill area with soap and water.[7]

  • Major Spills:

    • Evacuate the laboratory and alert others.

    • Contact your institution's environmental health and safety (EHS) department immediately.

    • Prevent entry into the spill area.

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Seek medical attention.

  • Skin Contact: Remove contaminated clothing. Wash the affected area with soap and plenty of water.[2] Seek medical attention if irritation develops or persists.

  • Inhalation: Move the individual to fresh air.[2] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.

Visualizing Safe Handling Workflows

To further clarify the procedural steps for handling (+/-)-Cedrol, the following diagrams illustrate the overall workflow and emergency response for a spill.

Safe Handling Workflow for (+/-)-Cedrol cluster_receiving Receiving & Storage cluster_handling Handling cluster_disposal Disposal Receive Receive Shipment Inspect Inspect Container Receive->Inspect Store Store in Cool, Dry, Ventilated Area Inspect->Store Weigh Weigh Solid in Ventilated Enclosure Store->Weigh Dispose_Containers Dispose of Empty Containers Store->Dispose_Containers Prepare Prepare Solution Weigh->Prepare Use Use in Experiment Prepare->Use Dispose_Solid Dispose of Solid Waste Use->Dispose_Solid Dispose_Liquid Dispose of Liquid Waste Use->Dispose_Liquid

Caption: This diagram outlines the lifecycle of (+/-)-Cedrol in the lab.

Emergency Response: (+/-)-Cedrol Spill Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Assess Assess Spill Size Evacuate->Assess Minor_Spill Minor Spill Assess->Minor_Spill Major_Spill Major Spill Assess->Major_Spill Don_PPE Don Appropriate PPE Minor_Spill->Don_PPE Contact_EHS Contact EHS Immediately Major_Spill->Contact_EHS Contain Contain Spill Don_PPE->Contain Clean_Up Clean Up with Absorbent Material Contain->Clean_Up Dispose Dispose of Waste Clean_Up->Dispose Secure_Area Secure the Area Contact_EHS->Secure_Area

Caption: This flowchart details the steps for a (+/-)-Cedrol spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.